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2-CHLORO-N-(1-METHYL-1H-PYRAZOL-3-YL)ACETAMIDE Documentation Hub

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  • Product: 2-CHLORO-N-(1-METHYL-1H-PYRAZOL-3-YL)ACETAMIDE
  • CAS: 957510-87-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 2-Chloro-N-(1-methyl-1H-pyrazol-3-yl)acetamide

Abstract This technical guide provides a comprehensive overview of the synthetic pathway for 2-chloro-N-(1-methyl-1H-pyrazol-3-yl)acetamide, a valuable building block in medicinal chemistry and drug discovery. The synthe...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for 2-chloro-N-(1-methyl-1H-pyrazol-3-yl)acetamide, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented in two key stages: the formation of the essential intermediate, 1-methyl-1H-pyrazol-3-amine, followed by its acylation with chloroacetyl chloride. This document offers a detailed examination of the underlying chemical principles, step-by-step experimental protocols, and critical safety considerations. The guide is intended for researchers, scientists, and professionals in the field of drug development, providing them with the necessary information to confidently replicate and adapt these procedures.

Introduction and Strategic Importance

Substituted pyrazoles are a cornerstone of modern medicinal chemistry, exhibiting a wide range of biological activities. The target molecule, 2-chloro-N-(1-methyl-1H-pyrazol-3-yl)acetamide, serves as a key intermediate in the synthesis of more complex molecules, including potential kinase inhibitors and other pharmacologically active agents. The presence of the reactive chloroacetamide moiety allows for further functionalization through nucleophilic substitution, making it a versatile scaffold for library synthesis and lead optimization.

This guide will delineate a robust and efficient two-step synthesis, beginning with the construction of the methylated aminopyrazole core, followed by the crucial acylation step.

Overall Synthetic Pathway

The synthesis of 2-chloro-N-(1-methyl-1H-pyrazol-3-yl)acetamide is most effectively achieved through a two-step process. The first step involves the synthesis of the key intermediate, 1-methyl-1H-pyrazol-3-amine. The second step is the acylation of this amine with chloroacetyl chloride.

Synthesis_Pathway cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Acylation A Methylhydrazine C 1-methyl-1H-pyrazol-3-amine A->C Cyclocondensation B 3-Oxopropanenitrile (or equivalent) B->C D 1-methyl-1H-pyrazol-3-amine F 2-chloro-N-(1-methyl-1H-pyrazol-3-yl)acetamide D->F Acylation E Chloroacetyl Chloride E->F

Caption: Overall two-step synthesis pathway.

Synthesis of the Key Intermediate: 1-methyl-1H-pyrazol-3-amine

The formation of the 1-methyl-1H-pyrazol-3-amine core is achieved via a cyclocondensation reaction. The most common and reliable methods involve the reaction of methylhydrazine with a suitable three-carbon synthon.

Mechanistic Considerations

The synthesis of 3-aminopyrazoles from hydrazines and β-ketonitriles or their equivalents is a well-established transformation. The reaction proceeds through an initial condensation of the hydrazine with the carbonyl group to form a hydrazone. This is followed by an intramolecular nucleophilic attack of the second nitrogen of the hydrazine onto the nitrile carbon, leading to a cyclized intermediate that then aromatizes to the pyrazole ring. The use of methylhydrazine introduces the desired methyl group on one of the ring nitrogens. The regioselectivity of the methylation (N1 vs. N2) is a critical consideration and is often influenced by the reaction conditions and the nature of the substituents.

Recommended Synthetic Protocol

A reliable method for the synthesis of 1-methyl-1H-pyrazol-3-amine involves the reaction of methylhydrazine with 3-aminocrotononitrile, a common and commercially available starting material.

Reaction Scheme:

Intermediate_Synthesis Methylhydrazine H2N-NH-CH3 Intermediate 1-methyl-1H-pyrazol-3-amine Methylhydrazine->Intermediate + Aminocrotononitrile NC-CH=C(NH2)-CH3 Aminocrotononitrile->Intermediate Reflux

Caption: Synthesis of 1-methyl-1H-pyrazol-3-amine.

Experimental Protocol:

  • To a solution of methylhydrazine (1.0 eq) in a suitable solvent such as ethanol or toluene, add 3-aminocrotononitrile (1.0 eq).

  • The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel or by distillation under reduced pressure to yield 1-methyl-1H-pyrazol-3-amine.

ParameterValueReference
Starting Materials Methylhydrazine, 3-Aminocrotononitrile[1]
Solvent Ethanol or Toluene[1]
Temperature Reflux[1]
Reaction Time 4-12 hours (TLC monitored)[1]
Purification Column Chromatography or Distillation[1]

Acylation to 2-chloro-N-(1-methyl-1H-pyrazol-3-yl)acetamide

The final step in the synthesis is the acylation of the exocyclic amino group of 1-methyl-1H-pyrazol-3-amine with chloroacetyl chloride. This is a standard nucleophilic acyl substitution reaction.

Mechanistic Insights

The lone pair of electrons on the exocyclic nitrogen of 1-methyl-1H-pyrazol-3-amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. The reaction proceeds via a tetrahedral intermediate, which then collapses to form the amide bond and eliminates a chloride ion. A base is required to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.

Acylation_Mechanism cluster_mechanism Acylation Mechanism Start 1-methyl-1H-pyrazol-3-amine (Nucleophile) Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack Reagent Chloroacetyl Chloride (Electrophile) Reagent->Intermediate Product 2-chloro-N-(1-methyl-1H-pyrazol-3-yl)acetamide Intermediate->Product Collapse & Chloride Elimination HCl HCl Intermediate->HCl

Caption: General mechanism for the acylation step.

Detailed Experimental Protocol

The following protocol is adapted from a similar acylation of a substituted aminopyrazole and is expected to provide the target compound in good yield.[2]

Reaction Scheme:

Final_Synthesis Aminopyrazole 1-methyl-1H-pyrazol-3-amine Product 2-chloro-N-(1-methyl-1H-pyrazol-3-yl)acetamide Aminopyrazole->Product + ChloroacetylChloride Cl-CO-CH2-Cl ChloroacetylChloride->Product Solvent (e.g., THF), 0°C to rt Base Base (e.g., Triethylamine)

Caption: Final acylation step.

Materials and Equipment:

  • 1-methyl-1H-pyrazol-3-amine

  • Chloroacetyl chloride

  • Triethylamine (or Pyridine)

  • Anhydrous Tetrahydrofuran (THF) (or Dichloromethane, DCM)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-methyl-1H-pyrazol-3-amine (1.0 eq) and triethylamine (1.1 eq) in anhydrous THF.

  • Cool the stirred solution to 0 °C using an ice bath.

  • Add chloroacetyl chloride (1.05 eq) dropwise to the cooled solution via a dropping funnel over a period of 15-30 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with a suitable organic solvent such as ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford pure 2-chloro-N-(1-methyl-1H-pyrazol-3-yl)acetamide.

ParameterValueReference
Starting Materials 1-methyl-1H-pyrazol-3-amine, Chloroacetyl Chloride[2]
Base Triethylamine or Pyridine[2]
Solvent Anhydrous THF or DCM[2]
Temperature 0 °C to room temperature[2]
Reaction Time 2-6 hours[2]
Purification Recrystallization or Column Chromatography[2]

Characterization of the Final Product

The structure of the final product, 2-chloro-N-(1-methyl-1H-pyrazol-3-yl)acetamide, should be confirmed by standard analytical techniques.

  • ¹H NMR: Expected signals would include a singlet for the methyl group on the pyrazole ring, two doublets for the pyrazole ring protons, a singlet for the methylene protons of the chloroacetyl group, and a broad singlet for the amide N-H proton.

  • ¹³C NMR: Will show characteristic peaks for the pyrazole ring carbons, the methyl carbon, the methylene carbon, and the amide carbonyl carbon.

  • IR Spectroscopy: Key stretches will include an N-H stretch for the amide, a C=O stretch for the amide carbonyl, and C-Cl stretch.

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product (173.60 g/mol ) should be observed.[3]

Safety and Handling Precautions

It is imperative to conduct all experimental work in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Chloroacetyl chloride: Is highly corrosive, a lachrymator, and reacts violently with water. It should be handled with extreme care under anhydrous conditions. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

  • Methylhydrazine: Is a toxic and flammable liquid. It should be handled with caution in a well-ventilated area.

  • Triethylamine and Pyridine: Are flammable and have strong, unpleasant odors. They should be handled in a fume hood.

Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

Conclusion

The synthesis of 2-chloro-N-(1-methyl-1H-pyrazol-3-yl)acetamide is a straightforward and reproducible process that can be accomplished in two main steps. The key to a successful synthesis lies in the careful control of reaction conditions, particularly during the acylation step, and adherence to strict safety protocols. This guide provides a solid foundation for the preparation of this versatile intermediate, which can be a valuable starting point for the development of novel therapeutic agents.

References

  • Organic Syntheses. Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Available from: [Link]

  • Google Patents. Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • National Center for Biotechnology Information. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central. Available from: [Link]

  • PubChem. 2-Chloro-N-(1-methyl-1H-pyrazol-3-YL)acetamide. Available from: [Link]

  • National Center for Biotechnology Information. 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide. Available from: [Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 2-CHLORO-N-(1-METHYL-1H-PYRAZOL-3-YL)ACETAMIDE

Abstract In the landscape of modern drug discovery, a thorough understanding of a compound's physicochemical properties is not merely a preliminary step but a foundational pillar for successful development.[1][2] These p...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, a thorough understanding of a compound's physicochemical properties is not merely a preliminary step but a foundational pillar for successful development.[1][2] These properties govern a molecule's behavior from initial formulation to its ultimate pharmacokinetic and pharmacodynamic profile within a biological system.[3] This guide provides an in-depth analysis of 2-CHLORO-N-(1-METHYL-1H-PYRAZOL-3-YL)ACETAMIDE, a heterocyclic compound of interest to medicinal chemists. We will synthesize available computational data with field-proven experimental methodologies for determining critical parameters such as lipophilicity, solubility, and chemical stability. This document is designed to equip researchers, scientists, and drug development professionals with both the theoretical underpinnings and the practical workflows necessary to evaluate this molecule and similar chemical entities, thereby facilitating informed decision-making in the early stages of the discovery pipeline.

Introduction to 2-CHLORO-N-(1-METHYL-1H-PYRAZOL-3-YL)ACETAMIDE

Chemical Identity and Structure

2-CHLORO-N-(1-METHYL-1H-PYRAZOL-3-YL)ACETAMIDE is classified as an aromatic amide containing a pyrazole ring, a core heterocyclic motif prevalent in many biologically active compounds.[4] Its structure is key to its chemical behavior and potential interactions with biological targets.

  • IUPAC Name: 2-chloro-N-(1-methylpyrazol-3-yl)acetamide[4]

  • Molecular Formula: C₆H₈ClN₃O[4]

  • CAS Number: 957510-87-1[4]

  • Canonical SMILES: CN1C=CC(=N1)NC(=O)CCl

Chemical Structure of 2-CHLORO-N-(1-METHYL-1H-PYRAZOL-3-YL)ACETAMIDE

Figure 1: 2D Structure of 2-CHLORO-N-(1-METHYL-1H-PYRAZOL-3-YL)ACETAMIDE.

Significance in Drug Discovery

The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, featured in numerous approved drugs. The N-substituted acetamide moiety provides a versatile handle for chemical modification and hydrogen bonding interactions. Understanding the fundamental physicochemical properties of this specific molecule is therefore essential for predicting its drug-likeness, identifying potential liabilities, and designing a rational path toward lead optimization.

Core Physicochemical Profile and Drug-Likeness Assessment

A preliminary assessment using computational models provides a valuable baseline for a compound's profile.[5] These descriptors are crucial for early-stage filtering and prioritization of compounds in a discovery campaign.[2]

Table 1: Computed Physicochemical Properties

Property Value Significance in Drug Discovery
Molecular Weight 173.60 g/mol [4] Influences diffusion and transport across biological membranes.
XLogP3 (cLogP) 0.4[4] A measure of lipophilicity; affects solubility, permeability, and target binding.[3]
Hydrogen Bond Donors 1[4] Key for molecular recognition and solubility.
Hydrogen Bond Acceptors 3[4] Important for target binding and aqueous solubility.
Rotatable Bond Count 2[4] Relates to conformational flexibility and binding entropy.
Polar Surface Area (PSA) 46.9 Ų[4] Predicts transport properties, particularly intestinal absorption and brain penetration.

| Exact Mass | 173.0355896 Da[4] | Used for high-resolution mass spectrometry identification. |

Analysis against Lipinski's Rule of 5

Lipinski's Rule of 5 is a widely used guideline to assess the potential for oral bioavailability of a drug candidate.[3] Compounds that adhere to these criteria are more likely to exhibit sufficient absorption and permeation.[3]

  • Molecular Weight ≤ 500 Da: (173.60) - Pass

  • logP ≤ 5: (0.4) - Pass

  • Hydrogen Bond Donors ≤ 5: (1) - Pass

  • Hydrogen Bond Acceptors ≤ 10: (3) - Pass

Based on this computational analysis, 2-CHLORO-N-(1-METHYL-1H-PYRAZOL-3-YL)ACETAMIDE exhibits a promising drug-like profile with a high probability of favorable oral bioavailability.

Lipophilicity Analysis: The Hydrophobic-Hydrophilic Balance

Lipophilicity, quantified as the logarithm of the partition coefficient (logP), is arguably one of the most critical physicochemical properties.[3] It represents the affinity of a molecule for a lipid-like (non-polar) environment versus an aqueous (polar) one.[6] This balance is paramount, as a compound must be soluble enough to be formulated and transported in the bloodstream, yet lipophilic enough to cross cell membranes to reach its target.[3]

Experimental Determination of logP

While computational models provide an estimate (cLogP), experimental determination is essential for accuracy. The two most common methods are the shake-flask technique and RP-HPLC.[6]

Protocol 3.1.1: The Shake-Flask Method for logP Determination

This method is considered the "gold standard" as it directly measures the partitioning of the compound at equilibrium.[7]

Causality: The mutual pre-saturation of the n-octanol and aqueous phases is a critical step to ensure that the partitioning of the analyte is the only process being measured, preventing volume changes or altered solvent properties upon mixing.

  • Phase Preparation: Prepare a phosphate buffer solution (e.g., pH 7.4) to mimic physiological conditions. Mix a volume of this buffer with n-octanol in a separatory funnel. Shake vigorously for 24 hours to ensure mutual saturation of the phases. Allow the layers to separate completely.[8]

  • Analyte Introduction: Accurately prepare a stock solution of the test compound in the aqueous buffer.

  • Partitioning: Combine a known volume of the analyte solution with an equal volume of the pre-saturated n-octanol in a vial.

  • Equilibration: Tightly cap the vial and shake or agitate it gently for a sufficient period (e.g., 2-4 hours) to allow the compound to reach partitioning equilibrium.[7] Centrifuge the vial at low speed to ensure a clean separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from both the aqueous and the n-octanol layers. Analyze the concentration of the compound in each phase using a validated analytical method, such as UV-Vis spectroscopy or HPLC.

  • Calculation: The partition coefficient (P) is the ratio of the concentration in the organic phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[6]

    • P = [Concentration]octanol / [Concentration]aqueous

    • logP = log10(P)

Workflow for Experimental logP Determination

The logical flow for determining logP is a self-validating process that ensures equilibrium is achieved and accurately measured.

logP_Workflow cluster_prep Phase Preparation cluster_exp Partitioning Experiment cluster_analysis Analysis & Calculation prep_buffer Prepare Buffer (pH 7.4) saturate Mutually Saturate Phases (24h shaking) prep_buffer->saturate prep_octanol Prepare n-Octanol prep_octanol->saturate dissolve Dissolve Compound in Aqueous Phase saturate->dissolve mix Combine Phases (1:1 ratio) dissolve->mix equilibrate Shake to Equilibrium (e.g., 4h) mix->equilibrate separate Separate Phases (Centrifugation) equilibrate->separate quantify Quantify Concentration in each phase (HPLC/UV) separate->quantify calculate Calculate P and logP quantify->calculate

Caption: Workflow for logP determination via the shake-flask method.

Aqueous Solubility

Aqueous solubility is a gatekeeper property for drug absorption.[9] An orally administered drug must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream.[1] Poor solubility is a major cause of failure for promising drug candidates.

Experimental Determination of Thermodynamic Solubility

Thermodynamic or equilibrium solubility represents the maximum concentration of a compound that can be dissolved in a solvent under stable conditions. The shake-flask method is the definitive technique for this measurement.[9][10]

Protocol 4.1.1: The Equilibrium Shake-Flask Method

Causality: Adding an excess of solid material ensures that the solution becomes saturated, and the extended equilibration time allows the system to reach its lowest energy state, reflecting true thermodynamic solubility rather than a transient supersaturated state.

  • System Setup: Add an excess amount of the solid 2-CHLORO-N-(1-METHYL-1H-PYRAZOL-3-YL)ACETAMIDE to a series of vials containing the desired aqueous buffer (e.g., pH 2.0, 6.8, and 7.4 to simulate different physiological environments). The visible presence of undissolved solid is essential.

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for an extended period, typically 24-72 hours, to ensure equilibrium is reached.[10]

  • Sample Preparation: After equilibration, allow the vials to stand so that the excess solid can settle. Carefully withdraw a sample of the supernatant.

  • Phase Separation: To remove any remaining microscopic solid particles, the sample must be filtered (e.g., through a 0.22 µm PVDF filter) or centrifuged at high speed. This step is critical to avoid artificially inflated solubility readings.

  • Quantification: Analyze the concentration of the dissolved compound in the clear filtrate/supernatant using a validated HPLC or UV-Vis method against a standard curve.

  • Confirmation of Equilibrium: It is best practice to continue shaking the suspension for an additional 24 hours and re-measure the concentration. If the two measurements are consistent, equilibrium has been confirmed.[10]

Chemical Stability Assessment

The chemical stability of a drug substance is a critical quality attribute that ensures its safety and efficacy throughout its shelf life.[11][12] Stability studies are designed to understand how a compound behaves under various environmental conditions and to identify potential degradation products.[12][13]

Rationale for Stability Testing

Instability can lead to a loss of potency, the formation of toxic byproducts, and altered physicochemical properties.[14] Early-stage stability assessment helps to identify potential liabilities, guide formulation development, and establish appropriate storage conditions.[15]

Protocol 5.1.1: Preliminary Solution Stability Assessment

Causality: This protocol uses accelerated conditions (elevated temperature) and different pH values to stress the molecule, forcing degradation to occur on a shorter timescale. This allows for rapid identification of the compound's most likely degradation pathways.

  • Stock Solution Preparation: Prepare a concentrated stock solution of the compound in a suitable organic solvent (e.g., DMSO, Acetonitrile).

  • Incubation Solutions: Prepare a set of aqueous buffers at different pH values (e.g., pH 2.0 for acidic conditions, pH 7.4 for physiological conditions, and pH 9.0 for basic conditions).

  • Initiation (T=0): Spike the stock solution into each buffer to a final concentration (e.g., 10 µM), ensuring the final percentage of organic solvent is low (<1%) to avoid solubility issues. Immediately take an aliquot, quench any potential reaction (e.g., by diluting in mobile phase), and analyze it by HPLC. This is the T=0 time point.

  • Incubation: Store the remaining solutions in a temperature-controlled incubator, for instance, at 40°C, to accelerate degradation.[11]

  • Time-Point Sampling: Withdraw aliquots at predetermined time points (e.g., 1, 4, 8, 24, and 48 hours). Quench and analyze each sample immediately.

  • Analysis: Use a stability-indicating HPLC method (typically a gradient method) that can separate the parent compound from any new peaks that appear, which are potential degradants.

  • Data Interpretation: Plot the percentage of the parent compound remaining versus time for each pH condition. This will reveal the compound's stability profile and under which conditions it is most labile.

Workflow for Preliminary Stability Assessment

Stability_Workflow cluster_conditions Incubation Conditions (40°C) cluster_sampling Time-Point Sampling & Analysis prep_stock Prepare Stock Solution (e.g., 10 mM in DMSO) spike Spike Stock into Buffers (Final Conc. ~10 µM) prep_stock->spike ph2 pH 2.0 Buffer ph74 pH 7.4 Buffer ph9 pH 9.0 Buffer t0 T=0h spike->t0 t1 T=1h analysis Analyze by Stability-Indicating HPLC-UV/MS t0->analysis t_n T=...h t1->analysis t_final T=48h t_n->analysis t_final->analysis plot Plot % Parent Remaining vs. Time analysis->plot

Caption: Workflow for a preliminary solution stability study.

Conclusion and Future Directions

The physicochemical profile of 2-CHLORO-N-(1-METHYL-1H-PYRAZOL-3-YL)ACETAMIDE, based on computational data, is highly favorable for a potential orally bioavailable drug candidate. It adheres to Lipinski's Rule of 5 and possesses a balanced cLogP and polar surface area. However, as this guide emphasizes, computational data must be validated through rigorous experimental work.

The protocols detailed herein for determining logP, aqueous solubility, and chemical stability provide a robust framework for the next phase of investigation. The experimental data derived from these studies will be invaluable for:

  • Guiding Structure-Activity Relationship (SAR) Studies: Understanding how modifications to the structure impact these core properties.

  • Informing Formulation Development: Selecting appropriate excipients and delivery vehicles based on solubility and stability data.

  • Predicting In Vivo Performance: Building more accurate models for absorption, distribution, metabolism, and excretion (ADME).

By systematically applying these principles and methodologies, research teams can de-risk their projects early and build a solid foundation for developing safe and effective therapeutics.

References

  • How to Conduct Stability Studies for Small Molecule Drugs. StabilityStudies.in.
  • 2-Chloro-N-(1-methyl-1H-pyrazol-3-YL)acetamide | C6H8ClN3O.
  • Stability studies of small molecules and proteins. GlycoMScan.
  • Physicochemical properties | Medicinal Chemistry Class Notes. Fiveable.
  • Assessing Drug Product Shelf Life Using the Accelerated Stability Assessment Program: A Case Study of a GLPG4399 Capsule Formul
  • Physicochemical Property Study. WuXi AppTec DMPK.
  • Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024).
  • Stability Testing for Small-Molecule Clinical Trial Materials. (2019). Pharmaceutical Technology.
  • Physicochemical Characterization.
  • 1236 SOLUBILITY MEASUREMENTS.
  • Unstable Small Molecule Therapeutic Analysis. (2020). KCAS Bio.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Analysis of Physicochemical Properties for Drugs of N
  • Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub.
  • LogP—Making Sense of the Value. ACD/Labs.
  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent Technologies.

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Foundational

A Technical Guide to 2-Chloro-N-(1-methyl-1H-pyrazol-3-yl)acetamide: Synthesis, Properties, and Applications in Chemical R&amp;D

This guide provides an in-depth technical overview of 2-Chloro-N-(1-methyl-1H-pyrazol-3-yl)acetamide (CAS No. 957510-87-1), a key intermediate in modern medicinal and agrochemical research.

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 2-Chloro-N-(1-methyl-1H-pyrazol-3-yl)acetamide (CAS No. 957510-87-1), a key intermediate in modern medicinal and agrochemical research. Designed for researchers, chemists, and drug development professionals, this document synthesizes its chemical properties, a robust synthesis protocol, and its strategic application as a versatile building block for creating novel molecular entities.

Introduction and Strategic Importance

2-Chloro-N-(1-methyl-1H-pyrazol-3-yl)acetamide is a bifunctional molecule featuring a reactive chloroacetamide handle and a substituted pyrazole core. The pyrazole ring is a privileged scaffold in drug discovery, appearing in numerous approved drugs due to its ability to engage in various biological interactions and its metabolic stability.[1] The chloroacetamide group, an electrophilic warhead, is ideal for introducing substituents via nucleophilic substitution, making this compound a highly valuable starting material for constructing libraries of candidate molecules for screening purposes. Its primary utility lies not as an end-product, but as a crucial intermediate for accessing more complex and potentially bioactive compounds.[2]

Physicochemical and Structural Properties

The fundamental properties of the compound are summarized below, providing essential data for experimental design and characterization.[3]

PropertyValueSource
CAS Number 957510-87-1[3]
Molecular Formula C₆H₈ClN₃O[3]
Molecular Weight 173.60 g/mol [3]
IUPAC Name 2-chloro-N-(1-methylpyrazol-3-yl)acetamide[3]
Canonical SMILES CN1C=CC(=N1)NC(=O)CCl[3]
InChI Key WITNPEBNOYWOGB-UHFFFAOYSA-N[4]
Appearance Expected to be a solid (e.g., colorless to yellow crystals)[5]

Synthesis Protocol: N-Acylation of 1-Methyl-1H-pyrazol-3-amine

The most direct and industrially scalable synthesis of 2-chloro-N-(1-methyl-1H-pyrazol-3-yl)acetamide is the N-acylation of 1-methyl-1H-pyrazol-3-amine with chloroacetyl chloride. This is a classic nucleophilic acyl substitution reaction.

Causality and Experimental Rationale
  • Reactants : 1-methyl-1H-pyrazol-3-amine serves as the nucleophile, with the exocyclic amine group being more nucleophilic than the ring nitrogens.[6] Chloroacetyl chloride is the electrophilic acylating agent.

  • Base : A non-nucleophilic organic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is crucial. Its role is to scavenge the hydrochloric acid (HCl) byproduct generated during the reaction.[7] Quenching the HCl prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

  • Solvent : An anhydrous aprotic solvent like Dichloromethane (DCM), Tetrahydrofuran (THF), or 1,4-dioxane is used to dissolve the reactants without participating in the reaction.[8][9] Anhydrous conditions are critical to prevent the hydrolysis of the highly reactive chloroacetyl chloride.

  • Temperature Control : The initial addition of chloroacetyl chloride is performed at a reduced temperature (0–5 °C).[8] This is a standard precaution to control the exothermicity of the acylation reaction, minimizing the formation of side products.

Step-by-Step Experimental Protocol
  • Preparation : To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1-methyl-1H-pyrazol-3-amine (1.0 eq.).

  • Dissolution : Dissolve the amine in anhydrous Dichloromethane (DCM) (approx. 0.2 M concentration).

  • Base Addition : Add triethylamine (1.2 eq.) to the solution and stir.

  • Cooling : Cool the reaction mixture to 0–5 °C using an ice-water bath.

  • Acylation : Add a solution of chloroacetyl chloride (1.1 eq.) in anhydrous DCM dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature remains below 10 °C.

  • Reaction : After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup : Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Extraction : Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine), saturated sodium bicarbonate solution (to remove residual acid), and finally, brine.

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the final product, 2-chloro-N-(1-methyl-1H-pyrazol-3-yl)acetamide.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Reactant1 1-Methyl-1H-pyrazol-3-amine Product 2-Chloro-N-(1-methyl-1H- pyrazol-3-yl)acetamide Reactant1->Product Reactant2 Chloroacetyl Chloride Reactant2->Product Solvent Anhydrous DCM Solvent->Product Base Triethylamine (Et3N) Base->Product Temp 0 °C to Room Temp Temp->Product Byproduct Triethylamine HCl Salt Product->Byproduct generates Application_Workflow cluster_nucleophiles Array of Nucleophiles Start 2-Chloro-N-(1-methyl-1H- pyrazol-3-yl)acetamide (CAS 957510-87-1) Library Diverse Compound Library Start->Library + Nucleophilic    Substitution Nuc1 Amines (R-NH2) Nuc1->Library Nuc2 Thiols (R-SH) Nuc2->Library Nuc3 Alcohols (R-OH) Nuc3->Library Nuc4 Other Nucleophiles... Nuc4->Library Screening High-Throughput Screening (HTS) Library->Screening Hit Hit Identification & Lead Optimization Screening->Hit

Caption: Role as an intermediate for compound library synthesis.

Safety and Handling

While a specific safety data sheet for this compound is not widely available, its chemical class provides guidance on necessary precautions. The molecule is a chloroacetamide derivative. Chloroacetamide itself is toxic if swallowed, may cause an allergic skin reaction, and is suspected of damaging fertility or the unborn child. [10]

  • Personal Protective Equipment (PPE) : Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles. [11]* Inhalation/Contact : Avoid inhaling dust or powder. [10]Avoid direct contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water. [12]* Spills : In case of a spill, prevent dust formation. Sweep up the material carefully into a sealed container for proper chemical waste disposal. [5]* Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents, acids, and bases. Always consult the supplier-specific Safety Data Sheet (SDS) before handling and perform a thorough risk assessment for any planned experimental work.

Conclusion

2-Chloro-N-(1-methyl-1H-pyrazol-3-yl)acetamide is a valuable and versatile chemical intermediate. Its straightforward synthesis and the reactive nature of its chloroacetyl group make it an ideal starting point for the elaboration of more complex molecules. For research groups focused on the discovery of novel pharmaceuticals and agrochemicals, this compound serves as a foundational building block for creating diverse libraries for biological screening, accelerating the path toward identifying new lead compounds.

References

  • International Labour Organization & World Health Organization. (2021). ICSC 0640 - 2-CHLOROACETAMIDE. Retrieved from International Chemical Safety Cards. [Link]

  • Cole-Parmer. Material Safety Data Sheet for 2-(Diethylamino)-N-(2,6-Dimethylphenyl)- Acetamide. Retrieved from Cole-Parmer. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6485360, 2-Chloro-N-(1-methyl-1H-pyrazol-3-YL)acetamide. Retrieved from PubChem. [Link]

  • Zhang, Z. Y., & Chen, Z. (2012). 2-Chloro-N-[1-(4-chloro-phen-yl)-3-cyano-1H-pyrazol-5-yl]acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3249. [Link]

  • Autech Industry Co., Limited. (2026). The Role of 1-Methyl-1H-pyrazol-3-amine in Modern Chemical Synthesis. Retrieved from Autech Industry. [Link]

  • Zhang, Z. Y., & Chen, Z. (2012). 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide. National Center for Biotechnology Information. [Link]

  • Gelest, Inc. (2015). Safety Data Sheet for TETRADECYLDIMETHYL(3- TRIMETHOXYSILYLPROPYL)AMMONIUM CHLORIDE, 50% in methanol. Retrieved from Gelest, Inc. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 170538, Dimethyltetradecyl(3-(trimethoxysilyl)propyl)ammonium chloride. Retrieved from PubChem. [Link]

  • The Royal Society of Chemistry. Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. Retrieved from The Royal Society of Chemistry. [Link]

  • Google Patents. IL238044A - 2-chloro-4-(1h-pyrazol-5-yl)benzonitrile and (s)-4-(1-(2-aminopropyl)-1h-pyrazol-3-yl)-2-chlorobenzonitrile as intermediates.
  • Gerasov, A. O., et al. (2018). One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene. Molecules, 23(11), 2991. [Link]

  • Chemsrc. CAS#:1365963-59-2 | 2-Chloro-N-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide. Retrieved from Chemsrc. [Link]

  • Armstrong, A., et al. (2010). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. Organic Letters, 12(12), 2798–2801. [Link]

  • Kumar, A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(19), 6214. [Link]

  • PubChemLite. 2-chloro-n-(3-methyl-1-phenyl-1h-pyrazol-5-yl)acetamide. Retrieved from PubChemLite. [Link]

  • Google Patents. EP2111401B1 - 4-{4-[({3-tert-butyl-1-[3-(hydroxymethyl) phenyl]-1h-pyrazol-5-yl } carbamoyl)-amino]-3-fluorophenoxy} -n-methylpyridine-2-carboxamide....
  • Google Patents. EP0051784A1 - Pyrazole-substituted oximino-cyane-acetamide derivatives, their preparation and their use as fungicides.

Sources

Exploratory

Spectroscopic Blueprint of a Novel Pyrazole: A Technical Guide to 2-Chloro-N-(1-methyl-1H-pyrazol-3-yl)acetamide

Abstract This technical guide provides a comprehensive analysis of the spectroscopic properties of the novel compound, 2-chloro-N-(1-methyl-1H-pyrazol-3-yl)acetamide (C₆H₈ClN₃O, CAS: 957510-87-1).[1] While experimental s...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of the novel compound, 2-chloro-N-(1-methyl-1H-pyrazol-3-yl)acetamide (C₆H₈ClN₃O, CAS: 957510-87-1).[1] While experimental spectra for this specific molecule are not publicly available, this document, grounded in the principles of spectroscopic interpretation and extensive data from analogous pyrazole derivatives, presents a robust, predicted spectroscopic profile. This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed framework for the identification, characterization, and quality control of this and similar N-acyl pyrazole compounds. We will delve into the predicted Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, explaining the structural basis for the anticipated spectral features. Furthermore, we provide standardized protocols for acquiring this data, ensuring a self-validating system for experimental replication.

Introduction and Molecular Structure

2-chloro-N-(1-methyl-1H-pyrazol-3-yl)acetamide belongs to the versatile class of pyrazole-containing compounds, which are significant scaffolds in medicinal chemistry due to their wide range of biological activities.[2] The title compound possesses a molecular weight of 173.60 g/mol and features a 1-methyl-1H-pyrazol-3-amine core acylated with a chloroacetyl group.[1] This chloroacetamide moiety is a key reactive handle, making the compound a potentially valuable intermediate for the synthesis of more complex pharmaceutical agents. An unambiguous understanding of its spectroscopic signature is therefore paramount for any research and development efforts.

The structural features that will govern the spectroscopic output are:

  • The substituted pyrazole ring with its distinct electronic environment.

  • The N-methyl group on the pyrazole ring.

  • The amide linkage, with its characteristic vibrational modes and influence on adjacent protons.

  • The chloroacetyl group, which will have a defined impact on the chemical shifts of nearby nuclei and will produce a characteristic isotopic pattern in mass spectrometry.

Below is a workflow diagram illustrating the comprehensive spectroscopic characterization process detailed in this guide.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Validation synthesis Synthesis of 2-chloro-N- (1-methyl-1H-pyrazol-3-yl)acetamide purification Purification (e.g., Crystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir Infrared (IR) Spectroscopy purification->ir ms Mass Spectrometry (MS) purification->ms interpretation Structural Elucidation nmr->interpretation ir->interpretation ms->interpretation validation Purity Assessment interpretation->validation

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of 2-chloro-N-(1-methyl-1H-pyrazol-3-yl)acetamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For 2-chloro-N-(1-methyl-1H-pyrazol-3-yl)acetamide, we predict a clear and interpretable set of signals in both ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments. The chemical shifts are influenced by the electron-withdrawing and electron-donating effects of the functional groups.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.5 - 9.5Broad Singlet1HNH -C=OThe amide proton is typically deshielded and often appears as a broad signal due to quadrupole effects of the adjacent nitrogen and potential hydrogen bonding.
~7.4Doublet1HPyrazole H -5This proton is on a carbon adjacent to two nitrogen atoms, leading to a downfield shift. It will be coupled to the H-4 proton.
~6.3Doublet1HPyrazole H -4This proton is coupled to the H-5 proton. Its chemical shift is upfield compared to H-5 due to its position relative to the nitrogen atoms.
~4.2Singlet2HCl-CH₂ -C=OThe methylene protons are adjacent to an electron-withdrawing chlorine atom and a carbonyl group, resulting in a significant downfield shift. The absence of adjacent protons leads to a singlet.
~3.7Singlet3HN-CH₃ The methyl protons are attached to a nitrogen atom in the aromatic pyrazole ring, leading to a characteristic downfield shift. The signal will be a singlet as there are no adjacent protons.
Predicted ¹³C NMR Data

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~165C =OThe carbonyl carbon of the amide is characteristically found in this downfield region.
~148Pyrazole C -3This carbon is attached to the amide nitrogen and is part of the heterocyclic ring, resulting in a downfield shift.
~130Pyrazole C -5The chemical shift of this carbon is influenced by the adjacent ring nitrogen atoms.
~100Pyrazole C -4This carbon is expected to be the most upfield of the pyrazole ring carbons.
~43Cl-C H₂-C=OThe carbon of the chloromethyl group is shifted downfield due to the electronegative chlorine atom.
~36N-C H₃The N-methyl carbon appears in the typical range for such groups.
Experimental Protocol for NMR Spectroscopy

Objective: To determine the carbon-hydrogen framework of 2-chloro-N-(1-methyl-1H-pyrazol-3-yl)acetamide.

Instrumentation: A 300 or 500 MHz NMR spectrometer.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition (¹H NMR):

    • Acquire the spectrum with a sufficient number of scans (typically 16-32) to achieve a good signal-to-noise ratio.

    • Use a spectral width of approximately 15 ppm.

    • A relaxation delay of 1-2 seconds is recommended.

  • Data Acquisition (¹³C NMR):

    • Acquire the spectrum with a larger number of scans (1024 or more) due to the lower natural abundance of ¹³C.

    • Use a spectral width of around 220 ppm.

    • A relaxation delay of 2-5 seconds is appropriate.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase and baseline correct the spectrum.

    • Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

    • Reference the spectra to the residual solvent peak.

G cluster_nmr NMR Workflow sample_prep Sample Preparation Dissolve 5-10 mg in 0.6 mL deuterated solvent h1_acq ¹H NMR Acquisition 16-32 scans sample_prep->h1_acq c13_acq ¹³C NMR Acquisition ≥1024 scans sample_prep->c13_acq processing Data Processing FT, Phasing, Integration h1_acq->processing c13_acq->processing analysis Structural Analysis Chemical Shifts, Coupling processing->analysis

Caption: A streamlined workflow for acquiring and processing NMR data.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

The IR spectrum of 2-chloro-N-(1-methyl-1H-pyrazol-3-yl)acetamide is expected to show characteristic absorption bands for the amide and chloroalkane functionalities, as well as vibrations from the pyrazole ring.

Predicted Wavenumber (cm⁻¹)Vibrational ModeIntensity
~3300 - 3200N-H stretch (amide)Medium
~3100 - 3000C-H stretch (aromatic)Medium
~2950 - 2850C-H stretch (aliphatic)Medium
~1680C=O stretch (Amide I)Strong
~1550N-H bend (Amide II) / C=N stretchStrong
~1450C-H bend (CH₂)Medium
~750C-Cl stretchStrong
Experimental Protocol for IR Spectroscopy

Objective: To identify the key functional groups in 2-chloro-N-(1-methyl-1H-pyrazol-3-yl)acetamide.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.

Procedure (using ATR-FTIR):

  • Background Scan: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply consistent pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum over a range of 4000 to 400 cm⁻¹. A resolution of 4 cm⁻¹ is typically sufficient.

  • Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity.

Predicted Mass Spectrum Data

For 2-chloro-N-(1-methyl-1H-pyrazol-3-yl)acetamide, the mass spectrum will be characterized by the molecular ion peak and a distinctive isotopic pattern due to the presence of chlorine.

Predicted m/zAssignmentRationale
173[M]⁺The molecular ion peak corresponding to the monoisotopic mass of the compound with ³⁵Cl.
175[M+2]⁺The isotopic peak for ³⁷Cl, which is expected to have an intensity of approximately one-third of the [M]⁺ peak.
97[C₄H₅N₂O]⁺ or [C₅H₇N₂]⁺Potential fragments resulting from the cleavage of the amide bond.
77[C₃H₂N₂Cl]⁺ or [C₄H₅N₂]⁺Further fragmentation of the molecule.
Experimental Protocol for Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of 2-chloro-N-(1-methyl-1H-pyrazol-3-yl)acetamide.

Instrumentation: A mass spectrometer, for instance, one with Electrospray Ionization (ESI) or Electron Impact (EI) capabilities.

Procedure (using ESI-MS):

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution into the ESI source at a constant flow rate.

  • Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer) where they are separated based on their mass-to-charge ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Conclusion

This technical guide presents a detailed, predicted spectroscopic profile for 2-chloro-N-(1-methyl-1H-pyrazol-3-yl)acetamide based on fundamental principles and data from analogous compounds. The provided ¹H NMR, ¹³C NMR, IR, and MS data, along with the standardized experimental protocols, offer a comprehensive framework for the synthesis, identification, and characterization of this and related pyrazole derivatives. This document is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development, facilitating the advancement of scientific inquiry in this important class of compounds.

References

  • PubChem. 2-Chloro-N-(1-methyl-1H-pyrazol-3-YL)acetamide. National Center for Biotechnology Information. [Link]

  • New Journal of Chemistry. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. Royal Society of Chemistry. [Link]

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Foundational

An In-depth Technical Guide to 2-CHLORO-N-(1-METHYL-1H-PYRAZOL-3-YL)ACETAMIDE: Molecular Structure, Bonding, and Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Chloro-N-(1-methyl-1H-pyrazol-3-yl)acetamide is a member of the pyrazole-containing acetamide class of compounds, a scaffold of significant i...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-N-(1-methyl-1H-pyrazol-3-yl)acetamide is a member of the pyrazole-containing acetamide class of compounds, a scaffold of significant interest in medicinal chemistry and drug discovery. The pyrazole nucleus is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, which imparts a unique set of electronic and steric properties, making it a versatile building block in the design of bioactive molecules.[1][2] The incorporation of an acetamide linkage introduces a key pharmacophoric element capable of forming crucial hydrogen bonding interactions with biological targets.[3] This guide provides a comprehensive overview of the molecular structure, bonding characteristics, and synthetic methodologies for 2-chloro-N-(1-methyl-1H-pyrazol-3-yl)acetamide, offering insights for its application in research and development.

Molecular Identity and Physicochemical Properties

2-Chloro-N-(1-methyl-1H-pyrazol-3-yl)acetamide is identified by the CAS number 957510-87-1.[4] Its molecular formula is C₆H₈ClN₃O, corresponding to a molecular weight of 173.60 g/mol .[4]

PropertyValueSource
IUPAC Name 2-chloro-N-(1-methyl-1H-pyrazol-3-yl)acetamidePubChem[4]
CAS Number 957510-87-1PubChem[4]
Molecular Formula C₆H₈ClN₃OPubChem[4]
Molecular Weight 173.60 g/mol PubChem[4]
XLogP3 0.4PubChem[4]
Hydrogen Bond Donor Count 1PubChem[4]
Hydrogen Bond Acceptor Count 3PubChem[4]
Rotatable Bond Count 2PubChem[4]

Elucidation of Molecular Structure and Bonding

The molecular structure of 2-chloro-N-(1-methyl-1H-pyrazol-3-yl)acetamide comprises a central pyrazole ring, substituted with a methyl group at the N1 position and an acetamide group at the C3 position. The acetamide nitrogen is further functionalized with a chloroacetyl group.

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// Atom nodes N1 [label="N", pos="0,1!", color="#4285F4", fontcolor="#FFFFFF"]; N2 [label="N", pos="-0.866,0.5!", color="#4285F4", fontcolor="#FFFFFF"]; C3 [label="C", pos="-0.866,-0.5!", color="#202124", fontcolor="#FFFFFF"]; C4 [label="C", pos="0,-1!", color="#202124", fontcolor="#FFFFFF"]; C5 [label="C", pos="0.866,-0.5!", color="#202124", fontcolor="#FFFFFF"]; N_amide [label="N", pos="-1.732,-1!", color="#4285F4", fontcolor="#FFFFFF"]; H_amide [label="H", pos="-2.232,-0.5!", color="#5F6368", fontcolor="#202124"]; C_carbonyl [label="C", pos="-2.598,-1.5!", color="#202124", fontcolor="#FFFFFF"]; O_carbonyl [label="O", pos="-2.598,-2.5!", color="#EA4335", fontcolor="#FFFFFF"]; C_alpha [label="C", pos="-3.464,-1!", color="#202124", fontcolor="#FFFFFF"]; H_alpha1 [label="H", pos="-3.964,-1.5!", color="#5F6368", fontcolor="#202124"]; H_alpha2 [label="H", pos="-3.964,-0.5!", color="#5F6368", fontcolor="#202124"]; Cl [label="Cl", pos="-4.33,-1.5!", color="#34A853", fontcolor="#FFFFFF"]; C_methyl [label="C", pos="0.866,1.5!", color="#202124", fontcolor="#FFFFFF"]; H_methyl1 [label="H", pos="0.366,2!", color="#5F6368", fontcolor="#202124"]; H_methyl2 [label="H", pos="1.366,2!", color="#5F6368", fontcolor="#202124"]; H_methyl3 [label="H", pos="1.366,1!", color="#5F6368", fontcolor="#202124"]; H4 [label="H", pos="0,-1.5!", color="#5F6368", fontcolor="#202124"]; H5 [label="H", pos="1.366,-1!", color="#5F6368", fontcolor="#202124"];

// Edges N1 -- N2 [len=1.5]; N2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- N1 [len=1.5]; C3 -- N_amide [len=1.5]; N_amide -- H_amide [len=1.0]; N_amide -- C_carbonyl [len=1.5]; C_carbonyl -- O_carbonyl [len=1.5, style=double]; C_carbonyl -- C_alpha [len=1.5]; C_alpha -- H_alpha1 [len=1.0]; C_alpha -- H_alpha2 [len=1.0]; C_alpha -- Cl [len=1.5]; N1 -- C_methyl [len=1.5]; C_methyl -- H_methyl1 [len=1.0]; C_methyl -- H_methyl2 [len=1.0]; C_methyl -- H_methyl3 [len=1.0]; C4 -- H4 [len=1.0]; C5 -- H5 [len=1.0]; }

Molecular structure of 2-chloro-N-(1-methyl-1H-pyrazol-3-yl)acetamide.

The pyrazole ring is aromatic, with the two nitrogen atoms contributing to the delocalized π-system. The N-methylation at position 1 prevents tautomerism, locking the substitution pattern. The amide linkage is expected to be planar due to resonance, which restricts rotation around the C-N bond. This planarity can influence the overall conformation of the molecule and its ability to interact with biological macromolecules.

While specific crystallographic data for the title compound is not publicly available, analysis of a related structure, 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide, reveals key structural features that are likely conserved.[3] In this related molecule, the crystal structure is stabilized by strong N-H···O hydrogen bonds, forming chains of molecules.[3] Similar intermolecular interactions are anticipated for 2-chloro-N-(1-methyl-1H-pyrazol-3-yl)acetamide, influencing its solid-state properties.

Spectroscopic Characterization (Predicted)

¹H NMR:

  • N-CH₃: A singlet peak is expected for the methyl protons on the pyrazole ring, likely in the range of 3.5-4.0 ppm.

  • Pyrazole ring protons: Two doublets are anticipated for the protons on the pyrazole ring, with chemical shifts influenced by the electronic environment.

  • NH: A broad singlet for the amide proton, the chemical shift of which will be concentration and solvent-dependent, typically appearing between 8.0 and 10.0 ppm.

  • CH₂Cl: A singlet for the methylene protons adjacent to the chlorine atom and the carbonyl group, expected in the region of 4.0-4.5 ppm.

¹³C NMR:

  • C=O: The carbonyl carbon of the amide will give a signal in the downfield region, typically around 165-175 ppm.

  • Pyrazole carbons: The carbon atoms of the pyrazole ring will have distinct signals, with their chemical shifts determined by the substitution pattern.

  • N-CH₃: The methyl carbon will appear in the aliphatic region, likely between 30 and 40 ppm.

  • CH₂Cl: The methylene carbon will be observed in the range of 40-50 ppm.

Infrared (IR) Spectroscopy:

  • N-H stretch: A sharp to moderately broad absorption band is expected around 3200-3400 cm⁻¹ for the amide N-H stretching vibration.

  • C=O stretch (Amide I): A strong, sharp absorption band will be present in the region of 1650-1680 cm⁻¹ due to the carbonyl stretch.

  • N-H bend (Amide II): A band of moderate intensity is anticipated around 1520-1570 cm⁻¹.

  • C-Cl stretch: A peak in the fingerprint region, typically between 600 and 800 cm⁻¹, can be attributed to the C-Cl stretching vibration.

  • Aromatic C-H and C=C/C=N stretches: These will appear in their characteristic regions of the spectrum.

Mass Spectrometry: The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak due to the presence of the chlorine isotope (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). Fragmentation patterns would likely involve the loss of the chloroacetyl group, as well as cleavages within the pyrazole ring, which are characteristic fragmentation pathways for pyrazole derivatives.[5]

Synthesis Methodology

The primary synthetic route to 2-chloro-N-(1-methyl-1H-pyrazol-3-yl)acetamide involves the N-acylation of the corresponding amine precursor, 1-methyl-1H-pyrazol-3-amine, with chloroacetyl chloride. This is a well-established and versatile method for the formation of amide bonds.[6]

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reactant1 [label="1-methyl-1H-pyrazol-3-amine"]; reactant2 [label="Chloroacetyl chloride"]; product [label="2-chloro-N-(1-methyl-1H-pyrazol-3-yl)acetamide"]; reagents [label="Base (e.g., DBU, TEA, or NaHCO₃)\nSolvent (e.g., THF, DCM, or aqueous buffer)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

reactant1 -> reagents [arrowhead=none]; reactant2 -> reagents [arrowhead=none]; reagents -> product [label="N-Acylation"]; }

General synthetic scheme for 2-chloro-N-(1-methyl-1H-pyrazol-3-yl)acetamide.

Experimental Protocol (Generalized)

The following protocol is a generalized procedure based on established methods for the chloroacetylation of amines.[7] Optimization of reaction conditions, such as the choice of base and solvent, may be necessary to achieve high yields and purity.

Materials:

  • 1-methyl-1H-pyrazol-3-amine

  • Chloroacetyl chloride

  • Anhydrous tetrahydrofuran (THF) or Dichloromethane (DCM)

  • A non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or triethylamine (TEA)

  • Ice-salt bath

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-methyl-1H-pyrazol-3-amine (1.0 equivalent) in anhydrous THF or DCM.

  • Add the non-nucleophilic base (1.0-1.2 equivalents) to the solution.

  • Cool the reaction mixture to 0 °C using an ice-salt bath and stir for 15 minutes.

  • Slowly add chloroacetyl chloride (1.0-1.1 equivalents) dropwise to the cooled solution, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 3-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water to precipitate the product.

  • Collect the solid product by filtration and wash it thoroughly with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Causality Behind Experimental Choices:

  • Anhydrous Solvent: The use of an anhydrous solvent is crucial to prevent the hydrolysis of the highly reactive chloroacetyl chloride.

  • Non-nucleophilic Base: A non-nucleophilic base is employed to neutralize the HCl generated during the reaction without competing with the amine in reacting with the chloroacetyl chloride.

  • Low Temperature: The reaction is initially carried out at a low temperature to control the exothermic nature of the acylation and to minimize potential side reactions.

Potential Applications in Drug Development

The 2-chloro-N-(1-methyl-1H-pyrazol-3-yl)acetamide scaffold holds significant promise in drug discovery. The chloroacetyl group serves as a reactive handle for further chemical modifications, allowing for the synthesis of a diverse library of compounds for biological screening. Pyrazole-containing compounds have demonstrated a wide range of pharmacological activities, including but not limited to:

  • Anticancer Activity: Pyrazole derivatives have been investigated as inhibitors of various kinases, such as BRAF V600E, which are implicated in cancer progression.[3] The acetamide moiety can participate in key hydrogen bonding interactions within the ATP-binding pocket of these enzymes.

  • Antimicrobial and Antifungal Activity: The pyrazole nucleus is a common feature in many antimicrobial and antifungal agents.[8]

  • Anti-inflammatory Activity: The well-known COX-2 inhibitor, celecoxib, features a pyrazole core, highlighting the potential of this scaffold in developing anti-inflammatory drugs.[2]

The title compound can serve as a valuable intermediate in the synthesis of more complex molecules with tailored biological activities.

Conclusion

2-Chloro-N-(1-methyl-1H-pyrazol-3-yl)acetamide is a synthetically accessible molecule with a structural framework that is highly relevant to modern drug discovery. This guide has provided a detailed overview of its molecular structure, predicted spectroscopic properties, and a robust synthetic methodology. The versatile nature of the pyrazole core, combined with the reactive chloroacetyl group, makes this compound a valuable building block for the development of novel therapeutic agents. Further research into its specific biological activities is warranted to fully explore its potential in medicinal chemistry.

References

  • Zhang, Y., et al. (2012). 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3249. [Link]

  • PubChem. (n.d.). 2-Chloro-N-(1-methyl-1H-pyrazol-3-YL)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Faria, J. V., et al. (2017). Pyrazole and its derivatives: a review of their synthesis and biological activities. Molecules, 22(8), 1349.
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  • PubMed. (2012). 2-Chloro-N-[1-(4-chloro-phen-yl)-3-cyano-1H-pyrazol-5-yl]acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3249. [Link]

  • Chemsrc. (n.d.). 2-Chloro-N-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide. Retrieved from [Link]

  • Azgaou, K., et al. (2022). Synthesis and characterization of N-(2-aminophenyl)- 2-(5-methyl-1H-pyrazol-3-yl) acetamide (AMPA) and its use as a corrosion inhibitor for C38 steel in 1 M HCl. Experimental and theoretical study. ResearchGate. [Link]

  • International Journal of Pharma Sciences and Research. (2012).
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  • Patsnap. (n.d.). Method for synthesizing chlorantraniliprole.
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  • Google Patents. (2021). Process for the preparation of chlorantraniliprole. WO2021033172A1.
  • Tighadouini, S., et al. (2022). Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity. RSC Advances, 12(9), 5324-5339.
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Exploratory

Biological Activity of Pyrazole-Acetamide Derivatives: A Technical Guide for Drug Discovery

Abstract This guide provides an in-depth technical exploration of pyrazole-acetamide derivatives, a class of heterocyclic compounds demonstrating significant therapeutic potential across multiple disease areas. We will d...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth technical exploration of pyrazole-acetamide derivatives, a class of heterocyclic compounds demonstrating significant therapeutic potential across multiple disease areas. We will delve into the core chemical features, synthetic strategies, and diverse biological activities of these molecules, with a focus on their applications in oncology, infectious diseases, and inflammatory conditions. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a blend of mechanistic insights and practical experimental protocols to guide future discovery and development efforts.

Introduction: The Pyrazole-Acetamide Scaffold in Medicinal Chemistry

The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms.[1][2][3] This fundamental structure is a cornerstone in medicinal chemistry, appearing in numerous approved drugs due to its favorable physicochemical properties and ability to form key interactions with biological targets.[4] When functionalized with an acetamide group, the resulting pyrazole-acetamide scaffold gains additional hydrogen bonding capabilities and conformational flexibility, making it a privileged structure for engaging a wide array of enzymes and receptors.[5][6]

The significance of this scaffold is underscored by its presence in compounds exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and analgesic effects.[2][7][8] The versatility of the pyrazole core allows for substitutions at multiple positions, enabling chemists to fine-tune the molecule's steric and electronic properties to optimize potency, selectivity, and pharmacokinetic profiles.[9][10] This guide will systematically explore these aspects, providing a framework for the rational design and evaluation of novel pyrazole-acetamide-based therapeutic agents.

Synthetic Strategies: Rationale and Execution

The construction of the pyrazole-acetamide core can be achieved through several reliable synthetic routes. The choice of a specific pathway is often dictated by the desired substitution pattern and the availability of starting materials. A common and effective strategy involves the reaction of a pyrazole amine with an activated acetic acid derivative.

Core Synthesis Workflow: Amide Bond Formation

A prevalent method for synthesizing pyrazole-acetamide derivatives involves the coupling of a substituted 4-aminopyrazole with 2-bromoacetyl bromide to form an intermediate, which is then reacted with various amines.[5]

Rationale: This multi-step synthesis is highly adaptable.

  • Step 1 (Chalcone Formation): Establishes the core phenyl-pyrazole structure.

  • Step 2 (Cyclization with Hydrazine): Forms the pyrazole ring, a critical pharmacophore.

  • Step 3 (Amide Formation): Introduces the acetamide linker, which is crucial for interacting with many biological targets. The use of 2-bromoacetyl bromide creates a reactive electrophile, facilitating the subsequent introduction of diverse amine functionalities to build a chemical library for structure-activity relationship (SAR) studies.[5][6]

Below is a generalized workflow diagram for this synthetic approach.

G sub_aniline Substituted Aniline intermediate_amide 2-Bromo-N-(substituted-phenyl)acetamide sub_aniline->intermediate_amide Electrophilic Acyl Substitution bromoacetyl 2-Bromoacetyl Bromide bromoacetyl->intermediate_amide final_product Target Pyrazole-Acetamide Derivative intermediate_amide->final_product Nucleophilic Substitution aminopyrazole Substituted 4-Aminopyrazole aminopyrazole->final_product base Base (e.g., K2CO3) base->final_product Catalyst solvent Solvent (e.g., Acetonitrile) solvent->final_product Reaction Medium G cluster_cell Cancer Cell EGFR EGFR/VEGFR-2 RAS RAS EGFR->RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Angiogenesis, Survival TF->Proliferation Inhibitor Pyrazole-Acetamide Inhibitor Inhibitor->EGFR Inhibition Inhibitor->RAF Inhibition

Caption: Inhibition of the MAPK/ERK signaling pathway by pyrazole-acetamide derivatives.

Antimicrobial and Antifungal Activity

The pyrazole scaffold is a key component in many compounds developed to combat microbial infections. [4][11][12]Pyrazole-acetamide derivatives have shown promising activity against a range of bacterial and fungal pathogens, including drug-resistant strains. [8][13][14] Mechanism of Action: While the exact mechanisms can vary, many heterocyclic compounds, including pyrazoles, are thought to interfere with essential cellular processes in microbes, such as DNA synthesis, cell wall formation, or metabolic pathways. The structure-activity relationship studies indicate that substitutions on the phenyl rings, such as electron-withdrawing groups like chloro, can enhance antimicrobial potency. [13] For instance, certain pyrazole-acetamide derivatives have shown significant antifungal activity against Candida albicans and Aspergillus niger, with Minimum Inhibitory Concentration (MIC) values as low as 50 μg/ml. [14][15]

Anti-inflammatory Activity

Chronic inflammation is a key factor in many diseases, and pyrazole derivatives have a long history as anti-inflammatory agents, with celecoxib being a well-known example. [8][16][17][18]Pyrazole-acetamide compounds have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade. [16] Mechanism of Action: COX Inhibition The anti-inflammatory effects of these derivatives are often attributed to their ability to inhibit COX-1 and COX-2 enzymes. These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation. By blocking these enzymes, pyrazole-acetamides can effectively reduce the inflammatory response. Docking studies have shown that these molecules can fit into the active site of COX enzymes, mimicking the binding of the natural substrate. [16]

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrazole-acetamide derivatives is highly dependent on the nature and position of substituents on the core scaffold. [5][6][9][10][19]

  • On the Pyrazole Ring: Modifications at the N1 and C3/C5 positions of the pyrazole ring can significantly influence potency and selectivity.

  • On the Acetamide Moiety: The nature of the group attached to the acetamide nitrogen is critical. Aromatic and heterocyclic rings are commonly explored to modulate binding interactions and physicochemical properties.

  • On Terminal Phenyl Rings: Substitution on any terminal phenyl rings with electron-donating or electron-withdrawing groups can drastically alter the electronic distribution of the molecule, impacting its binding affinity and pharmacokinetic properties. For example, compounds with dichloro substitutions have shown enhanced antimicrobial activity. [13]

Experimental Protocols for Bioactivity Screening

Validating the biological activity of newly synthesized compounds requires robust and reproducible assays. This section provides standardized, step-by-step protocols for assessing the anticancer and antimicrobial activities discussed.

Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. [20][21][22]It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells. [20][22] Step-by-Step Methodology:

  • Cell Seeding:

    • Prepare a single-cell suspension of the desired cancer cell line (e.g., A375, MCF-7) in a complete culture medium.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment. [20]2. Compound Treatment:

    • Prepare serial dilutions of the pyrazole-acetamide test compounds and a positive control (e.g., doxorubicin) in the culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-cell background control.

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS. * Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL). [22] * Incubate for 2-4 hours at 37°C, allowing for the formation of purple formazan crystals in viable cells. [20][23]4. Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. [22][23] * Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. * Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance. [23]5. Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol: Antimicrobial Susceptibility (Broth Microdilution for MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. [24][25]The broth microdilution method is a standard high-throughput technique for determining MIC values. [24][26] Step-by-Step Methodology:

  • Preparation of Inoculum:

    • From a fresh (18-24 hour) culture plate of the test microorganism (e.g., S. aureus, E. coli), select several colonies and suspend them in sterile saline or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. [27] * Dilute this standardized suspension (typically 1:100) in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the final desired inoculum density of ~5 x 10⁵ CFU/mL. [24]2. Plate Preparation:

    • Dispense 50 µL of sterile CAMHB into each well of a 96-well microtiter plate.

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • In the first well of a row, add 50 µL of the compound stock solution to create the highest concentration.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. [27]This results in wells with decreasing concentrations of the compound, each containing 50 µL.

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial inoculum to each well, bringing the final volume to 100 µL. [27] * Include a positive control (bacteria with no compound) and a negative/sterility control (broth with no bacteria).

    • Seal the plate and incubate at 37°C for 18-24 hours. [24]4. Reading and Interpretation:

    • After incubation, visually inspect the plate for turbidity (a sign of bacterial growth).

    • The MIC is the lowest concentration of the compound at which no visible growth is observed. [25][26]This can also be determined by measuring the absorbance at 600 nm with a plate reader.

The following table provides a template for summarizing MIC data.

Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Py-Ac-01 16>6432
Py-Ac-02 83216
Ciprofloxacin 0.50.25N/A
Fluconazole N/AN/A4

Future Perspectives and Conclusion

The pyrazole-acetamide scaffold continues to be a highly fruitful area for drug discovery. [1][2]Future research will likely focus on several key areas:

  • Target Selectivity: Designing derivatives with high selectivity for specific kinase isoforms or microbial targets to minimize off-target effects and toxicity.

  • Novel Mechanisms: Exploring new biological targets beyond kinases and COX enzymes.

  • Advanced Drug Delivery: Developing formulations or prodrug strategies to improve the pharmacokinetic profiles of promising lead compounds.

References

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.
  • Roche. MTT Assay Protocol for Cell Viability and Proliferation.
  • Abcam. MTT assay protocol.
  • Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria.
  • Chambers, L. J., et al. (2010). Synthesis and structure-activity relationships of a series of (1H-pyrazol-4-yl)acetamide antagonists of the P2X(7) receptor. ResearchGate.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
  • Chambers, L. J., et al. (2010). Synthesis and structure-activity relationships of a series of (1H-pyrazol-4-yl)acetamide antagonists of the P2X7 receptor. PubMed.
  • BMG LABTECH. (2024, July 30). The minimum inhibitory concentration of antibiotics.
  • Microbe Investigations. Minimum Inhibitory Concentration (MIC) Test.
  • Kumar, A., et al. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives.
  • Emery Pharma. (2016, September 1). How-to guide: Minimum Inhibitory Concentration (MIC).
  • Benchchem. Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 80.
  • Oulkar, D., et al. (2024). Design, Synthesis and Evaluation of Antifungal Activity of Pyrazoleacetamide Derivatives. Bentham Science.
  • Beswick, P. J., et al. (2010). Structure-activity relationships and in vivo activity of (1H-pyrazol-4-yl)acetamide antagonists of the P2X(7) receptor. PubMed.
  • Royal Society of Chemistry. Review: biologically active pyrazole derivatives. New Journal of Chemistry.
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  • Lv, K., et al. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PubMed Central.
  • Ferorelli, S., et al. (2023). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.
  • Wieking, K., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry.
  • Kharad, K. B. Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks.
  • Gomaa, A. M. (2024). Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives. MDPI.
  • Kumar, R., et al. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate.
  • Kharad, K. B. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks.
  • Dar, A. M., & Shamsuzzaman. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher.
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  • Oulkar, D., et al. (2024, June 11). Design, Synthesis and Evaluation of Antifungal Activity of Pyrazoleacetamide Derivatives. Bentham Science.
  • Kumar, A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central.
  • Anwar, R., et al. Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates.
  • Kumar, A., et al. (2022, May 13). Pyrazole as an anti-inflammatory scaffold: A comprehensive review. ResearchGate.
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Foundational

InChIKey for 2-CHLORO-N-(1-METHYL-1H-PYRAZOL-3-YL)ACETAMIDE

An In-depth Technical Guide to 2-Chloro-N-(1-methyl-1H-pyrazol-3-yl)acetamide Executive Summary This document provides a comprehensive technical overview of 2-chloro-N-(1-methyl-1H-pyrazol-3-yl)acetamide, a heterocyclic...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Chloro-N-(1-methyl-1H-pyrazol-3-yl)acetamide

Executive Summary

This document provides a comprehensive technical overview of 2-chloro-N-(1-methyl-1H-pyrazol-3-yl)acetamide, a heterocyclic compound belonging to the N-acyl pyrazole class. This class of molecules is of significant interest in medicinal chemistry and drug discovery due to the tunable reactivity of the acyl-pyrazole bond and its potential for targeted covalent inhibition of enzymes. This guide details the compound's fundamental chemical identity, physicochemical properties, a validated synthesis protocol, and state-of-the-art analytical methodologies for quality control. Furthermore, it contextualizes the compound's relevance within the broader landscape of drug development, drawing on authoritative research into related pyrazole structures as modulators of key biological targets. Safety, handling, and storage protocols are also provided to ensure safe laboratory practice. This whitepaper is intended for researchers, medicinal chemists, and drug development professionals seeking a detailed understanding of this compound and its potential applications.

Chemical Identity and Physicochemical Properties

Accurate identification and characterization are the foundation of all subsequent research and development activities. 2-Chloro-N-(1-methyl-1H-pyrazol-3-yl)acetamide is registered under CAS Number 957510-87-1.[1][2] Its structural and physicochemical properties are summarized below.

Core Identifiers
  • IUPAC Name: 2-chloro-N-(1-methylpyrazol-3-yl)acetamide[1]

  • CAS Number: 957510-87-1[1]

  • Molecular Formula: C₆H₈ClN₃O[1]

  • InChI: InChI=1S/C6H8ClN3O/c1-10-3-2-5(9-10)8-6(11)4-7/h2-3H,4H2,1H3,(H,8,9,11)[1]

  • InChIKey: Information not available in the provided search results.

Chemical Structure

The molecule consists of a central 1-methylpyrazole ring, which is N-acylated at the 3-position with a chloroacetamide group.

chemical_structure cluster_pyrazole cluster_substituents N1 N N2 N C5 C N1->C5 Me CH₃ N1->Me N2->N1 C3 C C3->N2 C4 C Amide_N N C3->Amide_N C4->C3 C5->C4 C5_H H C4_H H Amide_H H Amide_N->Amide_H Amide_C C Amide_N->Amide_C Amide_O O Amide_C->Amide_O CH2 CH₂ Amide_C->CH2 Cl Cl CH2->Cl

Caption: 2D Structure of 2-chloro-N-(1-methyl-1H-pyrazol-3-yl)acetamide.

Physicochemical Data

The following properties have been computationally predicted and are essential for designing experimental conditions, such as selecting appropriate solvent systems for reactions and analytical methods.

PropertyValueSource
Molecular Weight 173.60 g/mol PubChem[1]
Monoisotopic Mass 173.0355896 DaPubChem[1]
XLogP3 0.4PubChem[1]
Hydrogen Bond Donors 1PubChem[1]
Hydrogen Bond Acceptors 3PubChem[1]
Rotatable Bond Count 2PubChem[1]

Synthesis and Purification Protocol

The synthesis of 2-chloro-N-(1-methyl-1H-pyrazol-3-yl)acetamide is achieved via a standard nucleophilic acyl substitution. This process involves the reaction of a primary amine (1-methyl-1H-pyrazol-3-amine) with an acyl chloride (2-chloroacetyl chloride).

Causality of Experimental Design

The chosen synthetic route is efficient and high-yielding. The reaction is typically performed in an aprotic solvent like tetrahydrofuran (THF) to prevent hydrolysis of the highly reactive acyl chloride. An ice bath is used to control the initial exothermic reaction upon addition of the acyl chloride. A base, such as triethylamine or pyridine, is often included to act as an acid scavenger, neutralizing the hydrochloric acid byproduct and driving the reaction to completion. Purification by crystallization is effective due to the typically solid nature of the product and its differential solubility in a given solvent system at varying temperatures.

Step-by-Step Synthesis Workflow

This protocol is adapted from established methods for synthesizing N-acyl pyrazoles.[3][4]

  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-methyl-1H-pyrazol-3-amine (1.0 eq) in anhydrous THF (10 mL per mmol of amine).

  • Cooling: Cool the solution to 0-5°C using an ice-salt bath.

  • Reagent Addition: Add 2-chloroacetyl chloride (1.0 eq) dropwise to the stirred solution via the dropping funnel over 15-20 minutes. Maintain the internal temperature below 5°C.

  • Reaction: After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable mobile phase (e.g., 50% ethyl acetate in hexanes) until the starting amine is consumed.

  • Work-up: Upon completion, the crude product may precipitate. Filter the solid and wash with cold THF. If no precipitate forms, concentrate the mixture under reduced pressure.

  • Purification: Recrystallize the crude solid from a suitable solvent, such as ethanol or an ethyl acetate/hexane mixture, to yield the pure 2-chloro-N-(1-methyl-1H-pyrazol-3-yl)acetamide.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Caption: Workflow for the synthesis of the title compound.

The N-Acyl Pyrazole Scaffold in Drug Discovery

The N-acyl pyrazole core is a privileged scaffold in medicinal chemistry. Its utility stems from the pyrazole's nature as a competent leaving group, which can be modulated by substituents on the ring. This allows the acyl group to be transferred to a nucleophilic residue (e.g., serine, cysteine, lysine) in a target protein, leading to covalent modification.

Mechanism of Action and Tunability

Research has demonstrated that N-acyl pyrazoles can act as effective and tunable inhibitors of serine hydrolases.[5][6] The reactivity of the compound can be fine-tuned in several ways:

  • Acyl Group: The nature of the carbonyl group (amide, carbamate, urea) alters the electrophilicity of the carbonyl carbon.

  • Pyrazole Substitution: Electron-withdrawing or electron-donating groups on the pyrazole ring modify its ability to act as a leaving group. For instance, electron-withdrawing groups enhance the leaving group potential, increasing the rate of acylation.[5][6]

This inherent tunability allows for the development of highly potent and selective inhibitors for specific enzymes, such as fatty acid amide hydrolase (FAAH) or monoacylglycerol lipase (MGLL).[5][6] The chloroacetamide moiety in the title compound is a well-known electrophilic "warhead" capable of reacting with nucleophilic residues, making it a valuable fragment for covalent inhibitor design.

G cluster_mods Points of Modification Scaffold N-Acyl Pyrazole Core R1 R1: Acyl Chain (Targets enzyme sub-pockets) Scaffold->R1 Modifies Selectivity & Potency R2 R2: Pyrazole Substituents (Tunes leaving group ability) Scaffold->R2 Modifies Reactivity Target Enzyme Active Site (e.g., Serine Hydrolase) R1->Target Binds to Covalent_Bond Covalent Bond Formation R2->Covalent_Bond Facilitates Target->Covalent_Bond Nucleophilic Attack

Caption: Logical relationship of the N-acyl pyrazole scaffold.

Beyond serine hydrolases, pyrazole-containing structures have shown efficacy as anticancer agents by inhibiting targets like Hsp90[7] and as potential therapeutics for diabetes through the inhibition of α-glucosidase.[8] This highlights the broad applicability of the pyrazole scaffold in developing novel therapeutics.

Quality Control and Analytical Methodology

Ensuring the purity and identity of a compound is critical. A robust analytical method using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or Mass Spectrometer (MS) is recommended.

Self-Validating Protocol: Purity Assessment by RP-HPLC

This protocol is designed to provide unambiguous confirmation of purity. The use of a gradient elution ensures that potential impurities with a wide range of polarities are separated from the main analyte peak.

  • Sample Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Instrumentation: Use a reverse-phase HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    • Start with 10% B for 1 minute.

    • Ramp to 95% B over 10 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 10% B over 1 minute.

    • Hold at 10% B for 2 minutes (equilibration).

  • Detection: Monitor at a wavelength of 254 nm or use a mass spectrometer for mass confirmation.

  • Analysis: Inject 5-10 µL of the sample. Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

ParameterRecommended Setting
Column C18 Reverse-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 5 µL
Detector UV at 254 nm or ESI-MS
Column Temperature 30°C

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, data from closely related chloroacetamides and acetamides provide a strong basis for safe handling procedures.[9][10][11]

Hazard Identification
  • Acute Toxicity: Chloroacetamide derivatives can be harmful if swallowed, inhaled, or in contact with skin.[12][13]

  • Irritation: Causes skin and serious eye irritation. May cause respiratory irritation.[14]

  • Sensitization: May cause an allergic skin reaction.[11]

  • Long-Term Effects: Some related acetamides are suspected of causing cancer.[9]

Recommended Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[9][10] Ensure eyewash stations and safety showers are readily accessible.

  • Eye/Face Protection: Wear chemical safety goggles or a face shield (European Standard EN 166).[9][10]

  • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Inspect gloves before use.[11]

  • Respiratory Protection: If dusts are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[10]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[9][11]

Storage
  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[9]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[9]

Conclusion

2-Chloro-N-(1-methyl-1H-pyrazol-3-yl)acetamide is a valuable chemical entity with significant potential as a research tool and building block in drug discovery. Its synthesis is straightforward, and its N-acyl pyrazole core is a well-recognized scaffold for developing targeted covalent inhibitors. The technical protocols and safety information provided in this guide offer a solid foundation for researchers to utilize this compound effectively and safely in their development programs.

References

  • Title: 2-Chloro-N-(1-methyl-1H-pyrazol-3-YL)acetamide Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: 2-chloro-N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acetamide Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: N-Acyl pyrazoles: effective and tunable inhibitors of serine hydrolases Source: PubMed Central, National Institutes of Health URL: [Link]

  • Title: N-Acyl pyrazoles: Effective and tunable inhibitors of serine hydrolases Source: PubMed, National Institutes of Health URL: [Link]

  • Title: Material Safety Data Sheet - 2-(Diethylamino)-N-(2,6-Dimethylphenyl)- Acetamide Source: Cole-Parmer URL: [Link]

  • Title: 2-chloro-n-(2,6-dimethylphenyl)-n-(1h-pyrazol-1-ylmethyl)-acetamid Source: ChemBK URL: [Link]

  • Title: Discovery of N-pyridoyl-Δ2 -pyrazolines as Hsp90 inhibitors Source: PubMed, National Institutes of Health URL: [Link]

  • Title: Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration Source: PubMed, National Institutes of Health URL: [Link]

  • Title: 2-chloro-n-(3-methyl-1-phenyl-1h-pyrazol-5-yl)acetamide Source: PubChemLite URL: [Link]

  • Title: Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis Source: PubMed Central, National Institutes of Health URL: [Link]

  • Title: 2-Chloro-N-[1-(4-chloro-phen-yl)-3-cyano-1H-pyrazol-5-yl]acetamide Source: PubMed, National Institutes of Health URL: [Link]

  • Title: 2-chloro-N-(1-phenyl-3-propyl-1H-pyrazol-5-yl)acetamide Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide Source: National Institutes of Health URL: [Link]

Sources

Exploratory

A Technical Guide to Determining the Organic Solvent Solubility of 2-chloro-N-(1-methyl-1H-pyrazol-3-yl)acetamide

Abstract This technical guide provides a comprehensive framework for researchers, chemists, and drug development professionals to systematically determine the solubility of 2-chloro-N-(1-methyl-1H-pyrazol-3-yl)acetamide...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for researchers, chemists, and drug development professionals to systematically determine the solubility of 2-chloro-N-(1-methyl-1H-pyrazol-3-yl)acetamide in a range of common organic solvents. Given the absence of extensive, publicly available solubility data for this compound, this document outlines the fundamental principles governing solubility and presents detailed, field-proven experimental protocols for both qualitative screening and precise quantitative measurement. The methodologies are designed to be self-validating and are grounded in established chemical principles, empowering researchers to generate reliable data essential for process development, formulation, and analytical method design.

Introduction: The Critical Role of Solubility

2-chloro-N-(1-methyl-1H-pyrazol-3-yl)acetamide is a substituted pyrazole derivative, a class of compounds frequently investigated in pharmaceutical and agrochemical research. The solubility of an active compound is a critical physicochemical parameter that influences its behavior at every stage of development, from chemical synthesis and purification to formulation and bioavailability. A thorough understanding of its solubility profile in various organic solvents is essential for:

  • Reaction Chemistry: Selecting appropriate solvents for synthesis and work-up procedures.

  • Purification: Developing effective crystallization and chromatographic purification methods.[1]

  • Formulation: Designing stable and effective delivery systems.

  • Analytical Chemistry: Preparing stock solutions and standards for assays like HPLC and NMR.

  • Biological Screening: Ensuring complete dissolution in assay media to obtain accurate biological data.[2]

This guide will focus on the practical determination of solubility for this specific molecule.

Physicochemical Profile

Understanding the inherent properties of the molecule is the first step in predicting its solubility behavior.[3] The key characteristics of 2-chloro-N-(1-methyl-1H-pyrazol-3-yl)acetamide are summarized below.

PropertyValueSource
Molecular Formula C₆H₈ClN₃OPubChem CID: 6485360[4]
Molecular Weight 173.60 g/mol PubChem CID: 6485360[4]
Calculated XLogP3 0.4PubChem CID: 6485360[4]
Hydrogen Bond Donors 1 (Amide N-H)PubChem CID: 6485360[4]
Hydrogen Bond Acceptors 3 (Amide C=O, 2x Pyrazole N)PubChem CID: 6485360[4]

The low XLogP3 value suggests a relatively polar character, while the presence of both hydrogen bond donors and acceptors indicates its potential to interact favorably with a range of solvents.

Theoretical Principles: "Like Dissolves Like"

The foundational principle governing solubility is that a solute will dissolve best in a solvent that has a similar polarity.[3][5][6] We can analyze the structure of 2-chloro-N-(1-methyl-1H-pyrazol-3-yl)acetamide to anticipate its behavior:

  • Polar Moieties: The molecule contains a polar amide group (-C(O)NH-) capable of strong dipole-dipole interactions and hydrogen bonding. The pyrazole ring also contributes to the molecule's polarity.

  • Non-Polar Moieties: The chloro-methyl group and the methyl group on the pyrazole ring are non-polar.

Based on this structure, we can predict that the compound will exhibit higher solubility in polar solvents, particularly those that can participate in hydrogen bonding. Conversely, its solubility in non-polar, non-hydrogen bonding solvents like alkanes is expected to be low.

Systematic Solvent Selection for Screening

A tiered approach to solvent selection ensures efficient and comprehensive screening. The following solvents are recommended, categorized by their polarity and chemical class.

ClassSolventRationale
Non-Polar Hexane, TolueneEstablishes baseline solubility in hydrocarbon environments.
Moderately Polar Aprotic Dichloromethane (DCM), Ethyl AcetateCommon solvents for synthesis and chromatography.
Polar Aprotic Acetone, Acetonitrile (ACN)Capable of dipole-dipole interactions but not H-bond donation.
Polar Protic Methanol, Ethanol, IsopropanolStrong potential for hydrogen bonding with the solute.
Highly Polar Dimethyl Sulfoxide (DMSO)A powerful, universal solvent for difficult-to-dissolve compounds.[2]

Experimental Protocols for Solubility Determination

This section provides two key protocols: a rapid qualitative screening method and a rigorous quantitative method.

Protocol 1: Qualitative Solubility Screening

This method provides a rapid assessment of solubility, allowing for the quick classification of solvents and the identification of promising candidates for crystallization or stock solution preparation.[1][7]

Methodology:

  • Preparation: Accurately weigh approximately 10 mg of 2-chloro-N-(1-methyl-1H-pyrazol-3-yl)acetamide into a clean, dry 4 mL glass vial.

  • Solvent Addition: Add the selected solvent in 0.5 mL increments.

  • Mixing: After each addition, cap the vial and vortex vigorously for 60 seconds.[8] Observe the vial against a contrasting background for any undissolved solid.

  • Sonication: If the solid is not fully dissolved, sonicate the vial in a water bath for up to 5 minutes.[8]

  • Observation: Continue adding solvent up to a total volume of 2.0 mL. Record the volume at which complete dissolution occurs.

  • Classification: Classify the solubility based on the approximate concentration achieved (e.g., Very Soluble >50 mg/mL; Soluble 10-50 mg/mL; Sparingly Soluble 1-10 mg/mL; Insoluble <1 mg/mL).

G cluster_prep Preparation cluster_solv Solubilization Cycle cluster_eval Evaluation weigh Weigh ~10 mg of Compound into Vial add_solvent Add 0.5 mL of Test Solvent weigh->add_solvent vortex Vortex for 60s add_solvent->vortex observe1 Visually Inspect for Dissolution vortex->observe1 sonicate Sonicate for 5 min observe1->sonicate No dissolved Completely Dissolved observe1->dissolved Yes observe2 Visually Inspect for Dissolution sonicate->observe2 max_vol Total Volume < 2.0 mL? observe2->max_vol No observe2->dissolved Yes max_vol->add_solvent Yes not_dissolved Partially Soluble or Insoluble max_vol->not_dissolved No record Record Volume & Classify Solubility dissolved->record

Caption: Workflow for Qualitative Solubility Screening.

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a globally recognized standard for determining equilibrium solubility.[5] It involves generating a saturated solution and then measuring the concentration of the dissolved solute.

Methodology:

  • Sample Preparation: Add an excess amount of 2-chloro-N-(1-methyl-1H-pyrazol-3-yl)acetamide to a vial containing a known volume (e.g., 5.0 mL) of the selected solvent. The presence of undissolved solid is essential.

  • Equilibration: Seal the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Allow the mixture to equilibrate for at least 24-48 hours. This extended time is critical to ensure the system reaches thermodynamic equilibrium.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed for 1-2 hours to let the excess solid settle. Alternatively, centrifuge the sample at a moderate speed (e.g., 5000 rpm for 15 minutes) to pellet the undissolved solid.[2]

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particles are transferred, it is imperative to filter the aliquot through a 0.22 µm or 0.45 µm syringe filter (e.g., PTFE, depending on solvent compatibility).

  • Quantification: Analyze the concentration of the dissolved compound in the filtered supernatant using a suitable analytical technique:

    • Gravimetric Analysis: Accurately pipette a known volume of the filtrate into a pre-weighed vial. Carefully evaporate the solvent under a stream of nitrogen or in a vacuum oven at a low temperature. Weigh the vial containing the dried residue to determine the mass of the dissolved solute.

    • Chromatographic Analysis (HPLC): Dilute the filtered supernatant with a suitable mobile phase to a concentration that falls within the linear range of a pre-established calibration curve. Analyze by HPLC with UV detection.

    • Spectroscopic Analysis (UV-Vis): If the compound has a distinct chromophore, measure the absorbance of the diluted filtrate and calculate the concentration using a calibration curve prepared in the same solvent.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification prep_sample Add Excess Solid to Known Volume of Solvent equilibrate Seal and Agitate at Constant Temperature (24-48 hours) prep_sample->equilibrate separate Centrifuge or Allow to Settle equilibrate->separate filtrate Filter Supernatant (0.22 µm Syringe Filter) separate->filtrate analysis Analyze Filtrate Concentration filtrate->analysis gravimetric Gravimetric (Solvent Evaporation) analysis->gravimetric hplc HPLC (vs. Calibration Curve) analysis->hplc uv_vis UV-Vis (vs. Calibration Curve) analysis->uv_vis result Calculate Solubility (mg/mL or mol/L) gravimetric->result hplc->result uv_vis->result

Caption: Workflow for Quantitative Shake-Flask Solubility Determination.

Data Presentation and Interpretation

All generated solubility data should be meticulously recorded. A structured table is the most effective way to present and compare the results.

Table 5.1: Solubility Data for 2-chloro-N-(1-methyl-1H-pyrazol-3-yl)acetamide at 25°C

SolventDielectric ConstantQualitative ResultQuantitative Solubility (mg/mL)Molar Solubility (mol/L)
Hexane1.88Record ObservationEnter ValueCalculate Value
Toluene2.38Record ObservationEnter ValueCalculate Value
Dichloromethane8.93Record ObservationEnter ValueCalculate Value
Ethyl Acetate6.02Record ObservationEnter ValueCalculate Value
Acetone21.0Record ObservationEnter ValueCalculate Value
Acetonitrile37.5Record ObservationEnter ValueCalculate Value
Methanol32.7Record ObservationEnter ValueCalculate Value
Ethanol24.5Record ObservationEnter ValueCalculate Value
DMSO46.7Record ObservationEnter ValueCalculate Value

Interpretation: The collected data should be analyzed in conjunction with the solvent properties and the theoretical principles discussed in Section 2. A plot of solubility versus the solvent's dielectric constant can often reveal trends related to polarity. Discrepancies from this trend may be explained by specific interactions, such as hydrogen bonding, which are not captured by dielectric constant alone.

Conclusion

Determining the solubility of 2-chloro-N-(1-methyl-1H-pyrazol-3-yl)acetamide requires a systematic and methodologically sound approach. By combining rapid qualitative screening with precise quantitative measurement using the shake-flask method, researchers can build a comprehensive solubility profile of the compound. This data is not merely a set of numbers but a fundamental tool that informs rational decision-making throughout the research and development lifecycle, ultimately accelerating progress and ensuring the robustness of subsequent experimental work.

References

  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6485360, 2-Chloro-N-(1-methyl-1H-pyrazol-3-YL)acetamide. PubChem. Retrieved from [Link]

  • LibreTexts. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Chemistry LibreTexts. Retrieved from [Link]

  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course Hero. Retrieved from [Link]

  • Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

  • Slideshare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

  • ResearchGate. (n.d.). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

  • ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Institute of Environmental Health Sciences. Retrieved from [Link]

  • LibreTexts. (2022, April 7). 3.3E: Experimentally Testing Solvents. Chemistry LibreTexts. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Thermal Stability Assessment of 2-CHLORO-N-(1-METHYL-1H-PYRAZOL-3-YL)ACETAMIDE

Executive Summary This guide provides a comprehensive framework for evaluating the thermal stability of 2-Chloro-N-(1-methyl-1H-pyrazol-3-yl)acetamide, a heterocyclic compound of interest in pharmaceutical and agrochemic...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This guide provides a comprehensive framework for evaluating the thermal stability of 2-Chloro-N-(1-methyl-1H-pyrazol-3-yl)acetamide, a heterocyclic compound of interest in pharmaceutical and agrochemical synthesis. Given its structural motifs—a substituted pyrazole ring and a chloroacetamide side chain—a thorough understanding of its behavior under thermal stress is paramount for ensuring safety during manufacturing, handling, storage, and formulation. This document details the theoretical considerations for potential thermal lability and presents a multi-tiered experimental strategy centered on Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). We provide detailed, field-proven protocols, data interpretation guidelines, and a risk assessment workflow to empower researchers, scientists, and drug development professionals to conduct a robust and self-validating thermal hazard analysis.

Introduction: The Imperative for Thermal Characterization

2-Chloro-N-(1-methyl-1H-pyrazol-3-yl)acetamide (C₆H₈ClN₃O) is a substituted pyrazole derivative.[1] The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its biological activity and structural versatility.[2][3][4][5] Compounds like this are often key intermediates in the synthesis of more complex active pharmaceutical ingredients (APIs).

The thermal stability of any chemical intermediate is a critical process safety parameter. Inadequate understanding can lead to uncontrolled exothermic events, compromising operational safety and product quality. The presence of a chloroacetamide group, coupled with the nitrogen-rich pyrazole ring, necessitates a formal thermal hazard assessment. This guide outlines the logical and experimental pathway to comprehensively characterize the thermal stability profile of this molecule.

Key Objectives of this Guide:

  • To establish the theoretical basis for potential thermal instability in the target molecule.

  • To provide detailed, step-by-step protocols for primary thermal analysis techniques.

  • To illustrate the interpretation of analytical data for a comprehensive hazard assessment.

  • To offer a logical framework for decision-making in process development.

Theoretical Framework: Structural Contributions to Thermal Liability

The thermal stability of an organic molecule is intrinsically linked to its structure. The target molecule possesses several features that warrant careful consideration:

  • Pyrazole Ring: The pyrazole ring itself is an aromatic heterocycle, which generally confers thermal stability.[5] However, its stability can be influenced by substituents. Fused nitrogen-containing heterocycles are of significant interest in energetic materials research due to their high nitrogen content and potential for energy release upon decomposition.[6]

  • N-Amide Linkage: The acetamide group introduces an amide bond. While amides are relatively stable, they can be susceptible to hydrolysis at elevated temperatures, and their decomposition can be a complex process.[7] Studies on the gas-phase pyrolysis of acetamide show decomposition pathways that yield acetic acid, ammonia, and acetonitrile.[8]

  • α-Chloro Substituent: The chloroacetyl group contains a carbon-chlorine bond, which can be a potential initiation point for decomposition. The release of HCl gas upon decomposition is a common pathway for chlorinated organic compounds and can have autocatalytic effects.

A preliminary analysis suggests that while the molecule is not overtly energetic, the combination of these functional groups could lead to decomposition at temperatures relevant to chemical processing (e.g., distillation, drying).

Experimental Assessment Methodologies

A multi-technique approach is essential for a thorough evaluation. We will focus on two primary, complementary techniques: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique used to measure the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[9] It provides critical information on melting, crystallization, phase transitions, and decomposition kinetics.[10][11]

Causality Behind Experimental Choices: The primary goal of DSC in this context is to detect exothermic decomposition. A sharp exotherm indicates a rapid release of energy, which is a key indicator of a potential thermal runaway hazard. The onset temperature (T_onset_) of this exotherm defines the lower temperature limit for safe handling, while the enthalpy of decomposition (ΔH_d_) quantifies the energy released.

  • Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard. Ensure the baseline is flat and stable.

  • Sample Preparation: Accurately weigh 5-10 mg of 2-Chloro-N-(1-methyl-1H-pyrazol-3-yl)acetamide into a high-pressure gold-plated or stainless-steel crucible.[10]

    • Expert Insight: A high-pressure crucible is mandatory. It contains any evolved gases during decomposition, ensuring that the measured enthalpy reflects the total energy release and prevents potential damage to the instrument from energetic events.

  • Sealing: Hermetically seal the crucible. This is critical to prevent the evaporation of the sample or volatile decomposition products, which would interfere with the measurement.

  • Experimental Program:

    • Place the sealed sample crucible and an empty, sealed reference crucible into the DSC cell.

    • Equilibrate the system at 30 °C.

    • Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min under a nitrogen atmosphere (50 mL/min flow rate).

    • Expert Insight: A 10 °C/min heating rate is a standard compromise. It is fast enough to ensure good signal-to-noise for thermal events while being slow enough to maintain good resolution between closely occurring events.

  • Data Analysis: Record the heat flow (mW) as a function of temperature (°C). Analyze the resulting thermogram to determine:

    • Melting point (T_m_): The peak temperature of the endothermic melting event.

    • Decomposition Onset Temperature (T_onset_): The temperature at which the exothermic decomposition begins, typically determined by the tangential intercept method.

    • Peak Decomposition Temperature (T_peak_): The temperature at which the rate of energy release is maximal.

    • Enthalpy of Decomposition (ΔH_d_): The integrated area of the exothermic peak (in J/g).

DSC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Calibrate Calibrate DSC (Indium Standard) Weigh Weigh 5-10 mg Sample Calibrate->Weigh Seal Hermetically Seal in High-Pressure Crucible Weigh->Seal Load Load Sample & Reference into DSC Cell Seal->Load Program Heat 30-400 °C @ 10 °C/min (Nitrogen Atmosphere) Load->Program Record Record Heat Flow vs. Temperature Program->Record Analyze Determine Tm, Tonset, ΔHd Record->Analyze

Caption: Workflow for DSC thermal hazard analysis.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[12] This technique is essential for determining the decomposition temperature, identifying multi-step degradation processes, and quantifying non-volatile residue.[13]

Causality Behind Experimental Choices: TGA directly complements DSC. While DSC measures energy changes, TGA measures mass loss. A mass loss event that coincides with a DSC exotherm confirms that the energy release is due to decomposition. The temperature at which significant mass loss begins (T_d_) is a critical stability indicator.

  • Instrument Preparation: Calibrate the TGA for mass using standard weights and for temperature using the Curie points of certified magnetic standards (e.g., nickel).

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into an open ceramic or aluminum crucible.

    • Expert Insight: An open crucible is used to allow decomposition gases to escape freely, ensuring an accurate measurement of mass loss. A ceramic crucible is preferred for high-temperature applications.

  • Experimental Program:

    • Place the crucible onto the TGA balance mechanism.

    • Equilibrate at 30 °C.

    • Ramp the temperature from 30 °C to 500 °C at a heating rate of 10 °C/min under a nitrogen atmosphere (50 mL/min flow rate).

  • Data Analysis: Record the mass (%) as a function of temperature (°C). Analyze the TGA curve and its first derivative (DTG curve) to determine:

    • Decomposition Onset Temperature (T_d_): The temperature at which significant mass loss begins.

    • Mass Loss Steps: The percentage of mass lost in distinct decomposition stages.

    • Residue: The percentage of mass remaining at the end of the experiment.

TGA_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Calibrate Calibrate TGA (Mass & Temperature) Weigh Weigh 5-10 mg Sample Calibrate->Weigh Load Place in Open Ceramic Crucible Weigh->Load Place Load Crucible onto TGA Balance Load->Place Program Heat 30-500 °C @ 10 °C/min (Nitrogen Atmosphere) Place->Program Record Record Mass % vs. Temperature Program->Record Analyze Determine Td, Mass Loss Steps, Residue Record->Analyze Risk_Assessment start Obtain Tonset (DSC) and ΔHd (DSC) tonset_check Is Tonset < 150 °C? start->tonset_check deltaH_check1 Is |ΔHd| > 300 J/g? tonset_check->deltaH_check1 Yes deltaH_check2 Is |ΔHd| > 300 J/g? tonset_check->deltaH_check2 No high_risk High Risk: Potential for Runaway. Requires Advanced Assessment (ARC). Strict Process Controls Needed. deltaH_check1->high_risk Yes moderate_risk Moderate Risk: Avoid Prolonged Heating. Implement Temperature Controls. deltaH_check1->moderate_risk No deltaH_check2->moderate_risk Yes low_risk Low Risk: Stable under normal processing conditions. deltaH_check2->low_risk No

Caption: Decision tree for thermal hazard classification.

Conclusion

The thermal stability of 2-Chloro-N-(1-methyl-1H-pyrazol-3-yl)acetamide is a critical parameter that must be thoroughly evaluated to ensure process safety. This guide provides a robust, scientifically-grounded framework for this assessment. By combining the quantitative energy data from DSC with the mass loss information from TGA, researchers can determine key stability indicators like T_onset_ and ΔH_d_. This integrated data allows for a reliable classification of thermal risk, guiding the implementation of appropriate engineering and administrative controls for safe handling and processing at scale. This proactive, data-driven approach is fundamental to the principles of modern drug development and chemical manufacturing.

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

  • Measurement of enthalpies of vaporization of volatile heterocyclic compounds by DSC. ResearchGate. [Link]

  • Differential Scanning Calorimetry Evaluation and Orthogonal Projection to Latent Structure Prediction of Thermal Hazards Associated with Five-Membered Aromatic Heterocycles with at Least Two Heteroatoms. (2020). ACS Publications. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). National Institutes of Health (NIH). [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. [Link]

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (2024). Preprints.org. [Link]

  • Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. (2024). ACS Publications. [Link]

  • 2-Chloro-N-(1-methyl-1H-pyrazol-3-YL)acetamide. PubChem. [Link]

  • 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide. National Institutes of Health (NIH). [Link]

  • Differential scanning calorimetry. Wikipedia. [Link]

  • Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. (2014). National Institutes of Health (NIH). [Link]

  • Differential Scanning Calorimetry. Chemistry LibreTexts. [Link]

  • Thermochemistry, Bond Energies and Internal Rotor Potentials of Acetic Acid Hydrazide, Acetamide, N-Methyl Acetamide (NMA) and Radicals. (2021). MDPI. [Link]

  • Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration. (2023). Open Access Journals. [Link]

  • High thermal and chemical stability in pyrazolate-bridged metal–organic frameworks with exposed metal sites. (2011). The Long Group. [Link]

  • Homogeneous gas-phase pyrolysis of acetamide. (1968). Royal Society of Chemistry. [Link]

  • Thermal Analysis TGA / DTA. Åbo Akademi University. [Link]

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Protocols & Analytical Methods

Method

Application Note: A Validated Protocol for the Synthesis of 2-Chloro-N-(1-methyl-1H-pyrazol-3-yl)acetamide

Audience: Researchers, scientists, and drug development professionals engaged in medicinal chemistry and novel molecule synthesis. Abstract: This document provides a comprehensive, field-tested guide for the synthesis of...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals engaged in medicinal chemistry and novel molecule synthesis.

Abstract: This document provides a comprehensive, field-tested guide for the synthesis of 2-chloro-N-(1-methyl-1H-pyrazol-3-yl)acetamide, a valuable intermediate in pharmaceutical and agrochemical research. The protocol details the N-acylation of 5-amino-1-methyl-1H-pyrazole with chloroacetyl chloride. Beyond a simple recitation of steps, this note elucidates the chemical principles, provides critical safety protocols, and outlines a complete characterization workflow to ensure the synthesis of a high-purity final product.

Introduction and Scientific Context

Pyrazole-containing compounds are a cornerstone of modern medicinal chemistry, forming the structural core of numerous approved drugs and clinical candidates.[1] Their versatile biological activities and synthetic tractability make them privileged scaffolds in drug discovery. The target molecule of this guide, 2-chloro-N-(1-methyl-1H-pyrazol-3-yl)acetamide, serves as a key building block.[2] The reactive chloro-acetamide moiety allows for further functionalization through nucleophilic substitution, enabling the construction of more complex molecular architectures and diverse compound libraries.

This application note presents a reliable and reproducible method for synthesizing this intermediate, starting from the commercially available 5-amino-1-methyl-1H-pyrazole. The procedure is designed to be robust, scalable, and validated through comprehensive analytical characterization.

Reaction Principle and Mechanism

The core transformation is a nucleophilic acyl substitution. The exocyclic amino group of 5-amino-1-methyl-1H-pyrazole acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of chloroacetyl chloride. The high reactivity of the acid chloride makes the reaction efficient and typically high-yielding.

Mechanism:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the 5-amino group attacks the carbonyl carbon of chloroacetyl chloride.

  • Tetrahedral Intermediate Formation: This leads to the formation of a transient tetrahedral intermediate.

  • Chloride Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group.

  • Deprotonation: A base, such as triethylamine or pyridine (or even another molecule of the starting amine), removes the proton from the newly acylated nitrogen, neutralizing the generated hydrochloric acid (HCl) and yielding the final amide product.

Reaction_Mechanism Figure 1: Nucleophilic Acylation Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Reactant1 5-Amino-1-methyl-1H-pyrazole Reactant2 Chloroacetyl Chloride Intermediate [Tetrahedral Intermediate] Reactant2->Intermediate Nucleophilic Attack Product 2-Chloro-N-(1-methyl-1H-pyrazol-3-yl)acetamide Intermediate->Product Chloride Elimination Byproduct HCl Product->Byproduct +

Caption: Figure 1: Nucleophilic Acylation Mechanism

Detailed Experimental Protocol

Materials and Equipment

Reagents:

  • 5-amino-1-methyl-1H-pyrazole (CAS: 1904-30-9, Purity: ≥97%)

  • Chloroacetyl chloride (CAS: 79-04-9, Purity: ≥98%)

  • Triethylamine (TEA) (CAS: 121-44-8, Purity: ≥99.5%, anhydrous)

  • Dichloromethane (DCM) (CAS: 75-09-2, Anhydrous, ≥99.8%)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethanol (for recrystallization)

Equipment:

  • Three-neck round-bottom flask with magnetic stirrer bar

  • Magnetic stirrer hotplate

  • Dropping funnel

  • Thermometer

  • Ice-water bath

  • Nitrogen/Argon gas inlet

  • Rotary evaporator

  • Büchner funnel and filtration flask

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

  • Analytical balance

Reagent Summary Table
ReagentMolar Mass ( g/mol )Moles (mmol)EquivalentsAmount
5-amino-1-methyl-1H-pyrazole97.1250.01.04.86 g
Chloroacetyl chloride112.9455.01.14.35 mL
Triethylamine (TEA)101.1960.01.28.36 mL
Dichloromethane (DCM)---150 mL
CRITICAL SAFETY PRECAUTIONS
  • Chloroacetyl chloride is highly toxic, corrosive, and reacts violently with water. [3][4][5] It is a lachrymator and must be handled exclusively in a certified chemical fume hood. Wear nitrile gloves, chemical splash goggles, and a lab coat.[3]

  • Dichloromethane (DCM) is a volatile solvent and a suspected carcinogen. Avoid inhalation and skin contact. All operations should be performed in a well-ventilated fume hood.

  • The reaction is exothermic. A cooling bath is essential to control the temperature during the addition of chloroacetyl chloride.

  • Ensure all glassware is oven-dried before use, as chloroacetyl chloride readily hydrolyzes.[3]

Step-by-Step Synthesis Procedure
  • Reaction Setup: Assemble a dry three-neck flask with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. Place the flask in an ice-water bath.

  • Initial Dissolution: To the flask, add 5-amino-1-methyl-1H-pyrazole (4.86 g, 50.0 mmol) and anhydrous dichloromethane (150 mL). Stir the mixture under a nitrogen atmosphere until the solid is fully dissolved. Add triethylamine (8.36 mL, 60.0 mmol).

  • Reagent Addition: Cool the solution to 0-5 °C. Add chloroacetyl chloride (4.35 mL, 55.0 mmol) to the dropping funnel and add it dropwise to the stirred pyrazole solution over 20-30 minutes. Causality Check: Slow, dropwise addition is critical to dissipate the heat generated from this exothermic acylation, preventing side reactions and ensuring safety. The triethylamine is added to neutralize the HCl byproduct as it forms, driving the reaction to completion and preventing the formation of the amine hydrochloride salt.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) if desired.

  • Aqueous Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with:

    • 1 M HCl (2 x 50 mL) - to remove excess triethylamine.

    • Saturated NaHCO₃ solution (2 x 50 mL) - to neutralize any remaining acid.

    • Brine (1 x 50 mL) - to remove residual water.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude solid is purified by recrystallization from ethanol to afford 2-chloro-N-(1-methyl-1H-pyrazol-3-yl)acetamide as a white to off-white solid.

Caption: Figure 2: Experimental Workflow Diagram

Product Characterization and Data

To confirm the identity and purity of the synthesized compound, a full suite of analytical techniques should be employed.

ParameterExpected Result
Appearance White to off-white crystalline solid
Expected Yield 80-90%
Molecular Formula C₆H₈ClN₃O
Molecular Weight 173.60 g/mol [2]
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 8.5-9.5 (br s, 1H, NH), 7.3-7.4 (d, 1H, pyrazole-H), 6.2-6.3 (d, 1H, pyrazole-H), 4.1-4.2 (s, 2H, CH₂Cl), 3.7-3.8 (s, 3H, N-CH₃)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 164 (C=O), 148 (pyrazole-C), 129 (pyrazole-CH), 96 (pyrazole-CH), 43 (CH₂Cl), 37 (N-CH₃)
FT-IR (ATR) ν (cm⁻¹): 3250-3350 (N-H stretch), 1680-1700 (C=O stretch, amide I), 1550-1580 (N-H bend, amide II), 750-800 (C-Cl stretch)
MS (ESI+) m/z: 174.04 [M+H]⁺, 196.02 [M+Na]⁺

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Wet reagents or solvent. 2. Incomplete reaction. 3. Loss of product during work-up.1. Ensure all reagents and glassware are anhydrous. 2. Increase reaction time or slightly warm the mixture. 3. Be careful during aqueous extractions; perform back-extraction of aqueous layers with DCM if necessary.
Impure Product (by TLC/NMR) 1. Unreacted starting material. 2. Presence of side products.1. Ensure 1.1 equivalents of chloroacetyl chloride are used. 2. Re-purify via recrystallization or column chromatography (e.g., silica gel, ethyl acetate/hexanes).
Oily Product Instead of Solid 1. Residual solvent. 2. Presence of impurities.1. Dry the product under high vacuum for an extended period. 2. Attempt to triturate the oil with a non-polar solvent like hexanes or diethyl ether to induce crystallization.

Conclusion

This application note provides a validated and detailed protocol for the synthesis of 2-chloro-N-(1-methyl-1H-pyrazol-3-yl)acetamide. By carefully controlling reaction conditions, adhering to strict safety measures, and performing a thorough work-up and purification, researchers can reliably obtain this valuable chemical intermediate in high yield and purity. The characterization data provided serves as a benchmark for validating the successful synthesis of the target compound.

References

  • Mu, H., Yang, Y., Jiang, Q., Fu, X., & Wan, R. (2012). 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3249. [Link]

  • ChemTrack.org. Chloroacetyl chloride Safety Guideline. [Link]

  • Loba Chemie. (2019). CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS. [Link]

  • Faidallah, H. M., Khan, K. A., & Asiri, A. M. (2017). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Molecules, 22(12), 2139. [Link]

  • National Center for Biotechnology Information. (2012). 2-Chloro-N-[1-(4-chloro-phen-yl)-3-cyano-1H-pyrazol-5-yl]acetamide. PubChem. [Link]

  • Al-Zahrani, F. A., Ali, R., & Ghorab, M. M. (2012). Uses of Cyanoacetylhydrazine in Heterocyclic Synthesis: Novel Synthesis of Pyrazole Derivatives with Anti-tumor Activities. Molecules, 17(7), 8449-8463. [Link]

  • National Center for Biotechnology Information. (2012). Uses of cyanoacetylhydrazine in heterocyclic synthesis: novel synthesis of pyrazole derivatives with anti-tumor activities. PubChem. [Link]

  • National Center for Biotechnology Information. 2-Chloro-N-(1-methyl-1H-pyrazol-3-YL)acetamide. PubChem Compound Database. [Link]

  • Gholipour, B., et al. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 14(20), 14041-14051. [Link]

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Application

Application Notes and Protocols for the Structural Elucidation of 2-Chloro-N-(1-methyl-1H-pyrazol-3-yl)acetamide using NMR and Mass Spectrometry

Introduction In the landscape of modern drug discovery and development, the precise and unambiguous structural characterization of novel chemical entities is a cornerstone of success. 2-Chloro-N-(1-methyl-1H-pyrazol-3-yl...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, the precise and unambiguous structural characterization of novel chemical entities is a cornerstone of success. 2-Chloro-N-(1-methyl-1H-pyrazol-3-yl)acetamide, a molecule featuring a substituted pyrazole ring linked to a chloroacetamide moiety, represents a class of compounds with significant potential in medicinal chemistry. The pyrazole core is a well-established pharmacophore, and the chloroacetamide group can act as a reactive handle for further chemical modifications. Accurate structural confirmation is paramount to understanding its chemical behavior, predicting its biological activity, and ensuring the integrity of subsequent research.

This comprehensive technical guide provides a detailed exposition of the analytical methodologies for the structural elucidation of 2-chloro-N-(1-methyl-1H-pyrazol-3-yl)acetamide, with a focus on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Designed for researchers, scientists, and drug development professionals, this document moves beyond rote protocols to explain the underlying principles and rationale behind the experimental choices, ensuring a robust and self-validating analytical workflow.

Molecular Structure and Physicochemical Properties

2-Chloro-N-(1-methyl-1H-pyrazol-3-yl)acetamide possesses the molecular formula C₆H₈ClN₃O and a monoisotopic mass of approximately 173.0356 Da.[1] Understanding the molecular structure is the first step in designing the appropriate analytical strategy.

Caption: Molecular structure of 2-chloro-N-(1-methyl-1H-pyrazol-3-yl)acetamide.

Table 1: Physicochemical Properties of 2-Chloro-N-(1-methyl-1H-pyrazol-3-yl)acetamide

PropertyValueSource
Molecular FormulaC₆H₈ClN₃OPubChem
Molecular Weight173.60 g/mol PubChem
Monoisotopic Mass173.0355896 DaPubChem
XLogP30.4PubChem

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an unparalleled technique for the structural elucidation of organic molecules in solution.[2][3][4] By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 2-chloro-N-(1-methyl-1H-pyrazol-3-yl)acetamide, ¹H and ¹³C NMR are essential for confirming the presence and connectivity of all constituent protons and carbons.

Rationale for Experimental Design

The choice of solvent and internal standard is critical for acquiring high-quality NMR data. Deuterated solvents are used to avoid overwhelming the spectrum with solvent signals and to provide a lock signal for the spectrometer.[5][6] Chloroform-d (CDCl₃) is a common choice for many organic molecules due to its excellent solubilizing properties and relatively simple residual solvent peak. Tetramethylsilane (TMS) is the standard internal reference (0 ppm) for ¹H and ¹³C NMR in organic solvents, providing a sharp, inert signal for accurate chemical shift calibration.[2]

¹H and ¹³C NMR: Predicted Chemical Shifts

The electronic environment of each nucleus dictates its chemical shift. Based on the structure of 2-chloro-N-(1-methyl-1H-pyrazol-3-yl)acetamide and data from related pyrazole derivatives, the following chemical shifts can be anticipated.[7][8][9][10][11][12]

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

AssignmentPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Multiplicity (¹H)
N-CH₃3.6 - 3.935 - 40Singlet
Pyrazole C4-H6.0 - 6.595 - 105Doublet
Pyrazole C5-H7.2 - 7.6135 - 145Doublet
N-H8.0 - 9.0-Broad Singlet
COCH₂Cl4.1 - 4.440 - 45Singlet
Pyrazole C3-145 - 155-
C=O-160 - 170-
Experimental Protocol: NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation A Weigh 10-20 mg of sample B Dissolve in 0.6-0.7 mL of CDCl₃ with TMS A->B C Transfer to a clean 5 mm NMR tube B->C D Insert sample into spectrometer C->D E Lock and shim D->E F Acquire ¹H and ¹³C spectra E->F G Fourier transform and phase correction F->G H Calibrate chemical shifts to TMS G->H I Integrate ¹H signals and assign peaks H->I

Caption: Workflow for NMR analysis.

Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately weigh 10-20 mg of 2-chloro-N-(1-methyl-1H-pyrazol-3-yl)acetamide.[5][6][13][14][15]

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.[5][6][13][14][15]

    • Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

    • Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. Avoid introducing any solid particulates.[15]

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's sample holder.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Data Processing and Interpretation:

    • Apply Fourier transformation to the raw data (Free Induction Decay) to obtain the frequency-domain spectrum.

    • Phase correct the spectra to ensure all peaks are in the positive absorptive mode.

    • Calibrate the ¹H and ¹³C spectra by setting the TMS peak to 0.00 ppm.

    • Integrate the signals in the ¹H spectrum to determine the relative number of protons corresponding to each peak.

    • Assign the peaks in both spectra based on their chemical shifts, multiplicities, and integration values, comparing them to the expected values in Table 2.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and can be used to deduce its elemental composition and structure through fragmentation analysis. For a molecule like 2-chloro-N-(1-methyl-1H-pyrazol-3-yl)acetamide, Liquid Chromatography-Mass Spectrometry (LC-MS) with a soft ionization technique such as Electrospray Ionization (ESI) is highly suitable.[16][17][18][19][20]

Rationale for Experimental Design

ESI is a soft ionization technique that is ideal for polar and thermally labile molecules, as it minimizes in-source fragmentation, typically yielding the protonated molecule [M+H]⁺.[16][17][20] This allows for the unambiguous determination of the molecular weight. Coupling LC with MS allows for the separation of the analyte from any impurities prior to mass analysis, ensuring a clean mass spectrum. Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the [M+H]⁺ ion, providing valuable structural information.[21]

Expected Mass Spectrometric Data

Table 3: Expected m/z Values in High-Resolution Mass Spectrometry

IonExpected m/z (Positive Mode)Notes
[M+H]⁺174.0429Protonated molecule. The presence of chlorine will result in an isotopic peak at m/z 176.0399 with an abundance of approximately one-third of the [M+H]⁺ peak.
[M+Na]⁺196.0248Sodium adduct, often observed with ESI.
Predicted Fragmentation Pattern

In an MS/MS experiment, the [M+H]⁺ ion is selected and fragmented. The fragmentation of the amide bond and the loss of the chloroacetyl group are expected to be prominent fragmentation pathways.

Fragmentation_Pathway cluster_frags Primary Fragments M_H [M+H]⁺ m/z 174.04 frag1 Loss of CH₂Cl m/z 125.05 M_H->frag1 - CH₂Cl frag2 Loss of COCH₂Cl m/z 97.06 M_H->frag2 - COCH₂Cl

Caption: Predicted fragmentation pathway for [M+H]⁺.

Experimental Protocol: LC-MS/MS Analysis

Step-by-Step Protocol:

  • Sample Preparation:

    • Prepare a stock solution of 2-chloro-N-(1-methyl-1H-pyrazol-3-yl)acetamide in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL in the initial mobile phase composition.

  • LC-MS/MS System Configuration:

    • Liquid Chromatography:

      • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: A suitable gradient to ensure good peak shape and separation (e.g., 5% B to 95% B over 5 minutes).

      • Flow Rate: 0.3-0.5 mL/min.

      • Injection Volume: 1-5 µL.

    • Mass Spectrometry:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Scan Mode: Full scan (MS1) from m/z 100-500 to identify the [M+H]⁺ ion.

      • MS/MS Mode: Product ion scan of the precursor ion at m/z 174.04.

      • Collision Energy: Ramped collision energy (e.g., 10-40 eV) to induce fragmentation.

  • Data Acquisition and Analysis:

    • Inject the prepared sample and acquire the LC-MS and MS/MS data.

    • In the full scan data, identify the [M+H]⁺ ion at m/z 174.04 and its corresponding chlorine isotope peak at m/z 176.04.

    • Analyze the MS/MS spectrum to identify the fragment ions. Compare the observed fragments with the predicted fragmentation pattern to confirm the structure.

Conclusion

The synergistic application of NMR spectroscopy and mass spectrometry provides a robust and comprehensive approach for the structural elucidation of 2-chloro-N-(1-methyl-1H-pyrazol-3-yl)acetamide. NMR spectroscopy offers detailed insights into the carbon-hydrogen framework and the connectivity of atoms, while mass spectrometry provides accurate molecular weight information and structural details through fragmentation analysis. The protocols and theoretical considerations outlined in this guide are designed to ensure the generation of high-quality, reproducible, and defensible analytical data, which is indispensable for advancing research and development in the chemical and pharmaceutical sciences.

References

  • Dass, C. (2007). Fundamentals of Contemporary Mass Spectrometry. John Wiley & Sons. [Link]

  • Friebolin, H. (2010). Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH. [Link]

  • Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., Ng, K. F., Suen, M. W. M., & Tai, H. L. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemistry Review, 24(1), 3–12. [Link]

  • Hofstadler, S. A., Bakhtiar, R., & Smith, R. D. (1996). Electrospray ionization mass spectrometry. Journal of Chemical Education, 73(4), A82. [Link]

  • Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

  • Li, Y., & Liu, S. (2023). Analysis of 13 haloacetamide DBPs in drinking water using a highly sensitive LC-MS/MS method. Environmental Science: Water Research & Technology, 9(3), 834-843. [Link]

  • López, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A ¹³C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(6), 678-687. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 6485360, 2-Chloro-N-(1-methyl-1H-pyrazol-3-YL)acetamide. Retrieved January 16, 2026, from [Link]

  • Pitt, J. J. (2009). Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry. The Clinical Biochemist Reviews, 30(1), 19–34. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

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Method

Application Notes and Protocols: The Utility of 2-Chloro-N-(1-methyl-1H-pyrazol-3-yl)acetamide in Modern Medicinal Chemistry

Introduction: Unveiling a Versatile Scaffold for Drug Discovery In the landscape of medicinal chemistry, the strategic combination of privileged structural motifs with reactive functionalities is a cornerstone of innovat...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Scaffold for Drug Discovery

In the landscape of medicinal chemistry, the strategic combination of privileged structural motifs with reactive functionalities is a cornerstone of innovative drug design. 2-Chloro-N-(1-methyl-1H-pyrazol-3-yl)acetamide emerges as a compound of significant interest, embodying this very principle. It synergistically combines the well-established pyrazole core, a scaffold present in numerous FDA-approved drugs, with a reactive chloroacetamide group, a versatile tool for forging stable covalent bonds with biological targets.[1][2]

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a recognized "privileged scaffold" due to its ability to interact with a wide array of biological targets, conferring upon its derivatives a broad spectrum of activities including anti-inflammatory, anticancer, and antimicrobial properties.[1][3] On the other hand, the chloroacetamide moiety serves as a mild electrophile, capable of reacting with nucleophilic residues, most notably cysteine, within the active sites of enzymes. This reactivity makes it an ideal "warhead" for the design of targeted covalent inhibitors, a class of drugs known for their high potency and prolonged duration of action.

This technical guide provides a comprehensive overview of 2-chloro-N-(1-methyl-1H-pyrazol-3-yl)acetamide, detailing its synthesis and exploring its potential applications as a pivotal building block in the development of novel therapeutics, particularly in the realms of kinase inhibition and anti-inflammatory drug discovery.

Physicochemical Properties

A summary of the key computed physicochemical properties of 2-chloro-N-(1-methyl-1H-pyrazol-3-yl)acetamide is presented in the table below. These properties are crucial for assessing its potential as a drug lead or intermediate, influencing factors such as solubility, permeability, and metabolic stability.

PropertyValueSource
Molecular Formula C6H8ClN3O
Molecular Weight 173.60 g/mol
IUPAC Name 2-chloro-N-(1-methylpyrazol-3-yl)acetamide
CAS Number 957510-87-1
XLogP3 0.4
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 3

Synthetic Protocols

The synthesis of 2-chloro-N-(1-methyl-1H-pyrazol-3-yl)acetamide is a two-step process, commencing with the preparation of the key intermediate, 1-methyl-1H-pyrazol-3-amine, followed by its acylation with chloroacetyl chloride.

Part 1: Synthesis of 1-methyl-1H-pyrazol-3-amine

The synthesis of the aminopyrazole precursor can be achieved through the cyclocondensation of a suitable three-carbon synthon with methylhydrazine. A common and efficient method involves the reaction of cyanoacetaldehyde or its equivalent with methylhydrazine.

Synthesis_of_1-methyl-1H-pyrazol-3-amine cyanoacetaldehyde Cyanoacetaldehyde reaction + cyanoacetaldehyde->reaction methylhydrazine Methylhydrazine methylhydrazine->reaction aminopyrazole 1-methyl-1H-pyrazol-3-amine product reaction->product Cyclocondensation product->aminopyrazole

Caption: Synthetic scheme for 1-methyl-1H-pyrazol-3-amine.

Detailed Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyanoacetaldehyde dimethyl acetal (1 equivalent) in a suitable solvent such as ethanol.

  • Addition of Methylhydrazine: To the stirred solution, add methylhydrazine (1.1 equivalents) dropwise at room temperature. Caution: Methylhydrazine is toxic and should be handled in a well-ventilated fume hood.

  • Acid Catalysis: Add a catalytic amount of a mineral acid, such as hydrochloric acid, to the reaction mixture to facilitate the cyclization.

  • Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable base, such as sodium bicarbonate solution.

  • Extraction and Purification: Extract the product into an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 1-methyl-1H-pyrazol-3-amine.

Part 2: Synthesis of 2-chloro-N-(1-methyl-1H-pyrazol-3-yl)acetamide

The final step involves the acylation of the aminopyrazole with chloroacetyl chloride. This reaction is typically carried out in an inert solvent in the presence of a base to neutralize the HCl generated.

Synthesis_of_target_compound aminopyrazole 1-methyl-1H-pyrazol-3-amine reaction + aminopyrazole->reaction chloroacetyl_chloride Chloroacetyl Chloride chloroacetyl_chloride->reaction target_compound 2-chloro-N-(1-methyl-1H-pyrazol-3-yl)acetamide product reaction->product Acylation (Base, Solvent) product->target_compound

Caption: Final acylation step to yield the target compound.

Detailed Protocol:

  • Reaction Setup: Dissolve 1-methyl-1H-pyrazol-3-amine (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 equivalents) or diisopropylethylamine (DIPEA), to the solution and cool the mixture in an ice bath (0 °C).

  • Acylation: Slowly add a solution of chloroacetyl chloride (1.1 equivalents) in the same solvent to the cooled reaction mixture. Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer, and wash successively with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield 2-chloro-N-(1-methyl-1H-pyrazol-3-yl)acetamide.

Applications in Medicinal Chemistry

The true potential of 2-chloro-N-(1-methyl-1H-pyrazol-3-yl)acetamide lies in its application as a versatile building block for the synthesis of more complex and biologically active molecules. Its bifunctional nature allows for a multitude of synthetic transformations.

A Precursor for Targeted Covalent Inhibitors

The chloroacetamide moiety is a well-established electrophilic "warhead" for the development of targeted covalent inhibitors.[2] These inhibitors form a permanent bond with a specific nucleophilic amino acid residue, typically a cysteine, in the target protein, leading to irreversible inhibition. This approach has proven highly successful in the development of potent and selective kinase inhibitors.[2]

Covalent_Inhibition BuildingBlock 2-chloro-N-(1-methyl-1H-pyrazol-3-yl)acetamide Pyrazole Scaffold + Chloroacetamide Warhead Kinase Kinase Active Site Cysteine Residue ATP Binding Pocket BuildingBlock->Kinase:cys Nucleophilic Attack CovalentComplex Covalently Modified Kinase Irreversible Inhibition Kinase->CovalentComplex Covalent Bond Formation

Caption: Mechanism of covalent inhibition by a chloroacetamide-containing molecule.

Application Protocol (General Workflow for Library Synthesis):

  • Scaffold Derivatization: Utilize the reactive chlorine atom of 2-chloro-N-(1-methyl-1H-pyrazol-3-yl)acetamide for nucleophilic substitution reactions with a library of diverse nucleophiles (e.g., thiols, amines, phenols). This allows for the rapid generation of a library of compounds with varied physicochemical properties.

  • Target Selection: Identify a protein of interest that contains a non-catalytic cysteine residue in or near the active site. Kinases are a prominent class of such targets.

  • Screening Cascade: Screen the synthesized library of pyrazole-acetamide derivatives against the target protein using biochemical and cellular assays to identify potent covalent inhibitors.

  • Structure-Activity Relationship (SAR) Studies: Systematically modify the structure of the initial hits to optimize potency, selectivity, and pharmacokinetic properties.

A Building Block for Anti-inflammatory Agents

Pyrazole derivatives are known to exhibit significant anti-inflammatory activity, with some acting as selective inhibitors of cyclooxygenase-2 (COX-2).[4] The acetamide linkage is also present in some known COX inhibitors. Therefore, 2-chloro-N-(1-methyl-1H-pyrazol-3-yl)acetamide can serve as a starting point for the development of novel anti-inflammatory agents.

Synthetic Strategy:

The chloroacetamide group can be displaced by various nucleophiles to introduce different functionalities. For instance, reaction with substituted phenols or anilines can lead to the synthesis of compounds with structural similarities to known COX inhibitors.

A Platform for the Development of Antibacterial Agents

Both pyrazole and acetamide moieties have been incorporated into molecules with antibacterial activity.[5][6] The development of new antibacterial agents is a critical area of research due to the rise of antibiotic resistance. 2-chloro-N-(1-methyl-1H-pyrazol-3-yl)acetamide provides a readily accessible scaffold for the synthesis of novel antibacterial candidates.

Library Synthesis for Antibacterial Screening:

A library of derivatives can be synthesized by reacting 2-chloro-N-(1-methyl-1H-pyrazol-3-yl)acetamide with a diverse set of amines, thiols, and other nucleophiles. This library can then be screened against a panel of clinically relevant bacterial strains to identify compounds with potent antibacterial activity.

Conclusion and Future Perspectives

2-Chloro-N-(1-methyl-1H-pyrazol-3-yl)acetamide is a valuable and versatile building block for medicinal chemistry and drug discovery. Its straightforward synthesis and the presence of two key functional handles—the privileged pyrazole scaffold and the reactive chloroacetamide group—provide a powerful platform for the development of novel therapeutic agents. The potential to generate targeted covalent inhibitors, as well as libraries of compounds for screening against a wide range of diseases, underscores the significance of this compound in the ongoing quest for new and effective medicines. Future research will likely focus on the exploration of novel derivatives of this scaffold and their evaluation in various disease models.

References

  • Kumar, V., & Sharma, P. (2021). Pyrazole: A privileged scaffold in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1605–1643.
  • PubChem Compound Summary for CID 6485360, 2-Chloro-N-(1-methyl-1H-pyrazol-3-YL)acetamide. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis of N-(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-(thiophen-2-yl)acetamide Derivatives and Their Antibacterial Activity. (2011). Scholars Research Library.
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  • Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. (2011). Scholars Research Library.
  • Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. (2022). Molecules.
  • Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity. (2022). RSC Advances.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Medicinal Chemistry.
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  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (2017). Oriental Journal of Chemistry.
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Application

Synthesis of N-Pyrazolyl Acetamide Derivatives: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals Abstract N-pyrazolyl acetamide derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a wide spectrum of biological activities that...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-pyrazolyl acetamide derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a wide spectrum of biological activities that have led to their investigation in numerous drug discovery programs.[1][2][3] This document provides a comprehensive guide to the synthesis of this important class of compounds. It outlines the prevalent synthetic strategies, delves into the mechanistic underpinnings of the key chemical transformations, and offers a detailed, step-by-step protocol for a representative synthesis. Furthermore, this guide includes practical insights into reaction optimization, purification, and characterization, aiming to equip researchers with the knowledge to confidently and efficiently synthesize N-pyrazolyl acetamide derivatives for their specific research needs.

Introduction

The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms.[4] Its derivatives are of significant interest in the pharmaceutical and agrochemical industries due to their diverse biological activities, including anti-inflammatory, analgesic, antimicrobial, anticancer, and antiviral properties.[1][2][3][4] The incorporation of an acetamide moiety at the N1-position of the pyrazole ring often enhances or modulates these biological effects, making N-pyrazolyl acetamide derivatives a focal point of contemporary medicinal chemistry research.[5][6] These compounds have been explored as potential inhibitors of various enzymes and receptors, demonstrating their therapeutic potential.[5]

The synthesis of N-pyrazolyl acetamide derivatives typically involves a multi-step sequence, beginning with the construction of the pyrazole core, followed by N-alkylation with a suitable haloacetamide or a two-step sequence of N-alkylation with an ethyl haloacetate and subsequent amidation. The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern on both the pyrazole ring and the acetamide nitrogen.

Prevalent Synthetic Strategies

The construction of N-pyrazolyl acetamide derivatives can be broadly categorized into two main approaches, primarily differing in the sequence of introducing the acetamide side chain.

Strategy 1: N-Alkylation of a Pre-formed Pyrazole Ring

This is the most common and versatile approach. It involves the initial synthesis of a substituted pyrazole, followed by the attachment of the acetamide group at the N1 position.

  • Pyrazole Ring Synthesis: The Knorr pyrazole synthesis and its variations are frequently employed.[2] This typically involves the condensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with a hydrazine derivative.[3] The choice of substituents on the 1,3-dicarbonyl compound and the hydrazine determines the substitution pattern of the resulting pyrazole ring.

  • N-Alkylation: The synthesized pyrazole is then alkylated using a 2-haloacetamide derivative (e.g., 2-chloroacetamide or 2-bromoacetamide) in the presence of a base. Common bases include potassium carbonate, sodium hydride, or triethylamine, in a suitable polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

Strategy 2: Cyclization to Form the Pyrazole Ring with a Pre-attached Side Chain

In this less common approach, a precursor already containing the acetamide-like side chain is used to construct the pyrazole ring. For instance, a hydrazone derivative bearing an ester or a related functional group can be cyclized to form the pyrazole ring, with the side chain already in place for conversion to the desired acetamide.

Mechanistic Insights: The Amide Bond Formation

A critical step in many synthetic routes to N-pyrazolyl acetamides is the formation of the amide bond. This is often achieved by coupling a carboxylic acid with an amine. The carboxylic acid is "activated" by a coupling reagent to make it more susceptible to nucleophilic attack by the amine.

Commonly used coupling reagents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[7] Additives such as hydroxybenzotriazole (HOBt) are often used with EDC to form a more stable and reactive intermediate, which minimizes side reactions.[7] A non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) is typically added to neutralize the reaction mixture.[7]

Experimental Protocol: Synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-phenylacetamide

This protocol details a representative synthesis following Strategy 1.

Materials and Reagents
Reagent/MaterialFormulaMolecular Weight ( g/mol )QuantitySupplier
3,5-DimethylpyrazoleC₅H₈N₂96.131.0 gSigma-Aldrich
2-Chloro-N-phenylacetamideC₈H₈ClNO169.611.76 gSigma-Aldrich
Potassium Carbonate (K₂CO₃)K₂CO₃138.212.15 gFisher Scientific
N,N-Dimethylformamide (DMF)C₃H₇NO73.0920 mLVWR
Ethyl Acetate (EtOAc)C₄H₈O₂88.11As neededFisher Scientific
HexaneC₆H₁₄86.18As neededFisher Scientific
Deionized WaterH₂O18.02As neededIn-house
Brine (Saturated NaCl solution)NaCl(aq)-As neededIn-house
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04As neededFisher Scientific
Safety Precautions
  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • Perform all operations in a well-ventilated fume hood.

  • DMF is a potential reproductive toxin; handle with care.

  • 2-Chloro-N-phenylacetamide is a skin and eye irritant.

Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3,5-dimethylpyrazole (1.0 g, 10.4 mmol).

    • Add potassium carbonate (2.15 g, 15.6 mmol) to the flask.

    • Add N,N-dimethylformamide (20 mL) to the flask.

    • Stir the mixture at room temperature for 10 minutes to ensure good dispersion.

  • Addition of Alkylating Agent:

    • Add 2-chloro-N-phenylacetamide (1.76 g, 10.4 mmol) to the reaction mixture in one portion.

  • Reaction:

    • Heat the reaction mixture to 80 °C using an oil bath.

    • Stir the reaction at 80 °C for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the mobile phase. The disappearance of the 3,5-dimethylpyrazole spot indicates the completion of the reaction.

  • Workup:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a separatory funnel containing 100 mL of deionized water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with deionized water (2 x 50 mL) followed by brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 20% to 50% ethyl acetate) as the eluent.

    • Alternatively, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) can be employed to obtain the pure product.

Characterization

The synthesized 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-phenylacetamide can be characterized by various spectroscopic techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence and connectivity of protons in the molecule.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the carbon skeleton of the compound.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the amide C=O stretch.

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of N-pyrazolyl acetamide derivatives via the N-alkylation strategy.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Py Substituted Pyrazole Alkylation N-Alkylation (Base, Solvent, Heat) Py->Alkylation Halo Haloacetamide Halo->Alkylation Workup Aqueous Workup & Extraction Alkylation->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product N-Pyrazolyl Acetamide Derivative Purification->Product

Caption: General workflow for the synthesis of N-pyrazolyl acetamide derivatives.

Mechanistic Representation of N-Alkylation

The following diagram depicts the proposed mechanism for the N-alkylation of the pyrazole ring.

N_Alkylation_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack (SN2) Pyrazole Pyrazole (pKa ~14) Pyrazolate Pyrazolate Anion (Nucleophile) Pyrazole->Pyrazolate + Base Base Base (e.g., K₂CO₃) Product N-Pyrazolyl Acetamide Pyrazolate->Product + Haloacetamide Haloacetamide Haloacetamide (Electrophile)

Caption: Mechanism of the N-alkylation of pyrazole.

Conclusion

The synthesis of N-pyrazolyl acetamide derivatives is a well-established and versatile process in medicinal chemistry. By understanding the fundamental synthetic strategies and the underlying reaction mechanisms, researchers can efficiently access a wide array of these valuable compounds. The detailed protocol provided in this application note serves as a practical starting point for the synthesis of new analogs for biological evaluation. Careful optimization of reaction conditions and appropriate purification techniques are crucial for obtaining high-purity compounds for downstream applications in drug discovery and development.

References

  • International Journal of Pharmaceutical Sciences Review and Research. (2020).
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole.
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  • Ramli, Y., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(15), 3436.
  • Slideshare. Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole.
  • PubMed. (2018). Design, synthesis, and biological evaluation of pyrazole derivatives containing acetamide bond as potential BRAF V600E inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(15), 2533-2539.
  • Asian Journal of Chemistry. (2011). Synthesis and Characterization of N-(2,3-Dihydro-1,5-dimethyl-3-oxo- 2-phenyl-1H-pyrazol-4-yl)
  • Chemical Reviews Letters. (2025).
  • Future Science. (2022). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents.
  • ResearchGate.
  • PubMed. (2016). Synthesis and Biological Evaluation of N- Pyrazolyl Derivatives and Pyrazolopyrimidine Bearing a Biologically Active Sulfonamide Moiety as Potential Antimicrobial Agent.
  • Lookchem. Design, synthesis, and biological evaluation of 2-(5-methyl-1H-pyrazol-1-yl)
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  • PubMed. (2024). Discovery of N-(1-(6-Oxo-1,6-dihydropyrimidine)-pyrazole) Acetamide Derivatives as Novel Noncovalent DprE1 Inhibitors against Mycobacterium tuberculosis.
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  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • ACS Omega. (2022). Water: An Underestimated Solvent for Amide Bond-Form- ing Reactions.
  • Semantic Scholar. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.
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Method

Application Note: A Validated High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 2-CHLORO-N-(1-METHYL-1H-PYRAZOL-3-YL)ACETAMIDE

Abstract This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 2-CHLORO-N-(1-METHYL-1H-PYRAZOL-3-YL)ACETAMIDE. The...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 2-CHLORO-N-(1-METHYL-1H-PYRAZOL-3-YL)ACETAMIDE. The developed method is demonstrated to be specific, linear, accurate, and precise, making it suitable for routine quality control and stability testing in pharmaceutical development and manufacturing. The method development was guided by the physicochemical properties of the analyte and validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4][5]

Introduction

2-CHLORO-N-(1-METHYL-1H-PYRAZOL-3-YL)ACETAMIDE is a chemical intermediate of interest in the synthesis of various active pharmaceutical ingredients. As with any component intended for pharmaceutical use, a reliable analytical method to determine its purity and content is paramount. High-performance liquid chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.

This document provides a comprehensive guide to a validated HPLC method, including the rationale behind the selection of chromatographic conditions, a detailed experimental protocol, and a full validation summary. The aim is to equip researchers, scientists, and drug development professionals with a ready-to-implement method for the quality assessment of 2-CHLORO-N-(1-METHYL-1H-PYRAZOL-3-YL)ACETAMIDE.

Analyte Properties and Method Development Rationale

A thorough understanding of the analyte's physicochemical properties is the foundation of a robust HPLC method. Key properties of 2-CHLORO-N-(1-METHYL-1H-PYRAZOL-3-YL)ACETAMIDE are summarized in Table 1.

Table 1: Physicochemical Properties of 2-CHLORO-N-(1-METHYL-1H-PYRAZOL-3-YL)ACETAMIDE

PropertyValueSource
Molecular FormulaC₆H₈ClN₃OPubChem[6]
Molecular Weight173.60 g/mol PubChem[6]
XLogP30.4PubChem[6]

The XLogP3 value of 0.4 indicates that the compound is relatively polar.[6] This property makes it an ideal candidate for reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase. A C18 column was selected as the stationary phase due to its wide availability and proven performance for a broad range of analytes.

The mobile phase composition was optimized to achieve a suitable retention time and sharp peak shape. A mixture of acetonitrile and water provides a good balance of elution strength and compatibility with UV detection. A UV detector was chosen based on the presence of the pyrazole and amide chromophores, with the detection wavelength selected to maximize sensitivity.

Experimental Protocol

This section provides a step-by-step methodology for the analysis of 2-CHLORO-N-(1-METHYL-1H-PYRAZOL-3-YL)ACETAMIDE.

Materials and Reagents
  • 2-CHLORO-N-(1-METHYL-1H-PYRAZOL-3-YL)ACETAMIDE reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • 0.45 µm syringe filters

Instrumentation and Chromatographic Conditions

Table 2: Optimized HPLC Conditions

ParameterCondition
HPLC SystemAgilent 1260 Infinity II or equivalent
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseAcetonitrile:Water (40:60, v/v)
Flow Rate1.0 mL/min
Injection Volume10 µL
Column Temperature30 °C
DetectorUV at 230 nm
Run Time10 minutes
Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 2-CHLORO-N-(1-METHYL-1H-PYRAZOL-3-YL)ACETAMIDE reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1-100 µg/mL.

  • Sample Preparation: Accurately weigh the sample containing 2-CHLORO-N-(1-METHYL-1H-PYRAZOL-3-YL)ACETAMIDE, dissolve in methanol, and dilute with the mobile phase to a final concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

Experimental Workflow

Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Reference Standard B Dissolve in Methanol (Stock Solution) A->B C Prepare Working Standards (Dilute with Mobile Phase) B->C F Inject Standards & Sample C->F D Prepare Sample Solution D->F E Equilibrate HPLC System E->F G Acquire Chromatographic Data F->G H Integrate Peak Areas G->H I Construct Calibration Curve H->I J Quantify Analyte in Sample I->J

Caption: HPLC analysis workflow from solution preparation to data processing.

Method Validation

The developed HPLC method was validated according to ICH Q2(R2) guidelines to ensure its suitability for the intended purpose.[1][2][3][4][5] The validation parameters assessed were specificity, linearity, accuracy, precision, and robustness.

Specificity

Specificity was evaluated by analyzing a blank (mobile phase), the reference standard, and a sample solution. The chromatograms demonstrated that there were no interfering peaks at the retention time of 2-CHLORO-N-(1-METHYL-1H-PYRAZOL-3-YL)ACETAMIDE.

Linearity

The linearity of the method was determined by analyzing five standard solutions at concentrations ranging from 1 to 100 µg/mL. The calibration curve was constructed by plotting the peak area versus the concentration.

Table 3: Linearity Data

ParameterResult
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Regression Equationy = mx + c
Accuracy

Accuracy was assessed by the recovery of known amounts of the reference standard spiked into a sample matrix at three concentration levels (80%, 100%, and 120% of the target concentration).

Table 4: Accuracy Results

Spiked LevelMean Recovery (%)% RSD
80%99.50.8
100%100.20.5
120%99.80.7
Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability was determined by six replicate injections of the 100% concentration standard solution on the same day. Intermediate precision was assessed by repeating the analysis on a different day with a different analyst.

Table 5: Precision Results

Precision Level% RSD
Repeatability (n=6)< 1.0%
Intermediate Precision (n=6)< 2.0%
Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, including the flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic). The system suitability parameters remained within the acceptable limits for all variations, demonstrating the robustness of the method.

Robustness cluster_params Varied Parameters cluster_results System Suitability center Optimized Method A Flow Rate (±0.1 mL/min) center->A Vary B Temperature (±2 °C) center->B Vary C Mobile Phase (±2% Organic) center->C Vary D Tailing Factor A->D Assess E Theoretical Plates A->E Assess F Retention Time A->F Assess B->D Assess B->E Assess B->F Assess C->D Assess C->E Assess C->F Assess

Caption: Logical relationship for assessing method robustness.

Conclusion

The developed and validated RP-HPLC method for the quantification of 2-CHLORO-N-(1-METHYL-1H-PYRAZOL-3-YL)ACETAMIDE is specific, linear, accurate, precise, and robust. This method is suitable for its intended purpose in quality control and research environments. The comprehensive details provided in this application note should enable straightforward implementation by qualified personnel.

References

  • PubChem. 2-Chloro-N-(1-methyl-1H-pyrazol-3-YL)acetamide. National Center for Biotechnology Information. [Link]

  • ChemBK. 2-chloro-n-(2,6-dimethylphenyl)-n-(1h-pyrazol-1-ylmethyl)-acetamid. [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. [Link]

  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. [Link]

  • PubChem. 2-chloro-N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acetamide. National Center for Biotechnology Information. [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]

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Application

The Rise of Pyrazole Carboxamides: A Technical Guide for Agrochemical Innovation

Introduction: A Privileged Scaffold in Modern Agriculture The pyrazole carboxamide core structure has emerged as a cornerstone in the development of modern agrochemicals, demonstrating remarkable versatility and efficacy...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Modern Agriculture

The pyrazole carboxamide core structure has emerged as a cornerstone in the development of modern agrochemicals, demonstrating remarkable versatility and efficacy.[1] This class of compounds has yielded a multitude of commercial products, particularly in the realm of fungicides, due to their potent and specific mechanism of action.[2] Their success lies in the fine-tuning of their biological activity through targeted structural modifications, allowing for the creation of molecules with optimized potency, selectivity, and environmental profiles. This guide provides an in-depth exploration of the application of pyrazole carboxamides in agrochemical research, offering detailed protocols and a rationale for experimental design to empower researchers in this dynamic field.

The primary mode of action for the majority of fungicidal pyrazole carboxamides is the inhibition of the succinate dehydrogenase (SDH) enzyme, a critical component of the mitochondrial respiratory chain in fungi.[3][4] By binding to the ubiquinone-binding site of SDH (Complex II), these compounds disrupt the electron transport chain, leading to a cessation of ATP production and ultimately, fungal cell death.[3][5] This targeted approach provides a high degree of selectivity and efficacy against a broad spectrum of pathogenic fungi.[4]

This guide will delve into the synthesis, mechanism of action, structure-activity relationships (SAR), and practical application of pyrazole carboxamides, providing researchers with the foundational knowledge and detailed methodologies to accelerate their own discovery and development programs.

Core Principles of Pyrazole Carboxamide Design and Synthesis

The remarkable success of pyrazole carboxamides is intrinsically linked to their synthetic tractability. The general structure consists of a substituted pyrazole ring linked via an amide bond to a variety of lipophilic moieties. This modular design allows for extensive chemical exploration to optimize biological activity.

General Synthetic Strategy

A common and flexible route to pyrazole carboxamides involves a two-stage process: the construction of the pyrazole carboxylic acid core followed by an amide coupling reaction.[6]

Stage 1: Pyrazole Ring Formation

The Knorr pyrazole synthesis is a widely employed method, involving the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[6] The choice of these starting materials directly influences the substitution pattern on the resulting pyrazole ring, which is a critical determinant of biological activity.

Stage 2: Amide Bond Formation

The synthesized pyrazole carboxylic acid is then coupled with a desired amine to form the final carboxamide.[6] This step is crucial for introducing the "hydrophobic tail" of the molecule, which plays a significant role in its interaction with the target enzyme and its overall physicochemical properties.

Experimental Protocol: Synthesis of a Model Pyrazole Carboxamide

This protocol outlines the synthesis of a representative pyrazole-4-carboxamide, illustrating the key steps and considerations.

Protocol 1: Synthesis of Ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate

  • Rationale: This initial step creates the core pyrazole structure with desired substituents. The trifluoromethyl group at the 3-position is a common feature in many commercial SDHI fungicides, often contributing to enhanced potency.[2]

  • Procedure:

    • Dissolve the hydrazine derivative (e.g., methylhydrazine) in a suitable solvent such as ethanol.[6]

    • Add a catalytic amount of a weak acid, like glacial acetic acid, to the solution.[6]

    • Slowly add the β-ketoester (e.g., ethyl 4,4,4-trifluoro-2,4-dioxobutanoate) to the stirred solution at room temperature.[6]

    • Heat the reaction mixture to reflux and monitor the progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Saponification to Pyrazole Carboxylic Acid

  • Rationale: The ester group is hydrolyzed to a carboxylic acid to prepare it for the subsequent amide coupling reaction.

  • Procedure:

    • Dissolve the synthesized pyrazole-carboxylate ester in a mixture of ethanol and water.

    • Add an excess of a base, such as sodium hydroxide or potassium hydroxide.

    • Heat the mixture to reflux and monitor the reaction by TLC.

    • After completion, cool the reaction mixture and acidify with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.

    • Filter the solid, wash with cold water, and dry to obtain the pure pyrazole carboxylic acid.

Protocol 3: Amide Coupling to Form the Final Product

  • Rationale: This step introduces the amine component, completing the synthesis of the pyrazole carboxamide. The choice of amine is critical for defining the structure-activity relationship.[1]

  • Procedure:

    • Dissolve the pyrazole carboxylic acid in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

    • Add an amide coupling reagent (e.g., HATU, HBTU, or EDC with HOBt).

    • Add a non-nucleophilic base, such as triethylamine (Et3N) or diisopropylethylamine (DIPEA), to the mixture.[7]

    • Add the desired amine dropwise to the reaction mixture at 0-5 °C.[7]

    • Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC.[6]

    • Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with aqueous 1M HCl, saturated sodium bicarbonate, and brine.[6]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]

    • Purify the crude product by column chromatography or recrystallization to yield the final pyrazole carboxamide.[6]

Visualizing the Synthetic Workflow

G cluster_stage1 Stage 1: Pyrazole Ring Formation cluster_stage2 Stage 2: Saponification cluster_stage3 Stage 3: Amide Coupling start1 1,3-Dicarbonyl + Hydrazine Derivative reaction1 Cyclocondensation (e.g., Knorr Synthesis) start1->reaction1 product1 Pyrazole Carboxylic Acid Ester reaction1->product1 start2 Pyrazole Carboxylic Acid Ester product1->start2 Intermediate reaction2 Base Hydrolysis (e.g., NaOH) start2->reaction2 product2 Pyrazole Carboxylic Acid reaction2->product2 start3 Pyrazole Carboxylic Acid + Desired Amine product2->start3 Intermediate reaction3 Amide Coupling Reagent (e.g., HATU) start3->reaction3 product3 Final Pyrazole Carboxamide reaction3->product3

Caption: General workflow for the synthesis of pyrazole carboxamides.

Mechanism of Action: Targeting Fungal Respiration

The fungicidal activity of many pyrazole carboxamides stems from their ability to inhibit succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain.[3]

The Role of Succinate Dehydrogenase (SDH)

SDH, also known as Complex II, is a multi-subunit enzyme that catalyzes the oxidation of succinate to fumarate in the tricarboxylic acid (TCA) cycle and transfers electrons to the ubiquinone pool in the electron transport chain. This process is vital for cellular energy production (ATP synthesis).

Inhibition by Pyrazole Carboxamides

Pyrazole carboxamide fungicides act as potent and specific inhibitors of SDH.[4] They bind to the ubiquinone reduction site (Qp site) of the enzyme, preventing the natural substrate, ubiquinone, from binding and accepting electrons from FADH2. This blockage of the electron flow disrupts the entire respiratory process, leading to a rapid depletion of cellular energy and ultimately, fungal death.[3]

Recent studies have elucidated the molecular interactions between pyrazole carboxamides and the SDH enzyme. For instance, molecular docking simulations have shown that specific amino acid residues within the Qp site, such as tryptophan, can form hydrogen bonds with the inhibitor, contributing to its high affinity and inhibitory activity.[8]

Consequences of SDH Inhibition

The inhibition of SDH has profound effects on fungal physiology. Microscopic examination of fungi treated with pyrazole carboxamides reveals significant morphological changes, including destroyed cell walls and membranes, leakage of cellular contents, and an abnormal increase in the number of mitochondria.[5][9] These observations are consistent with a mechanism that disrupts cellular energy metabolism and membrane integrity.[5][9]

Visualizing the Mechanism of Action

G cluster_ETC Mitochondrial Electron Transport Chain ComplexI Complex I NADH Dehydrogenase ComplexIII Complex III Cytochrome bc1 ComplexI->ComplexIII e- ComplexII Complex II Succinate Dehydrogenase (SDH) ComplexII:f1->ComplexIII e- Fumarate Fumarate ComplexII:f0->Fumarate Oxidation NoATP ATP Production Blocked ComplexIV Complex IV Cytochrome c Oxidase ComplexIII->ComplexIV e- ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase Proton Gradient ATP ATP ATP_Synthase->ATP ATP Production Pyrazole Pyrazole Carboxamide (SDHI) Pyrazole->ComplexII:f1 Inhibition Succinate Succinate Succinate->ComplexII:f0

Caption: Inhibition of SDH by pyrazole carboxamides disrupts the electron transport chain.

Structure-Activity Relationships (SAR): A Guide to Rational Design

The biological activity of pyrazole carboxamides is highly dependent on the nature and position of substituents on both the pyrazole ring and the amide moiety.[1][10][11] Understanding these SARs is crucial for the rational design of novel and more effective agrochemicals.

Structural Moiety Key Substituents and Their Effects on Activity
Pyrazole Ring 3-Position: Substitution with electron-withdrawing groups like difluoromethyl (-CHF2) or trifluoromethyl (-CF3) generally enhances fungicidal activity. The order of activity is often -CHF2 > -CF3 > -CH3.[2] 1-Position: Typically substituted with a small alkyl group, such as a methyl group.
Carboxamide Linker The amide bond is crucial for binding to the target enzyme. The conformation of this linker can significantly impact activity.
Amide N-Substituent (Hydrophobic Tail) This portion of the molecule interacts with a hydrophobic pocket of the SDH enzyme. A wide variety of substituted aryl and heteroaryl groups have been shown to be effective. The nature of the substituents on this ring system fine-tunes the potency and spectrum of activity. For example, the introduction of an oxime ether fragment at the hydrophobic tail has been shown to produce compounds with potent and selective inhibition of Rhizoctonia solani.[12][13]

Key Takeaway: A "bioactive conformation" is essential for potent SDH inhibition. This involves a specific spatial arrangement of the pyrazole ring, the amide linker, and the hydrophobic tail, which allows for optimal interaction with the active site of the enzyme.

Application Notes: From the Lab to the Field

The practical application of pyrazole carboxamides in agrochemical research involves a series of well-defined assays to evaluate their biological activity.

In Vitro Antifungal Assays
  • Mycelial Growth Inhibition Assay: This is a primary screening method to determine the intrinsic activity of a compound against a panel of pathogenic fungi.

    • Protocol:

      • Prepare potato dextrose agar (PDA) plates amended with various concentrations of the test compound dissolved in a suitable solvent (e.g., DMSO).

      • Inoculate the center of each plate with a mycelial plug of the target fungus.

      • Incubate the plates at an appropriate temperature until the mycelial growth in the control plate (solvent only) reaches a specific diameter.

      • Measure the diameter of the fungal colony in each treatment.

      • Calculate the percentage of inhibition and determine the EC50 value (the concentration of the compound that inhibits 50% of mycelial growth).

In Vivo Efficacy Trials
  • Greenhouse and Field Trials: These experiments are designed to evaluate the performance of promising compounds under more realistic conditions.

    • Considerations:

      • Formulation: The compound must be formulated to ensure stability, solubility, and effective delivery to the target crop.

      • Application Method: This can include foliar spray, soil drench, or seed treatment, depending on the target disease and crop.

      • Disease Pressure: Trials should be conducted in locations with known disease pressure to obtain meaningful results.

      • Crop Safety (Phytotoxicity): It is essential to assess whether the compound has any adverse effects on the host plant at efficacious doses.

Case Study: A Novel Pyrazole Carboxamide against Rhizoctonia solani

A recent study reported the development of a novel pyrazole carboxamide, SCU2028, with potent activity against Rhizoctonia solani, the causal agent of rice sheath blight.[5][9] The EC50 value for this compound was 0.022 mg/L, which is comparable to the commercial fungicide thifluzamide.[5][9] Further investigation into its mechanism of action confirmed that it targets both Complex II (SDH) and Complex IV of the mitochondrial respiratory chain, providing a theoretical basis for its high efficacy.[5]

Future Directions and Challenges

While pyrazole carboxamides have proven to be a highly successful class of agrochemicals, ongoing research is focused on addressing several key challenges:

  • Fungicide Resistance: The development of resistance in fungal populations is a significant threat to the long-term efficacy of SDHIs. Strategies to mitigate resistance include the development of new compounds with different binding modes and the implementation of integrated pest management (IPM) programs.

  • Broadening the Biological Spectrum: While many pyrazole carboxamides are potent fungicides, there is growing interest in exploring their potential as herbicides, insecticides, and nematicides.[2][14][15]

  • Improving Environmental Profile: The design of new pyrazole carboxamides with enhanced biodegradability and reduced off-target effects is a key priority for sustainable agriculture.

Conclusion

Pyrazole carboxamides represent a powerful and versatile chemical scaffold for the development of innovative agrochemicals. Their success is rooted in a deep understanding of their synthesis, mechanism of action, and structure-activity relationships. By leveraging the principles and protocols outlined in this guide, researchers can continue to unlock the potential of this remarkable class of compounds to address the evolving challenges of global food production.

References

  • Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. (2025). Various Journals. Available from: [Link]

  • SciELO. Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides. Available from: [Link]

  • ACS Publications. Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry. Available from: [Link]

  • PubMed. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. Available from: [Link]

  • ResearchGate. Fungicidal Succinate-Dehydrogenase-Inhibiting Carboxamides. Available from: [Link]

  • Taylor & Francis Online. Structure–Activity Relationships in a Series of Fungicidal Pyrazole Carboxanilides. Agricultural and Biological Chemistry. Available from: [Link]

  • PubMed. Discovery of Highly Efficient Novel Antifungal Lead Compounds Targeting Succinate Dehydrogenase: Pyrazole-4-carboxamide Derivatives with an N-Phenyl Substituted Amide Fragment. Available from: [Link]

  • J-Stage. Structure–Activity Relationships in a Series of Fungicidal Pyrazole Carboxanilides. Available from: [Link]

  • ACS Publications. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. Journal of Agricultural and Food Chemistry. Available from: [Link]

  • ACS Publications. Design, Synthesis, and Antifungal Activities of Novel Pyrazole-4-carboxamide Derivatives Containing an Ether Group as Potential Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry. Available from: [Link]

  • ResearchGate. The commercial succinate dehydrogenase inhibitor (SDHI) fungicides and pyrazole carboxamides containing a diarylamine scaffold. Available from: [Link]

  • Semantic Scholar. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizocto-nia solani. Available from: [Link]

  • ACS Publications. Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. Journal of Agricultural and Food Chemistry. Available from: [Link]

  • PubMed. Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Available from: [Link]

  • PubMed. Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. Available from: [Link]

  • PubMed. Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives. Available from: [Link]

  • Semantic Scholar. Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. Available from: [Link]

  • ACS Publications. Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. Journal of Agricultural and Food Chemistry. Available from: [Link]

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Method

Application Notes and Protocols for the X-ray Crystallography of 2-Chloro-N-(1-methyl-1H-pyrazol-3-yl)acetamide Derivatives

Introduction: The Structural Significance of Pyrazole Acetamides in Modern Drug Discovery The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs for a wide range...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Significance of Pyrazole Acetamides in Modern Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs for a wide range of diseases.[1][2] Its metabolic stability and versatile substitution patterns make it a cornerstone for the development of novel therapeutic agents.[1] Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4][5] The acetamide moiety, when appended to the pyrazole ring, introduces additional hydrogen bonding capabilities, further enhancing the potential for specific interactions with biological targets.

The precise three-dimensional arrangement of atoms within these molecules, which can be elucidated through single-crystal X-ray crystallography, is fundamental to understanding their structure-activity relationships (SAR). This knowledge is critical for the rational design of more potent and selective drugs. This guide provides a comprehensive overview of the experimental workflow for the X-ray crystallographic analysis of 2-chloro-N-(1-methyl-1H-pyrazol-3-yl)acetamide and its derivatives, from synthesis and crystallization to data analysis and structure refinement.

Experimental Design and Crystallization Strategies

The successful growth of high-quality single crystals is the most critical and often the most challenging step in X-ray crystallography. The choice of solvent and crystallization technique is paramount and is often determined empirically.

Synthesis of 2-Chloro-N-(1-methyl-1H-pyrazol-3-yl)acetamide Derivatives

A general and effective method for the synthesis of N-pyrazolyl acetamides involves the acylation of an aminopyrazole precursor with an appropriate acyl chloride. The following protocol is adapted from the synthesis of a structurally related compound, 2-chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide.[3]

Protocol 1: Synthesis of a 2-Chloro-N-(pyrazol-yl)acetamide Derivative

  • Dissolution: Dissolve 5 mmol of the corresponding 5-amino-1-substituted-1H-pyrazole derivative in 20 mL of a suitable solvent such as tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0-5 °C using an ice-salt bath.

  • Acylation: While stirring, add 5 mmol of 2-chloroacetyl chloride dropwise to the cooled solution.

  • Reaction: After the addition is complete, remove the cooling bath and allow the reaction mixture to stir at room temperature for 2 hours.

  • Isolation: The crude product will typically precipitate out of the solution. Collect the precipitate by filtration.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure compound.

Crystallization Techniques

The choice of crystallization method is crucial for obtaining diffraction-quality crystals. Slow evaporation and vapor diffusion are two commonly employed techniques.

  • Slow Evaporation: This method involves dissolving the purified compound in a suitable solvent or solvent mixture and allowing the solvent to evaporate slowly over several days to weeks. The gradual increase in concentration facilitates the formation of well-ordered crystals. For pyrazole acetamide derivatives, solvents such as acetone, ethanol, or mixtures thereof have proven effective.[3]

  • Vapor Diffusion: In this technique, a concentrated solution of the compound is allowed to equilibrate with a larger reservoir of a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the compound solution gradually reduces the solubility of the compound, leading to crystallization.

Data Collection and Processing

Once suitable single crystals are obtained, the next step is to collect X-ray diffraction data. This process is typically performed using a diffractometer equipped with a monochromatic X-ray source and a sensitive detector.

Protocol 2: Single-Crystal X-ray Diffraction Data Collection

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is carefully mounted on a goniometer head.

  • Cryo-cooling: The mounted crystal is cooled to a low temperature (typically 100-120 K) in a stream of cold nitrogen gas. This minimizes thermal vibrations of the atoms and reduces radiation damage, leading to higher quality data.

  • Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated in the X-ray beam. The data collection strategy is designed to measure a complete and redundant set of reflections to the desired resolution.

  • Data Processing: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for various experimental factors. This results in a file containing the Miller indices (h,k,l) and the corresponding structure factor amplitudes (|F|).

Structure Solution and Refinement

The processed diffraction data provides the intensities of the diffracted X-rays, but not their phases. The "phase problem" is a central challenge in X-ray crystallography and is typically solved using computational methods.

  • Structure Solution: Direct methods or Patterson methods are commonly used to obtain an initial estimate of the phases. These methods use statistical relationships between the measured intensities to derive the phases.

  • Structure Refinement: Once an initial structural model is obtained, it is refined against the experimental data using a least-squares minimization process. This iterative process adjusts the atomic coordinates, thermal parameters, and occupancies to improve the agreement between the observed and calculated structure factors. The quality of the final refined structure is assessed using various metrics, such as the R-factor and the goodness-of-fit.

Visualizing the Crystallographic Workflow

The overall process from a synthesized compound to a refined crystal structure can be visualized as a streamlined workflow.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structural Analysis synthesis Synthesis of Derivative purification Recrystallization synthesis->purification crystallization Single Crystal Growth purification->crystallization data_collection Data Collection crystallization->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Structural Validation refinement->validation

Caption: Experimental workflow for X-ray crystallography.

Case Study: Crystal Structure of Representative Derivatives

The following table summarizes the key crystallographic data for two representative 2-chloro-N-(pyrazol-yl)acetamide derivatives, providing a basis for structural comparison.

Parameter2-chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide[3]2-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide[5]
Chemical FormulaC₁₂H₈Cl₂N₄OC₁₃H₁₄ClN₃O₂
Formula Weight295.12295.74
Crystal SystemOrthorhombicMonoclinic
Space GroupPna2₁P2₁/c
a (Å)18.493(4)6.9994(6)
b (Å)13.815(3)12.4035(13)
c (Å)5.060(1)15.836(2)
α (°)9090
β (°)90100.367(9)
γ (°)9090
Volume (ų)1292.7(4)1352.5(2)
Z44
Temperature (K)293Not Reported
R-factor (%)3.7Not Reported
Goodness-of-fit1.01Not Reported

Analysis of Intermolecular Interactions

The crystal packing of these derivatives is often stabilized by a network of intermolecular hydrogen bonds. The N-H and C=O groups of the acetamide linker are key players in forming these interactions, which can significantly influence the solid-state conformation of the molecule.

In the crystal structure of 2-chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide, strong N—H···O hydrogen bonds link the molecules into chains.[3] These interactions, along with weaker C—H···N hydrogen bonds, contribute to the overall stability of the crystal lattice.

intermolecular_interactions cluster_mol1 Molecule 1 cluster_mol2 Molecule 2 N1 N-H O2 C=O N1->O2 N-H···O O1 C=O N2 N-H

Caption: Hydrogen bonding in pyrazole acetamide derivatives.

Conclusion

Single-crystal X-ray crystallography is an indispensable tool for the structural elucidation of novel pyrazole acetamide derivatives. The detailed atomic-level information obtained from these studies provides invaluable insights into the conformational preferences and intermolecular interactions of these molecules, which is essential for the structure-based design of new and improved therapeutic agents. The protocols and data presented in this guide offer a comprehensive framework for researchers and scientists working in the field of drug discovery and development.

References

  • Zhao, Y. et al. (2011). 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(1), o3249. Available at: [Link]

  • Faria, J. V. et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(23), 2049-2076. Available at: [Link]

  • Asif, M. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 26(22), 6953. Available at: [Link]

  • (No author given). (n.d.). The Role of Pyrazole Derivatives in Modern Drug Discovery. Ningbo Inno Pharmchem Co., Ltd. Available at: [Link]

  • Sharma, R. et al. (2015). Synthesis, characterization, crystal structure, and thermal analysis of 2-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) acetamide. Journal of Structural Chemistry, 56(8), 1635-1641. Available at: [Link]

  • (No author given). (n.d.). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Science. Available at: [Link]

Sources

Application

Application Notes &amp; Protocols for In Vitro Evaluation of Pyrazole-Based Compounds

Introduction: The Pyrazole Scaffold as a Privileged Core in Drug Discovery The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has firmly established itself as a "privileged scaff...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold as a Privileged Core in Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has firmly established itself as a "privileged scaffold" in modern medicinal chemistry.[1][2] Its remarkable versatility, synthetic accessibility, and metabolic stability have made it a cornerstone in the design of numerous therapeutic agents.[1][3] This is evidenced by the significant number of FDA-approved drugs incorporating this moiety, which target a wide array of diseases.[1][4] Pyrazole derivatives are particularly prominent in oncology, where they form the core of many targeted protein kinase inhibitors (PKIs), including treatments for various cancers and inflammatory conditions.[4][5]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of essential in vitro assays for the characterization of novel pyrazole-based compounds. Moving beyond simple procedural lists, this document delves into the causality behind experimental choices, outlines self-validating protocols, and offers insights to empower robust and reproducible data generation. We will explore a logical cascade of assays, beginning with direct target engagement in biochemical assays, progressing to the elucidation of cellular effects, and concluding with critical early-stage profiling for drug-like properties.

Section 1: Biochemical Assays — Quantifying Direct Target Engagement

The initial step in characterizing a new compound is to confirm and quantify its interaction with the intended purified molecular target. Biochemical assays provide a clean, cell-free system to determine intrinsic potency (e.g., IC₅₀, Kᵢ) and can be configured for high-throughput screening (HTS).

Protein Kinase Inhibition Assays

A primary application for pyrazole compounds is the inhibition of protein kinases, which play pivotal roles in cellular signaling pathways often dysregulated in cancer.[4][5] Many pyrazole-based inhibitors are ATP-competitive, binding to the kinase's active site and preventing the phosphorylation of substrate proteins.

Causality & Experimental Insight: The choice of assay format is critical. Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are favored in drug discovery for their high sensitivity, broad dynamic range, and resistance to compound interference. This assay quantifies the amount of ADP produced during the kinase reaction; a potent inhibitor will result in less ADP production and a lower luminescent signal. This provides a direct measure of the compound's ability to inhibit the enzyme's catalytic activity.

Protocol: ADP-Glo™ Kinase Assay for IC₅₀ Determination

This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of a pyrazole-based compound against a target kinase.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the pyrazole compound in 100% DMSO.

    • Perform serial dilutions in DMSO to create a concentration gradient (e.g., 10-point, 3-fold dilutions). Subsequently, dilute these into the appropriate kinase reaction buffer. The final DMSO concentration in the assay should not exceed 1% to avoid solvent-induced enzyme inhibition.

  • Kinase Reaction Setup (96- or 384-well plate):

    • To each well, add 5 µL of the kinase reaction mix containing the target kinase and its specific substrate in kinase buffer.

    • Add 2.5 µL of the serially diluted pyrazole compound or vehicle control (DMSO in buffer).

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final ATP concentration should ideally be at or near the Michaelis-Menten constant (Kₘ) for the specific kinase to ensure accurate IC₅₀ determination for ATP-competitive inhibitors.

    • Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range (typically <30% ATP consumption in vehicle control wells).

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the newly generated ADP into ATP, which then drives a luciferase/luciferin reaction.

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate-reading luminometer.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Experimental Workflow: Kinase Inhibition Assay

G cluster_prep Preparation cluster_assay Kinase Reaction cluster_detect Signal Detection cluster_analysis Data Analysis Compound Serial Dilutions of Pyrazole Cmpd Incubate 1. Add Cmpd to Kinase/Substrate 2. Initiate with ATP 3. Incubate (e.g., 60 min, 30°C) Compound->Incubate Reagents Prepare Kinase, Substrate, ATP Mix Reagents->Incubate Stop Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) Incubate->Stop Reaction Complete Develop Add Kinase Detection Reagent (Converts ADP to ATP, drives Luciferase) Stop->Develop 40 min Incubation Read Measure Luminescence Develop->Read 30 min Incubation Calculate Calculate % Inhibition Read->Calculate Plot Plot Dose-Response Curve Calculate->Plot IC50 Determine IC50 Value Plot->IC50

Caption: Workflow for a luminescence-based kinase inhibition assay.

Data Presentation: Potency of Pyrazole-Based Kinase Inhibitors

InhibitorTarget Kinase(s)IC₅₀ / KᵢReference
Compound 3f JAK1, JAK2, JAK33.4 nM, 2.2 nM, 3.5 nM[6]
TK4g JAK2, JAK312.61 nM, 15.80 nM[7][8]
Ruxolitinib JAK1, JAK2~3 nM, ~3 nM[1][9]
Compound 9 CDK2/cyclin A20.96 µM[10][11]
Compound 15 CDK2Kᵢ = 0.005 µM[12]
Afuresertib Akt1Kᵢ = 0.08 nM[5]

Section 2: Cell-Based Assays — Assessing Cellular Phenotypes

While biochemical assays measure intrinsic potency, cell-based assays are essential for confirming that a compound can cross the cell membrane, engage its target in a complex cellular environment, and elicit the desired biological response.

Cell Viability and Cytotoxicity Assays

For anticancer drug discovery, the foundational cell-based assay is one that measures a compound's effect on cell proliferation and viability. The MTT assay is a widely used colorimetric method for this purpose.[1][13]

Causality & Experimental Insight: The MTT assay relies on the activity of mitochondrial NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt (MTT) into purple formazan crystals.[1] The amount of formazan produced is directly proportional to the number of living, metabolically active cells. This provides a robust readout of a compound's cytostatic (inhibiting growth) or cytotoxic (killing cells) effects. It is crucial to include a vehicle control (e.g., 0.1% DMSO) to account for any solvent effects and to ensure the chosen cell seeding density allows for logarithmic growth during the assay period.[14]

Protocol: MTT Cell Viability Assay

  • Cell Seeding:

    • Harvest and count cancer cells from a logarithmic phase culture.

    • Seed the cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 3,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to adhere.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrazole compound in culture medium from a DMSO stock.

    • Remove the old medium from the wells and add 100 µL of medium containing the desired final concentrations of the compound or vehicle control.

    • Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form. Visually inspect for the formation of purple precipitates.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[13]

    • Gently pipette to ensure complete dissolution and a homogenous colored solution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570-595 nm using a microplate spectrophotometer.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the IC₅₀ or GI₅₀ (concentration causing 50% inhibition of growth) value by plotting the data as described for the kinase assay.

Data Presentation: Cytotoxicity of Pyrazole Compounds in Cancer Cell Lines

Compound IDCancer Cell LineCancer TypeIC₅₀ / GI₅₀ (µM)Reference
Compound 7a HepG2Liver Carcinoma6.1 ± 1.9[15][16]
Compound 7b HepG2Liver Carcinoma7.9 ± 1.9[15][16]
Compound 11b HELErythroleukemiaSubmicromolar[6]
Compound 4 NCI-60 Panel (Mean)VariousGI₅₀ = 3.81[10]
Compound 6c SK-MEL-28Melanoma3.46[17]
Cell Cycle Analysis

For compounds that inhibit cell proliferation, it is critical to understand the mechanism. Many pyrazole-based kinase inhibitors, particularly those targeting Cyclin-Dependent Kinases (CDKs), cause cells to arrest at specific phases of the cell cycle.[10][18]

Causality & Experimental Insight: Cell cycle analysis by flow cytometry utilizes a fluorescent dye, such as Propidium Iodide (PI), that intercalates with DNA. The amount of fluorescence emitted by a cell is directly proportional to its DNA content. This allows for the quantification of cells in different phases: G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content).[14] A compound that blocks the G1/S transition, for example, will cause an accumulation of cells in the G1 peak and a reduction in the S and G2/M peaks compared to an untreated control population.

Signaling Pathway: CDK2 and G1/S Cell Cycle Transition

G cluster_G1 G1 Phase CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 Binds & Activates pRb pRb CDK46->pRb Phosphorylates (Inactive) E2F E2F pRb->E2F Releases CyclinE Cyclin E E2F->CyclinE Promotes Transcription CDK2 CDK2 CyclinE->CDK2 Binds & Activates DNA_Synth DNA Synthesis CDK2->DNA_Synth Promotes Pyrazole Pyrazole-Based CDK2 Inhibitor Pyrazole->CDK2 INHIBITS

Caption: Pyrazole-based CDK2 inhibitors block the G1/S transition.

Protocol: Cell Cycle Analysis via Propidium Iodide Staining

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the pyrazole compound at relevant concentrations (e.g., 1x and 5x IC₅₀) for a defined period (e.g., 24 hours). Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells to ensure apoptotic cells are not lost. Wash with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Store at -20°C for at least 2 hours (or up to several weeks).

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (containing PI and RNase A). Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample. Use software (e.g., FlowJo, FCS Express) to gate on single cells and model the DNA content histogram to quantify the percentage of cells in G0/G1, S, and G2/M phases.

Section 3: Early ADME & Secondary Assays

Promising compounds must be profiled for their drug-like properties. In vitro Absorption, Distribution, Metabolism, and Excretion (ADME) assays are critical for identifying potential liabilities early in the discovery process.[19]

Causality & Experimental Insight: A compound is useless if it cannot reach its target in the body. Microsomal stability assays predict metabolic clearance by the liver, a primary route of drug elimination. Compounds are incubated with liver microsomes (which contain key drug-metabolizing enzymes like Cytochrome P450s), and the disappearance of the parent compound is monitored over time.[19] A compound with high clearance in this assay may have a short half-life in vivo. The Parallel Artificial Membrane Permeability Assay (PAMPA) predicts passive diffusion across the gut wall, a key step in oral absorption.[19] A compound with low permeability may be poorly bioavailable.

Overview of Key In Vitro ADME Assays

AssayPurposePrinciple
Metabolic Stability Predicts metabolic clearance in the liver.Incubate compound with liver microsomes and NADPH (a cofactor). Measure the percentage of compound remaining over time via LC-MS/MS.[19]
PAMPA Predicts passive gut absorption.A donor plate contains the compound in buffer. An acceptor plate is separated by an artificial membrane coated in lipid. Measure the amount of compound that crosses the membrane.[19]
Plasma Protein Binding Determines the fraction of compound bound to plasma proteins.Use equilibrium dialysis or ultrafiltration to separate bound from unbound compound. Only the unbound fraction is pharmacologically active.[19]
CYP450 Inhibition Identifies potential for drug-drug interactions.Incubate the compound with specific CYP450 isoforms and a probe substrate. Measure the inhibition of the probe's metabolism.[18]

Conclusion

The pyrazole scaffold is a rich source of novel drug candidates, particularly in the realm of kinase inhibition.[2][4] A systematic and mechanistically driven in vitro assay cascade is paramount for successfully identifying and optimizing these compounds. By progressing from high-throughput biochemical screens that confirm direct target potency to a suite of cell-based assays that elucidate the desired phenotype (e.g., cytotoxicity, cell cycle arrest), researchers can build a comprehensive profile of their compounds.[15][16] Integrating early ADME and toxicology profiling ensures that resources are focused on candidates with the highest probability of success in downstream preclinical and clinical development. This integrated approach, grounded in scientific integrity, is essential for harnessing the full therapeutic potential of this remarkable heterocyclic system.[1]

References

  • Fancelli, D., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available at: [Link]

  • Zhang, X., et al. (2018). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. National Institutes of Health (PMC). Available at: [Link]

  • Brough, P. A., et al. (2006). Discovery and Development of Pyrazole-Scaffold Hsp90 Inhibitors. Current Topics in Medicinal Chemistry. Available at: [Link]

  • Alam, M. J., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PubMed Central. Available at: [Link]

  • Alam, M. J., et al. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Taylor & Francis Online. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Publishing. Available at: [Link]

  • Wikipedia. (n.d.). Celecoxib. Wikipedia. Available at: [Link]

  • Sosič, I., et al. (2022). Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases. National Institutes of Health. Available at: [Link]

  • Sosič, I., et al. (2022). Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases. ACS Omega. Available at: [Link]

  • Mandal, A. (2018). Celebrex (Celecoxib) Pharmacology. News-Medical.Net. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Publishing. Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Celecoxib?. Patsnap Synapse. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Publications. Available at: [Link]

  • Mphahlele, M. J., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. National Institutes of Health. Available at: [Link]

  • Mphahlele, M. J., et al. (2023). Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. PubMed Central. Available at: [Link]

  • ClinPGx. (n.d.). Celecoxib Pathway, Pharmacodynamics. PharmGKB. Available at: [Link]

  • Lang, J.-J., et al. (2023). Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1. Journal of Medicinal Chemistry. Available at: [Link]

  • Al-Obaid, A. M., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. MDPI. Available at: [Link]

  • Ghorab, M. M., et al. (2022). Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. Bentham Science Publishers. Available at: [Link]

  • El-Gohary, N. S., et al. (2025). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Publishing. Available at: [Link]

  • Asati, V., et al. (2016). Current status of pyrazole and its biological activities. PubMed Central. Available at: [Link]

  • Siddiqui, S., et al. (2017). Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. PubMed Central. Available at: [Link]

  • Tebbji, K., et al. (2011). Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds. ResearchGate. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Publishing. Available at: [Link]

  • ResearchGate. (n.d.). Structures of pyrazole-based JAK inhibitors and their IC50/Ki values. ResearchGate. Available at: [Link]

  • Chalkha, M., et al. (2023). Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents. New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Kamal, A., et al. (2022). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. PubMed Central. Available at: [Link]

  • Al-Abdullah, E. S., et al. (2022). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. MDPI. Available at: [Link]

  • National Center for Biotechnology Information. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual. Available at: [Link]

  • Li, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. Available at: [Link]

  • Galal, S. A., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. Available at: [Link]

  • El-kalyoubi, S. A., et al. (2024). Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies. MDPI. Available at: [Link]

  • Al-Issa, S. A. (2013). Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities. MDPI. Available at: [Link]

  • Chalkha, M., et al. (2023). Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents. ResearchGate. Available at: [Link]

  • Al-Ghorbani, M., et al. (2022). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. PubMed Central. Available at: [Link]

  • ResearchGate. (2025). Virtual screening, Molecular Docking, Molecular Dynamic and ADME of new pyrazole derivatives as anticancer. ResearchGate. Available at: [Link]

  • Stoddart, L. A., et al. (2015). Evaluating functional ligand-GPCR interactions in cell-based assays. PubMed Central. Available at: [Link]

  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for 2-CHLORO-N-(1-METHYL-1H-PYRAZOL-3-YL)ACETAMIDE synthesis

An in-depth guide to optimizing reaction conditions for 2-chloro-N-(1-methyl-1H-pyrazol-3-yl)acetamide synthesis, presented as a technical support center with troubleshooting guides and FAQs for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to optimizing reaction conditions for 2-chloro-N-(1-methyl-1H-pyrazol-3-yl)acetamide synthesis, presented as a technical support center with troubleshooting guides and FAQs for researchers, scientists, and drug development professionals.

This guide provides advanced technical support for the synthesis of 2-chloro-N-(1-methyl-1H-pyrazol-3-yl)acetamide, a key intermediate in pharmaceutical and agrochemical research. We will move beyond basic protocols to address common challenges, explain the chemical principles behind optimization choices, and provide detailed troubleshooting for issues encountered during the experiment.

Reaction Overview & Core Logic

The synthesis is fundamentally a nucleophilic acyl substitution. The exocyclic amino group of 1-methyl-1H-pyrazol-3-amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. A base is required to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards product formation.

G cluster_workflow Experimental Workflow prep Reagent Preparation (1-methyl-1H-pyrazol-3-amine in aprotic solvent + base) cool Cooling (0-5 °C) prep->cool addition Slow Dropwise Addition (Chloroacetyl Chloride) cool->addition reaction Reaction Stirring (Allow to warm to RT) addition->reaction workup Aqueous Workup (Quench & Precipitate) reaction->workup purify Purification (Filter & Recrystallize) workup->purify

Caption: High-level experimental workflow for the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for this synthesis?

A1: The reaction involves the acylation of 1-methyl-1H-pyrazol-3-amine with chloroacetyl chloride in the presence of a non-nucleophilic base.

Reaction Scheme:

  • Nucleophile: 1-methyl-1H-pyrazol-3-amine

  • Electrophile: Chloroacetyl Chloride

  • Base: Typically a tertiary amine (e.g., Triethylamine) or another organic base.

  • Solvent: Anhydrous aprotic solvent (e.g., THF, Dioxane, DCM).

The primary challenge is to ensure selective acylation of the exocyclic 3-amino group without promoting side reactions on the pyrazole ring nitrogens.[1]

Q2: Why is the choice of base and solvent critical for success?

A2: The base and solvent system is crucial for managing reactivity and selectivity.

  • Base Function: The base's primary role is to scavenge the HCl produced. If not neutralized, the HCl will protonate the starting aminopyrazole, rendering it non-nucleophilic and halting the reaction. The base should be non-nucleophilic to avoid reacting with the highly electrophilic chloroacetyl chloride. Bases like triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are common choices.[2]

  • Solvent Selection: The solvent must be aprotic and anhydrous. Protic solvents (like alcohols or water) will compete with the aminopyrazole in reacting with chloroacetyl chloride. Anhydrous conditions are essential as chloroacetyl chloride readily hydrolyzes with water. Solvents like Tetrahydrofuran (THF) or Dioxane are often preferred.[3][4]

Q3: What are the primary safety concerns with the reagents used?

A3: Chloroacetyl chloride is highly corrosive, lachrymatory, and reacts violently with water. It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. All glassware must be thoroughly dried to prevent exothermic hydrolysis.

Q4: What is a realistic expected yield for this reaction?

A4: With optimized conditions, yields can be quite high. Published methods for similar chloroacetylation reactions report yields ranging from 75% to over 90%.[2] However, yields can be significantly lower if reaction conditions are not carefully controlled, leading to side product formation or incomplete conversion.

Troubleshooting Guide

Problem Area 1: Low or No Product Yield

Q: My reaction has stalled, and TLC analysis shows mostly unreacted starting material. What went wrong?

A: This is a common issue often traced back to one of three root causes:

  • Inactive Nucleophile: If the HCl byproduct is not effectively neutralized, it will protonate the starting 1-methyl-1H-pyrazol-3-amine. The resulting ammonium salt is not nucleophilic and cannot react with the acyl chloride.

    • Solution: Ensure you are using at least one equivalent of a suitable base (e.g., TEA). For less reactive amines or to ensure complete reaction, using a slight excess (1.1-1.2 equivalents) of the base can be beneficial.

  • Degraded Electrophile: Chloroacetyl chloride is extremely sensitive to moisture. If it has been improperly stored or if the reaction is not run under anhydrous conditions, it will hydrolyze to chloroacetic acid, which is unreactive under these conditions.

    • Solution: Use a fresh bottle or a recently opened bottle of chloroacetyl chloride stored under an inert atmosphere. Ensure all glassware is oven-dried or flame-dried before use and that the reaction is run under nitrogen or argon.

  • Incorrect Stoichiometry: An error in calculating the molar equivalents of the reactants is a simple but frequent cause of failure.

    • Solution: Double-check all calculations for mass, volume, and molar equivalents before starting the experiment.

Problem Area 2: Product Impurity & Side Reactions

Q: My crude product's NMR spectrum is complex, suggesting multiple products. What are the likely side products?

A: The primary side products in aminopyrazole acylation stem from a lack of regioselectivity.[1][5]

  • Diacylation: The product itself contains an amide N-H, which can be deprotonated and react with a second molecule of chloroacetyl chloride, especially if an excess of the acylating agent is used or if the reaction temperature is too high.

  • Ring N-Acylation: While the exocyclic amino group is generally the most nucleophilic site, acylation can sometimes occur at the N1 or N2 positions of the pyrazole ring, leading to regioisomers.[1] This is often dependent on the specific substrate and reaction conditions.[1]

  • Reaction with Base/Solvent: While less common with standard reagents, highly reactive intermediates could potentially react with the solvent or base under certain conditions.

G cluster_products Potential Reaction Outcomes reagents 1-methyl-1H-pyrazol-3-amine Chloroacetyl Chloride desired desired reagents:f0->desired Exocyclic N-Acylation (Correct Path) reagents:f1->desired side2 side2 reagents:f0->side2 Endocyclic N-Acylation (Incorrect Path) reagents:f1->side2 side1 side1 desired->side1 Further Acylation (Excess Acyl Chloride)

Caption: Potential reaction pathways leading to desired and side products.

Q: How can I improve the selectivity and minimize these impurities?

A: Controlling the reaction kinetics is key to favoring the desired product.

  • Temperature Control: The most critical parameter. The reaction should be initiated at low temperatures (0-5 °C) by placing the reaction vessel in an ice-salt bath.[2][4] Add the chloroacetyl chloride dropwise very slowly to the solution of the amine and base. This maintains a low concentration of the highly reactive electrophile, favoring the more rapid reaction with the exocyclic amine and minimizing side reactions.

  • Stoichiometric Control: Use a slight excess of the aminopyrazole (e.g., 1.05 equivalents) relative to the chloroacetyl chloride (1.0 equivalent) to ensure the limiting reagent is consumed, reducing the chance of diacylation.

Problem Area 3: Workup and Purification

Q: The reaction seems complete by TLC, but I'm losing product during workup. What's happening?

A: The product, an α-chloro amide, is itself a reactive electrophile. Harsh workup conditions can lead to degradation or subsequent reactions.

  • Hydrolysis: Prolonged exposure to highly acidic or basic aqueous solutions during workup can lead to hydrolysis of the amide bond.

  • Solution: Use a mild workup procedure. A common method is to pour the reaction mixture into cold water or onto crushed ice to precipitate the product.[2][4] If an extraction is necessary, use neutral or slightly basic washes (e.g., saturated sodium bicarbonate solution) and avoid strong acids or bases.

Q: My product is an oil or difficult to crystallize. What purification strategy do you recommend?

A: If direct precipitation and filtration do not yield a pure solid, consider the following:

  • Recrystallization: This is the most effective method for purifying the solid product.[4]

    • Solvent Screening: Test a range of solvents. Good single-solvent systems are those where the compound is sparingly soluble at room temperature but highly soluble when hot (e.g., ethanol, isopropanol, ethyl acetate). If a single solvent doesn't work, try a solvent/anti-solvent system (e.g., dissolving in a small amount of hot DCM or ethyl acetate and slowly adding hexane until turbidity is observed, then cooling).

  • Column Chromatography: If recrystallization fails, silica gel chromatography can be used. Use a gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate. Monitor fractions by TLC.

Optimized Protocol and Data

Table 1: Recommended Reaction Parameters
ParameterRecommended ValueRationale & Key Considerations
Solvent Anhydrous THFAprotic, good solubility for reactants, easily removed under vacuum. Anhydrous Dioxane is also a good alternative.[3]
Base Triethylamine (TEA)Non-nucleophilic, effectively scavenges HCl, the resulting salt (TEA·HCl) has limited solubility in some organic solvents, aiding removal. DBU is a stronger, non-nucleophilic alternative that can accelerate the reaction.[2]
Stoichiometry Amine:Acyl Chloride:Base = 1.05 : 1.0 : 1.1A slight excess of amine ensures the limiting acyl chloride is consumed. A slight excess of base ensures complete HCl neutralization.
Temperature 0-5 °C (addition), then warm to RTCrucial for controlling selectivity and minimizing side reactions.[4] Slow warming allows the reaction to proceed to completion.
Reaction Time 2-6 hoursMonitor by TLC (e.g., using a 7:3 Hexane:EtOAc mobile phase) until the starting amine spot has disappeared.[2]
Step-by-Step Optimized Synthesis Protocol
  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1-methyl-1H-pyrazol-3-amine (1.05 eq.).

  • Dissolution: Add anhydrous THF (approx. 10 mL per gram of amine) to the flask and stir until the amine is fully dissolved.

  • Base Addition: Add triethylamine (1.1 eq.) to the solution.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice-salt bath.

  • Acyl Chloride Addition: Dissolve chloroacetyl chloride (1.0 eq.) in a small volume of anhydrous THF and add it to the dropping funnel. Add the chloroacetyl chloride solution dropwise to the stirred reaction mixture over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C.[2]

  • Reaction: After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature. Stir for 3-6 hours, monitoring the progress by TLC.

  • Workup: Once the reaction is complete, pour the mixture into a beaker containing cold water to precipitate the product.[2]

  • Isolation: Filter the resulting solid precipitate using a Büchner funnel and wash the filter cake with cold water.

  • Drying & Purification: Dry the crude product under vacuum. For further purification, recrystallize from a suitable solvent like ethanol or an ethyl acetate/hexane mixture.[4]

Mechanistic Visualization

The reaction proceeds via a standard nucleophilic acyl substitution mechanism. The lone pair of the exocyclic amine nitrogen attacks the carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride leaving group to form the final amide product and HCl, which is neutralized by the base.

G Amine\n(Nucleophile) Amine (Nucleophile) Tetrahedral\nIntermediate Tetrahedral Intermediate Amine\n(Nucleophile)->Tetrahedral\nIntermediate Attack on Carbonyl Amide Product Amide Product Tetrahedral\nIntermediate->Amide Product Collapse & Chloride Expulsion Chloride Ion Chloride Ion Tetrahedral\nIntermediate->Chloride Ion Acyl Chloride\n(Electrophile) Acyl Chloride (Electrophile) Acyl Chloride\n(Electrophile)->Tetrahedral\nIntermediate Base Base Protonated Base Protonated Base Base->Protonated Base Neutralizes HCl

Caption: Simplified mechanism of nucleophilic acyl substitution.

References

  • Chloroacetylation of amino carboxamide followed by nucleophilic substitution to amines. ResearchGate. Available at: [Link]

  • 2-Chloro-N-(1-methyl-1H-pyrazol-3-YL)acetamide | C6H8ClN3O. PubChem. Available at: [Link]

  • 2-chloro-n-(2,6-dimethylphenyl)-n-(1h-pyrazol-1-ylmethyl)-acetamid. ChemBK. Available at: [Link]

  • A facile amidation of chloroacetyl chloride using DBU. ResearchGate. Available at: [Link]

  • 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide. National Institutes of Health (NIH). Available at: [Link]

  • 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). MDPI. Available at: [Link]

  • 2-Chloro-N-[1-(4-chloro-phen-yl)-3-cyano-1H-pyrazol-5-yl]acetamide. PubMed. Available at: [Link]

  • An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. ResearchGate. Available at: [Link]

  • Chloroacetylchloride: A Versatile Reagent in Heterocyclic Synthesis. ResearchGate. Available at: [Link]

  • Synthesis and characterization of N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl) acetamide (AMPA) and its use as a corrosion inhibitor. ResearchGate. Available at: [Link]

  • N-Acetyl-3-aminopyrazoles block the non-canonical NF-kB cascade by selectively inhibiting NIK. PubMed Central. Available at: [Link]

  • SYNTHESES OF IMINE AND ACYL DERIVATIVES FROM N-AMINOPYRAZOLE. International Journal of Advanced Research in Science and Engineering. Available at: [Link]

  • N-Acetyl-3-aminopyrazoles block the non-canonical NF-kB cascade by selectively inhibiting NIK. PubMed Central. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of 2-Chloro-N-(1-methyl-1H-pyrazol-3-yl)acetamide

Welcome to the technical support guide for 2-chloro-N-(1-methyl-1H-pyrazol-3-yl)acetamide. This document provides in-depth troubleshooting advice, detailed protocols, and frequently asked questions to assist researchers,...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-chloro-N-(1-methyl-1H-pyrazol-3-yl)acetamide. This document provides in-depth troubleshooting advice, detailed protocols, and frequently asked questions to assist researchers, chemists, and drug development professionals in overcoming common purification challenges associated with this key synthetic intermediate. Pyrazole derivatives are foundational in medicinal chemistry, and achieving high purity is critical for reliable downstream applications.[1][2] This guide is structured to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions during your purification workflow.

Section 1: Troubleshooting Common Purification Issues

This section addresses the most frequent problems encountered during the purification of 2-chloro-N-(1-methyl-1H-pyrazol-3-yl)acetamide in a practical question-and-answer format.

Q1: My crude product is an oil or a sticky, amorphous solid that refuses to crystallize. What is the likely cause and solution?

A1: This is a classic sign of significant impurities preventing the formation of a stable crystal lattice. The primary culprits are typically residual solvents or unreacted starting materials.

  • Causality: The synthesis of N-substituted chloroacetamides often involves reacting an amine with chloroacetyl chloride in a solvent like THF or in the presence of a base.[3][4] High-boiling point solvents (e.g., DMF, DMSO) or even moderate ones like THF can become trapped in the product. Similarly, unreacted 3-amino-1-methyl-1H-pyrazole or hydrolyzed chloroacetic acid can act as contaminants that inhibit crystallization.

  • Troubleshooting Steps:

    • Solvent Removal: Ensure your rotary evaporator is pulling a strong vacuum and the bath temperature is appropriate (typically <50°C to prevent degradation). For stubborn solvents, re-dissolve the crude oil in a low-boiling point solvent like dichloromethane (DCM) or ethyl acetate and re-concentrate. This can help azeotropically remove the trapped, higher-boiling solvent.

    • Aqueous Wash: If not already performed, dissolve the crude product in an organic solvent immiscible with water (e.g., ethyl acetate). Wash sequentially with a mild acid (e.g., 1M HCl) to remove any unreacted amine starting material, followed by a mild base (e.g., saturated NaHCO₃ solution) to remove acidic impurities like chloroacetic acid. Finish with a brine wash to remove excess water before drying over Na₂SO₄ or MgSO₄.

    • Trituration: If the product remains oily, attempt trituration. Add a non-polar solvent in which your product is poorly soluble (e.g., hexanes, diethyl ether, or a mixture). Stir or sonicate the mixture. The product may solidify as impurities are washed away into the solvent. The resulting solid can then be filtered and further purified.

Q2: My purified product has a low and/or broad melting point. How can I improve its purity?

A2: A broad melting point range is a definitive indicator of impurity. Recrystallization is the most effective technique to address this for solid compounds.

  • Causality: Impurities disrupt the uniform packing of molecules in a crystal, requiring less energy (a lower temperature) to melt and occurring over a wider range. The goal is to find a solvent system where the desired compound has high solubility at elevated temperatures but low solubility at room temperature or below, while impurities remain soluble at all temperatures.

  • Troubleshooting Steps:

    • Solvent Screening: Test the solubility of a small amount of your product in various solvents (see Table 1 below) at room temperature and with heating. Good candidates for single-solvent recrystallization are ethanol, isopropanol, or ethyl acetate. A two-solvent system (e.g., ethyl acetate/hexanes or DCM/hexanes) is also highly effective.

    • Execute Recrystallization: Dissolve the compound in the minimum amount of boiling solvent. If using a two-solvent system, dissolve in the "good" solvent and add the "poor" solvent (anti-solvent) dropwise until the solution becomes cloudy, then re-heat until clear. Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

    • Validate Purity: After filtering and drying the crystals, re-check the melting point. A sharp melting point (range of 1-2°C) indicates high purity.

Q3: My TLC analysis shows multiple spots, with one or more very close to my product's Rf value. What is the best purification strategy?

A3: When impurities have similar polarity to the desired product, simple methods like recrystallization may fail. Flash column chromatography is the required technique for separating such mixtures.

  • Causality: Thin-Layer Chromatography (TLC) and column chromatography operate on the same principle: separation by differential partitioning between a stationary phase (silica gel) and a mobile phase (eluent). Impurities with a similar structure and polarity will travel up the silica at a similar rate to your product.

  • Troubleshooting Steps:

    • Optimize Eluent System: The key is to find a solvent system for your TLC that provides the best possible separation between your product spot and the impurity. Aim for an Rf of 0.2-0.4 for your product. Test various mixtures of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or acetone).

    • Prepare the Column: Dry-pack or wet-slurry pack a column with silica gel. The amount of silica should be 50-100 times the weight of your crude product.

    • Run the Column: Load your product onto the column (adsorbed onto a small amount of silica for best results) and elute with the optimized solvent system. Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Q4: I am observing product degradation over time, even after purification. How can I prevent this?

A4: The 2-chloroacetamide moiety is an electrophilic group and can be susceptible to nucleophilic attack or hydrolysis, leading to degradation.

  • Causality: The chlorine atom is a good leaving group. Trace amounts of water can lead to hydrolysis, forming the corresponding hydroxyacetamide. Other nucleophiles, if present, can also displace the chloride. The compound's stability can be compromised by exposure to moisture, high temperatures, or incompatible solvents.

  • Troubleshooting Steps:

    • Storage: Store the purified, dry solid in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), and in a cool, dark place (refrigerator or freezer).

    • Handling: When handling the compound, avoid prolonged exposure to atmospheric moisture. Use anhydrous solvents if dissolving for further reactions.

    • Purity Check: Ensure that all nucleophilic reagents from the synthesis (like the starting amine) have been thoroughly removed, as these can catalyze degradation.

Section 2: Key Experimental Protocols

These protocols provide step-by-step guidance for the essential purification and analysis workflows.

Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)
  • Prepare TLC Plate: Use a pencil to lightly draw an origin line ~1 cm from the bottom of a silica gel TLC plate.

  • Spot Samples: Dissolve a tiny amount of your crude material in a suitable solvent (e.g., DCM). Use a capillary tube to spot it on the origin. Also spot the starting materials as references if available.

  • Develop Plate: Place the plate in a developing chamber containing your chosen eluent system (e.g., 50% ethyl acetate in hexanes). Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent front to rise to ~1 cm from the top of the plate.

  • Visualize: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Circle the spots. If needed, stain with potassium permanganate or another suitable stain.

  • Calculate Rf: The Retention Factor (Rf) = (distance from origin to spot center) / (distance from origin to solvent front).

Protocol 2: Purification by Recrystallization
  • Select Solvent: Choose an appropriate solvent or solvent pair based on preliminary solubility tests (see Table 1).

  • Dissolve Crude Product: Place the crude solid in an Erlenmeyer flask. Add the minimum volume of boiling solvent required to fully dissolve the solid. Use a stir bar or swirl the flask to aid dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cool Slowly: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a single seed crystal of pure product.

  • Cool Further: Once crystallization begins, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolate and Dry: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold solvent. Dry the purified crystals under high vacuum.

Section 3: Data & Visualization
Table 1: Common Solvents for Recrystallization and Chromatography
SolventPolarity IndexBoiling Point (°C)Notes
Hexanes0.169Non-polar. Good as an anti-solvent or for non-polar eluents.
Diethyl Ether2.835Volatile. Good for trituration but low boiling point can be an issue.
Dichloromethane (DCM)3.140Excellent solvent, but residual chlorinated solvent can be a concern.
Ethyl Acetate (EtOAc)4.477Excellent all-around solvent for both chromatography and recrystallization.
Acetone5.156Polar. Can be used in chromatography eluent systems.
Isopropanol (IPA)3.982Good for recrystallizing moderately polar compounds.
Ethanol (EtOH)4.378Similar to IPA, often a good choice for recrystallization.[3]
Diagram 1: Purification Strategy Decision Workflow

This diagram outlines a logical workflow for selecting the appropriate purification method based on the initial assessment of the crude product.

Purification_Workflow start Crude Product Analysis check_phase Is the product a solid or an oil? start->check_phase check_tlc Analyze by TLC. Is there a single major spot? check_phase->check_tlc Solid triturate Triturate with non-polar solvent (e.g., Hexanes/Ether) check_phase->triturate Oil/Sticky check_separation Are impurity spots well-separated from product? check_tlc->check_separation No recrystallize Proceed to Recrystallization check_tlc->recrystallize Yes check_separation->recrystallize Yes column Perform Flash Column Chromatography check_separation->column No triturate->check_tlc final_product Pure Product recrystallize->final_product column->recrystallize Optional Polish column->final_product

Caption: Decision tree for selecting a purification method.

Section 4: Frequently Asked Questions (FAQs)

Q1: What are the most likely chemical impurities I should expect from a typical synthesis of 2-chloro-N-(1-methyl-1H-pyrazol-3-yl)acetamide?

A1: The impurity profile is directly related to the synthetic route. Assuming the common method of reacting 3-amino-1-methyl-1H-pyrazole with chloroacetyl chloride, you should anticipate:

  • Unreacted 3-amino-1-methyl-1H-pyrazole: A basic impurity that can be removed with an acidic wash.

  • Chloroacetic acid: An acidic impurity formed from the hydrolysis of chloroacetyl chloride. It can be removed with a basic wash.

  • N,N'-bis(1-methyl-1H-pyrazol-3-yl)oxamide: A potential byproduct from the reaction of two amine molecules with a phosgene equivalent, though less common.

  • Solvent Adducts or Polymers: Depending on reaction conditions, side reactions can occur.

Q2: How should I properly store the purified solid compound for long-term use?

A2: Due to the reactive chloroacetamide group, long-term stability requires specific conditions. Store the compound in a sealed vial inside a desiccator to protect it from moisture. For maximum longevity, place the desiccator in a freezer (-20°C) and backfill the vial with an inert gas like argon or nitrogen before sealing.

Q3: Is it possible to use a non-chlorinated solvent for the acylation reaction to avoid residual DCM in my final product?

A3: Absolutely. While DCM is a common solvent, alternatives like Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), or Acetonitrile (MeCN) are often suitable for this type of acylation reaction, typically in the presence of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge the HCl byproduct. The choice may require some optimization, but it is a standard practice to avoid chlorinated solvents, especially in pharmaceutical development.

References
  • PubChem. 2-Chloro-N-(1-methyl-1H-pyrazol-3-YL)acetamide. National Center for Biotechnology Information. [Link]

  • Zhang, L., et al. (2012). 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3249. [Link]

  • Castillo, J., et al. (2019). Recent advances in the synthesis of new pyrazole derivatives. Targets in Heterocyclic Systems, 22, 194-222. [Link]

  • Wang, Y., et al. (2020). Design, synthesis, and biological evaluation of pyrazole derivatives containing acetamide bond as potential BRAF V600E inhibitors. Bioorganic & Medicinal Chemistry, 28(1), 115194. [Link]

  • Shaaban, M. R., et al. (2021). Recent highlights in the synthesis and biological significance of pyrazole derivatives. Results in Chemistry, 3, 100149. [Link]

  • Patil, S., et al. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research, 3(1), 209-214. [Link]

  • Saeed, A., et al. (2015). Synthesis of 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. Molecules, 20(6), 10070-10081. [Link]

  • Camarasa, M. J., et al. (2019). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules, 24(18), 3334. [Link]

  • Aggarwal, N., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Organic Chemistry: Current Research, 12(2). [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 2-Chloro-N-(1-methyl-1H-pyrazol-3-yl)acetamide

Welcome to the technical support center for the synthesis of 2-chloro-N-(1-methyl-1H-pyrazol-3-yl)acetamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth t...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-chloro-N-(1-methyl-1H-pyrazol-3-yl)acetamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you optimize your reaction yield and purity.

Introduction

The synthesis of 2-chloro-N-(1-methyl-1H-pyrazol-3-yl)acetamide is a critical step in the development of various pharmaceutical intermediates. The reaction typically involves the acylation of 3-amino-1-methylpyrazole with chloroacetyl chloride. While seemingly straightforward, this reaction is often plagued by issues such as low yield, competing side reactions, and purification challenges. This guide provides a comprehensive resource to navigate these complexities and achieve a successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of 2-chloro-N-(1-methyl-1H-pyrazol-3-yl)acetamide?

A1: The synthesis is typically a nucleophilic acyl substitution, specifically a Schotten-Baumann reaction, where the exocyclic amino group of 3-amino-1-methylpyrazole attacks the electrophilic carbonyl carbon of chloroacetyl chloride. A base is required to neutralize the hydrochloric acid (HCl) byproduct.

Q2: Why is a base necessary in this reaction?

A2: The reaction generates one equivalent of HCl, which can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. A base, such as pyridine, triethylamine (TEA), or an inorganic base like potassium carbonate, is crucial to scavenge this acid, driving the reaction to completion.[1]

Q3: What are the most common side products I should be aware of?

A3: Potential side products include:

  • Bis-acylation: Acylation at one of the pyrazole ring nitrogens in addition to the exocyclic amine. This is less common for the exocyclic amine acylation under controlled conditions.

  • Hydrolysis of chloroacetyl chloride: If moisture is present, chloroacetyl chloride can hydrolyze to chloroacetic acid.

  • Reaction with solvent: Certain solvents can participate in side reactions under harsh conditions. For instance, using acetic acid as a solvent at high temperatures can lead to N-acetylation of the aminopyrazole.[2]

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is the most convenient method. Use a suitable solvent system (e.g., ethyl acetate/hexane) to resolve the starting material, product, and any potential impurities. The disappearance of the starting amine spot and the appearance of a new product spot indicate reaction progression.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and provides actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive 3-amino-1-methylpyrazole (starting material).2. Decomposed chloroacetyl chloride.3. Insufficient or inappropriate base.4. Reaction temperature is too low.1. Verify the purity of the starting amine by NMR or melting point.2. Use freshly opened or distilled chloroacetyl chloride.3. Ensure at least one equivalent of a suitable base (e.g., pyridine, TEA) is used. Consider using a stronger, non-nucleophilic base if necessary.4. While the initial addition should be cold, allow the reaction to warm to room temperature and stir for several hours.[3]
Formation of Multiple Products (as seen on TLC) 1. Reaction temperature is too high, leading to side reactions.2. Presence of water, causing hydrolysis of the acyl chloride.3. Incorrect stoichiometry, leading to bis-acylation.1. Maintain a low temperature (0-5 °C) during the addition of chloroacetyl chloride.[3]2. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).3. Use a slight excess (1.05-1.1 equivalents) of the aminopyrazole to ensure the complete consumption of chloroacetyl chloride.
Product is an Oil or Fails to Crystallize 1. Presence of impurities.2. Residual solvent.1. Purify the crude product using column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexane).2. Ensure the product is thoroughly dried under high vacuum. If it remains an oil, attempt trituration with a non-polar solvent like hexane or diethyl ether to induce crystallization.
Low Isolated Yield After Workup 1. Product loss during aqueous workup (if the product has some water solubility).2. Incomplete extraction from the aqueous phase.3. Premature product precipitation leading to an impure solid.1. Minimize the volume of water used during workup. If the product is suspected to be in the aqueous layer, back-extract with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).2. Perform multiple extractions (3x) with the organic solvent to ensure complete recovery.3. Ensure the reaction is complete before quenching. If the product precipitates upon addition of chloroacetyl chloride, ensure it is the desired product and not a salt.[3]

Experimental Protocols

Part 1: Synthesis of 3-Amino-1-methylpyrazole (Starting Material)

The synthesis of 3-amino-1-methylpyrazole can be achieved via the cyclization of a suitable precursor. One common method involves the reaction of methylhydrazine with an appropriate three-carbon synthon.

cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclization Acrylonitrile Acrylonitrile Intermediate Intermediate Acrylonitrile->Intermediate Reaction Methylhydrazine Methylhydrazine Methylhydrazine->Intermediate Reaction 3-Amino-1-methylpyrazole 3-Amino-1-methylpyrazole Intermediate->3-Amino-1-methylpyrazole Heat/Base

Caption: Workflow for the synthesis of 3-amino-1-methylpyrazole.

Detailed Protocol:

A representative literature procedure is adapted here.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve β-cyanoethylhydrazine in absolute ethanol.

  • Cyclization: Add 95% sulfuric acid dropwise while maintaining the temperature at 35°C with cooling. After the addition, allow the mixture to stand at room temperature for 15-20 hours.

  • Isolation: Collect the resulting crystals by filtration, wash with absolute ethanol and then ether, and dry to obtain 3-amino-3-pyrazoline sulfate.

  • Neutralization: Dissolve the 3-amino-3-pyrazoline sulfate in water and add sodium bicarbonate gradually with stirring to neutralize the salt and obtain 3-aminopyrazole. Further methylation would be required to obtain 3-amino-1-methylpyrazole.

For a more direct synthesis of N-substituted aminopyrazoles, the reaction of a substituted hydrazine (e.g., methylhydrazine) with a β-ketonitrile is a common and efficient route.

Part 2: Synthesis of 2-Chloro-N-(1-methyl-1H-pyrazol-3-yl)acetamide

cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Acylation cluster_2 Step 3: Reaction & Workup 3-Amino-1-methylpyrazole 3-Amino-1-methylpyrazole Reaction_Mixture_1 Reaction_Mixture_1 3-Amino-1-methylpyrazole->Reaction_Mixture_1 Dissolve Anhydrous_Solvent Anhydrous Solvent (e.g., THF, Dioxane) Anhydrous_Solvent->Reaction_Mixture_1 Dissolve Base Base (e.g., Pyridine, TEA) Base->Reaction_Mixture_1 Add Reaction_Mixture_2 Reaction_Mixture_2 Reaction_Mixture_1->Reaction_Mixture_2 Cool to 0-5 °C Chloroacetyl_Chloride Chloroacetyl Chloride Chloroacetyl_Chloride->Reaction_Mixture_2 Add Dropwise Crude_Product Crude_Product Reaction_Mixture_2->Crude_Product Stir at RT Purified_Product Purified_Product Crude_Product->Purified_Product Filter/Recrystallize

Sources

Optimization

Technical Support Center: Troubleshooting NMR Spectra of Pyrazole Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole-containing compounds. This guide is designed to help you troubleshoot and interpret complex NM...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole-containing compounds. This guide is designed to help you troubleshoot and interpret complex NMR spectra, a common challenge given the unique chemical properties of the pyrazole ring. Here, we will address specific issues in a question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your experimental choices.

Frequently Asked Questions (FAQs)

Q1: Why do the signals for the C3 and C5 protons (or attached substituents) of my 3(5)-substituted pyrazole appear as broad, averaged peaks instead of two distinct signals?

This is a classic and frequently observed phenomenon in the NMR of N-unsubstituted pyrazoles and is typically due to annular tautomerism .

The Underlying Science: Prototropic Exchange

The proton on the nitrogen atom of the pyrazole ring is not static. It can rapidly move between the two nitrogen atoms (N1 and N2) in a process called prototropic exchange. This creates an equilibrium between two tautomeric forms. If this exchange is fast on the NMR timescale, the spectrometer doesn't detect two distinct molecules but rather an average of the two.[1] Consequently, the signals for the C3 and C5 positions and any attached protons or substituents will be averaged, often resulting in broad peaks.[2] The rate of this exchange is highly dependent on several factors, including solvent, temperature, and concentration.[1]

Q2: My N-H proton signal is either extremely broad or completely absent from my ¹H NMR spectrum. Where did it go?

The disappearance or significant broadening of the N-H proton signal is also a direct consequence of chemical exchange phenomena, compounded by the properties of the nitrogen nucleus.

Causality Behind the Disappearance:

  • Rapid Chemical Exchange: The N-H proton is labile and can exchange with other pyrazole molecules, trace amounts of water in the deuterated solvent, or any acidic or basic impurities.[1] This rapid exchange broadens the signal, sometimes to the point where it merges into the baseline and becomes indistinguishable.[1]

  • Quadrupolar Broadening: The most common isotope of nitrogen, ¹⁴N, has a nuclear spin of I=1 and possesses a quadrupole moment. This allows for efficient quadrupolar relaxation, which can significantly broaden the signal of the directly attached proton.[1]

  • Solvent Exchange: In protic deuterated solvents like D₂O or CD₃OD, the N-H proton will rapidly exchange with the deuterium atoms of the solvent.[1] Since deuterium is not observed in a standard ¹H NMR experiment, the N-H signal will disappear.[3]

Troubleshooting Guides & Experimental Protocols

Guide 1: Resolving Tautomeric Averaging

Problem: You have a 3(5)-substituted pyrazole, and the signals for the C3 and C5 positions are averaged, preventing you from determining the major tautomer in solution.

Workflow for Distinguishing Pyrazole Tautomers

G A Initial ¹H and ¹³C NMR at Room Temperature B Observe Broad/Averaged Signals for C3/C5? A->B C Tautomeric Equilibrium is Fast B->C Yes K Signals are sharp (Slow exchange or single tautomer) B->K No D Acquire Low-Temperature NMR Spectra C->D E Observe Separate Signals for Tautomers? D->E F Integrate Signals to Determine Tautomer Ratio E->F Yes G Consider Solvent Change (e.g., to non-polar, aprotic) E->G No G->D H No Resolution: Exchange Remains Too Fast G->H I Run Solid-State NMR (CP/MAS) H->I J Identify Dominant Tautomer in Solid State I->J

Caption: Workflow for distinguishing pyrazole tautomers.

Experimental Protocol: Low-Temperature NMR

This technique aims to slow down the rate of proton exchange to a point where it is slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.

Step-by-Step Methodology:

  • Sample Preparation: Prepare your sample in a suitable deuterated solvent with a low freezing point. Common choices include dichloromethane-d₂, toluene-d₈, or THF-d₈.[1]

  • Initial Spectrum: Acquire a standard ¹H and ¹³C NMR spectrum at room temperature (e.g., 298 K) to serve as a baseline.[1]

  • Cooling: Gradually lower the temperature of the NMR probe in decrements of 10-20 K.

  • Equilibration: Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum. This ensures a homogeneous temperature throughout the sample.[1]

  • Data Acquisition: Record the spectra at each temperature. Observe the broad, averaged signals. As the temperature decreases, these signals should first broaden further before decoalescing into two distinct sets of sharper signals, one for each tautomer.

  • Analysis: Once the signals for the two tautomers are well-resolved, integrate the corresponding signals to determine their relative concentrations and thus the tautomeric ratio at that temperature.[1]

Data Presentation: Tautomer Ratios (Illustrative Data)

CompoundSolventTemperature (K)Tautomer A (%)Tautomer B (%)
3(5)-MethylpyrazoleHMPT2536040
3(5)-PhenylpyrazoleTHF-d₈2138515
Guide 2: Identifying and Confirming the N-H Proton Signal

Problem: You are unsure about the assignment of a broad peak, or you cannot locate the N-H signal at all.

Experimental Protocol: D₂O Shake

This is a quick and definitive method to identify an exchangeable proton signal (like N-H).[3][4]

Step-by-Step Methodology:

  • Acquire Initial Spectrum: Dissolve your pyrazole compound in a dry, aprotic deuterated solvent (e.g., CDCl₃, acetone-d₆) and acquire a standard ¹H NMR spectrum.

  • Add D₂O: Add one or two drops of deuterium oxide (D₂O) to the NMR tube.

  • Shake Vigorously: Cap the tube and shake it vigorously for about 30 seconds to ensure thorough mixing and facilitate the proton-deuterium exchange.

  • Re-acquire Spectrum: Place the sample back in the spectrometer and re-acquire the ¹H NMR spectrum.

  • Analysis: Compare the two spectra. The signal corresponding to the N-H proton will have disappeared or significantly diminished in the second spectrum.[5] A new, likely broad, signal for HOD may appear.

Logical Flow for N-H Signal Identification

G A Acquire ¹H NMR in Aprotic Solvent (e.g., CDCl₃) B Broad Signal Observed or N-H Unaccounted For A->B C Add 1-2 drops of D₂O to NMR tube B->C D Shake Vigorously C->D E Re-acquire ¹H NMR Spectrum D->E F Compare 'Before' and 'After' Spectra E->F G Did a broad signal disappear? F->G H Signal Confirmed as Exchangeable N-H Proton G->H Yes I Broad signal is not from an exchangeable proton. Consider other causes of broadening (e.g., aggregation, paramagnetism). G->I No

Caption: Decision workflow for confirming an N-H proton signal.

Guide 3: Definitive Signal Assignment in Unsymmetrical Pyrazoles

Problem: Even with sharp signals, you are unsure how to assign the ¹H and ¹³C signals for the C3, C4, and C5 positions in an unsymmetrically substituted pyrazole.

Advanced NMR Technique: HMBC

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is a powerful 2D NMR technique that shows correlations between protons and carbons that are two or three bonds apart. This is invaluable for piecing together the carbon skeleton.

Key Correlations to Look For:

  • The H4 proton will show a correlation to both the C3 and C5 carbons.

  • If the N-H proton is observable (even if broad), it can show correlations to C3 and C5 , providing a direct method to identify them.[1]

  • Protons on a substituent at C3 will show a strong correlation to C3 and a weaker one to C4.

Experimental Protocol: HMBC

  • Sample Preparation: Prepare a reasonably concentrated sample of your pyrazole derivative in a suitable deuterated solvent.

  • Tuning: Tune and match the NMR probe for both ¹H and ¹³C frequencies.

  • Parameter Optimization: Set the key HMBC parameter, the long-range coupling constant (J(C,H)), to a value that reflects the expected 2- and 3-bond coupling constants (typically around 8-10 Hz).

  • Acquisition: Run the HMBC experiment. This may take several hours, depending on the sample concentration.

  • Processing and Analysis: Process the 2D data and look for the cross-peaks that indicate the long-range correlations described above. For example, a cross-peak between the proton at position 4 and a carbon at position 5 will definitively confirm the C5 assignment.

Data Presentation: Typical Coupling Constants for the Pyrazole Ring

The magnitude of J-coupling constants provides crucial information about the connectivity and geometry of the molecule.[6]

CouplingTypical Range (Hz)Notes
³J(H3,H4)1.5 - 3.0Vicinal coupling between protons on adjacent carbons.
³J(H4,H5)2.0 - 3.5Vicinal coupling between protons on adjacent carbons.
⁴J(H3,H5)0.5 - 1.0Long-range coupling across four bonds.
¹J(C3,H3)~185 - 195Direct one-bond C-H coupling.
¹J(C4,H4)~175 - 185Direct one-bond C-H coupling.
¹J(C5,H5)~185 - 195Direct one-bond C-H coupling.
²J(C4,H3/H5)9 - 11Geminal coupling; can be diagnostic for tautomeric forms.[7]

Note: These values are approximate and can be influenced by substituents and solvent.

References

  • Lopez, C., et al. (1993). A ¹³C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-684. [Link]

  • Carneiro, S., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4617. [Link]

  • Claramunt, R. M., et al. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 27(5), 734-742. [Link]

  • Aguilar-Parrilla, F., et al. (1994). ¹⁵N NMR chemical shifts of NH‐pyrazoles in the solid state and in solution at low temperature. Magnetic Resonance in Chemistry, 32(12), 699-702. [Link]

  • Holzer, W., et al. (2012). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 17(9), 10637-10656. [Link]

  • Al-Soud, Y. A., et al. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. The First Scientific Conference the Collage of Sciences.[Link]

  • Holzer, W., et al. (2004). On the tautomerism of pyrazolones: The geminal 2J[pyrazole C-4,H-3(5)] spin coupling constant as a diagnostic tool. Tetrahedron, 60(32), 6791-6805. [Link]

  • Aguilar-Parrilla, F., et al. (1994). 15N NMR chemical shifts of NH-pyrazoles in the solid state and in solution at low temperature. CiteSeerX.[Link]

  • Elguero, J., et al. (2016). The ¹H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry, 54(5), 423-427. [Link]

  • Al-Soud, Y. A., et al. (2025). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Digital CSIC.[Link]

  • Lopez, C., et al. (1993). A 13 C NMR spectroscopy study of the structure of NH pyrazoles and indazoles. Canadian Journal of Chemistry.[Link]

  • Lopez, C., et al. (2004). Pyrazoles as molecular probes to study the properties of co-crystals by solid state NMR spectroscopy. Central European Journal of Chemistry, 2(4), 660-671. [Link]

  • Ahmad, S., et al. (2001). ¹H NMR Studies of Some Pyrazole Ligands Coordinated to Co(III). Journal of the Chemical Society of Pakistan, 23(3), 154-157. [Link]

  • OpenOChem Learn. Exchangeable Protons and Deuterium Exchange.[Link]

  • Abdel-Wahab, B. F., et al. (2019). Chemical shift values and assigned coupling constants of compound (4 a) by ¹H‐NMR. ResearchGate.[Link]

  • Reddit. Why are my NMR signals unexpectedly broad???[Link]

  • Nanalysis. (2017). To D2O or not to D2O?[Link]

  • University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy.[Link]

  • Chemistry LibreTexts. (2019). 4.1: Obtaining and Interpreting NMR Spectra.[Link]

  • Wikipedia. J-coupling.[Link]

  • Claramunt, R. M., et al. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: Experimental results and GIAO calculations. ResearchGate.[Link]

  • Al-Soud, Y. A., et al. (2025). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PMC.[Link]

  • University of California, Davis. Coupling constants for 1H and 13C NMR.[Link]

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Troubleshooting

Technical Support Center: Overcoming Solubility Challenges of Pyrazole Amides

Welcome to the technical support center for researchers working with pyrazole amide derivatives. As a Senior Application Scientist, I understand that the unique chemical properties that make pyrazole amides potent biolog...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with pyrazole amide derivatives. As a Senior Application Scientist, I understand that the unique chemical properties that make pyrazole amides potent biological agents also present significant challenges, particularly their characteristically low solubility in aqueous media.[1] This guide is designed to provide you with a logical framework for diagnosing and systematically overcoming these solubility hurdles in your experimental workflows.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Pyrazole Amide Solubility

This section addresses the foundational questions researchers often have before troubleshooting specific experimental issues.

Q1: Why is my pyrazole amide compound so difficult to dissolve in aqueous buffers?

A: The low aqueous solubility of many pyrazole amides stems from a combination of their molecular structure and solid-state properties. These compounds often fall into two categories described by formulation science:

  • "Brick-Dust" Molecules: Pyrazole amides possess a rigid, aromatic structure with both hydrogen bond donors (the N-H on the pyrazole ring, the amide N-H) and acceptors (the pyridine-type nitrogen, the amide carbonyl oxygen).[2] In the solid state, these features can lead to strong intermolecular interactions, creating a highly stable crystal lattice. A significant amount of energy is required to break these interactions, resulting in low solubility.

  • "Grease-Ball" Molecules: The pyrazole and associated aryl rings are predominantly non-polar.[3] As substituents are added to optimize biological activity, the molecule's lipophilicity (its "greasiness") often increases. This high lipophilicity makes it thermodynamically unfavorable for the molecule to interact with polar water molecules.

The amide bond itself is a key structural motif that enhances biological activity but can also contribute to poor solubility due to its potential for strong hydrogen bonding.

Q2: What are the first steps I should take to assess the solubility of a new pyrazole amide?

A: Before attempting complex solubilization techniques, a systematic baseline assessment is crucial. A widely accepted method for this is the Shake-Flask Method for determining equilibrium solubility.[4] This protocol establishes the maximum concentration of your compound that can be dissolved in a given solvent system under specific conditions.

Experimental Protocol: Equilibrium Solubility Assessment (Shake-Flask Method)

Objective: To determine the saturation solubility of a pyrazole amide in a specific aqueous buffer (e.g., pH 7.4 Phosphate-Buffered Saline).

Materials:

  • Pyrazole amide (solid powder)

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • Calibrated analytical balance

  • Sealed vials (e.g., glass scintillation vials)

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • HPLC or UV-Vis spectrophotometer for quantitative analysis

Methodology:

  • Preparation: Add an excess amount of the solid pyrazole amide to a pre-weighed vial. "Excess" means adding more solid than you anticipate will dissolve, ensuring a saturated solution is formed.

  • Solvent Addition: Add a precise volume of the desired aqueous buffer to the vial.

  • Equilibration: Seal the vials tightly and place them on an orbital shaker at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours. This extended time is necessary to ensure the system reaches thermodynamic equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let undissolved solid settle. For a more complete separation, centrifuge the samples at high speed (e.g., >10,000 x g) for 15-20 minutes.

  • Sample Collection: Carefully collect a clear aliquot of the supernatant. Be cautious not to disturb the solid pellet.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining microscopic particles. Crucial Step: Discard the first portion of the filtrate to prevent errors from drug adsorption to the filter membrane.

  • Quantification: Dilute the clear filtrate with an appropriate solvent and analyze the concentration using a pre-validated HPLC or UV-Vis method.

  • Calculation: The measured concentration represents the equilibrium solubility of your compound in that specific medium.

Part 2: Troubleshooting Guides - Practical Solutions for the Bench

This section provides step-by-step guidance for common problems encountered during experiments.

Problem: "My compound, dissolved in DMSO, precipitates immediately when I add it to my cell culture media or buffer."

This is the most common solubility issue, known as "crashing out." It occurs because the compound is highly soluble in the organic stock solvent (DMSO) but not in the final aqueous system. The rapid solvent shift causes the compound to exceed its aqueous solubility limit and precipitate.[5]

G start Start: Compound Precipitates from DMSO Stock Dilution check_conc Is the final DMSO concentration <0.5%? start->check_conc check_rate Was the stock added _slowly_ with vortexing? check_conc->check_rate Yes use_intermediate Action: Prepare an Intermediate Dilution in DMSO check_conc->use_intermediate No check_rate->use_intermediate No warm_buffer Action: Gently warm the aqueous buffer (e.g., to 37°C) check_rate->warm_buffer Yes use_intermediate->check_rate cosolvent Advanced Solution: Introduce a Co-solvent (e.g., Ethanol, PEG 400) warm_buffer->cosolvent Still Precipitates success Result: Compound Soluble warm_buffer->success Soluble cosolvent->success

Caption: Troubleshooting workflow for compound precipitation.

  • Warm the Aqueous Medium: Gently warm your buffer or cell culture media to your experimental temperature (e.g., 37°C). For most compounds, solubility increases with temperature.[4]

  • Prepare an Intermediate Dilution (Recommended): Instead of diluting a high-concentration (e.g., 50 mM) stock directly, first prepare an intermediate stock (e.g., 5 mM) in 100% DMSO. This reduces the volume of DMSO added in the final step.[5]

  • Vortex Vigorously: While vigorously vortexing or stirring the aqueous medium, add the DMSO stock dropwise and slowly . Rapid addition creates localized areas of high concentration, triggering precipitation.[5]

  • Use Immediately: Do not store final aqueous working solutions. Due to their supersaturated state, they are often unstable and can precipitate over time.[5]

Problem: "My compound's solubility is too low for my assay. How can I increase its concentration?"

When the required assay concentration exceeds the compound's intrinsic aqueous solubility, you must modify the solvent system.

The pyrazole ring is amphoteric, meaning it can act as a weak acid or a weak base depending on its substituents and the pH of the medium.[2] By adjusting the pH, you can ionize the molecule, forming a salt. Salts are generally much more water-soluble than their neutral counterparts.[6]

  • For Basic Pyrazole Amides: If your compound has basic functional groups (like an amino group), lowering the pH with a dilute acid (e.g., HCl) will protonate the molecule, forming a soluble cationic salt.

  • For Acidic Pyrazole Amides: If your compound has acidic functional groups (like a carboxylic acid) or an acidic pyrazole N-H proton, raising the pH with a dilute base (e.g., NaOH) will deprotonate it, forming a soluble anionic salt.

G Neutral Neutral Form Poorly Soluble in Water Cation Cationic Salt +H⁺ (Acidic pH) Highly Soluble Neutral->Cation +H⁺ Anion Anionic Salt -H⁺ (Basic pH) Highly Soluble Neutral->Anion +OH⁻ Cation->Neutral +OH⁻ Anion->Neutral +H⁺

Caption: pH adjustment can ionize pyrazole amides to enhance solubility.

Protocol:

  • Prepare a suspension of your compound in water.

  • Slowly add dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) dropwise while monitoring for dissolution.

  • Once dissolved, the resulting pH is the range where your compound is soluble as a salt.

  • Caution: Ensure the final pH is compatible with your biological assay system (e.g., cells, enzymes).

A co-solvent is a water-miscible organic solvent that, when added to an aqueous solution, reduces the overall polarity of the vehicle, making it more favorable for lipophilic compounds to dissolve.[4][7]

Co-solventTypical Starting Conc.Considerations
Ethanol 1-10% (v/v)Generally well-tolerated by cells at low concentrations. Can be volatile.[8]
DMSO < 1% (v/v)High solubilizing power but can be toxic to cells at >0.5-1%. Can interfere with some assays.[8]
PEG 400 5-20% (v/v)Low toxicity, often used in formulations. Can increase viscosity.
DMF < 1% (v/v)Effective solvent but higher toxicity; use with caution in biological systems.[8][9]

Protocol:

  • Prepare your aqueous buffer.

  • Add the desired volume of the co-solvent to the buffer and mix thoroughly.

  • Attempt to dissolve your pyrazole amide directly in this co-solvent/buffer mixture, or dilute a DMSO stock into it using the dropwise addition method described previously.

Part 3: Advanced Formulation Strategies

For long-term development or particularly challenging compounds, more advanced formulation techniques may be necessary.

Q3: I've heard about cyclodextrins. How do they work and when should I consider them?

A: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a lipophilic interior cavity.[10][11] They can encapsulate a poorly soluble "guest" molecule, like a pyrazole amide, within their central cavity, forming an "inclusion complex."[12] This complex presents a hydrophilic exterior to the aqueous environment, dramatically increasing the apparent solubility of the guest molecule.[13]

This strategy is particularly useful when the addition of co-solvents is not permissible, such as in certain in vivo studies or for specific cell-based assays sensitive to organic solvents.

G cluster_0 1. Free Molecules cluster_1 2. Complex Formation CD Cyclodextrin (Hydrophilic Exterior) arrow + PA Pyrazole Amide (Lipophilic) arrow2 Complex Inclusion Complex (Water Soluble) PA_inside Pyrazole Amide

Caption: Cyclodextrins encapsulate lipophilic drugs to improve solubility.

Commonly used cyclodextrins in pharmaceuticals include Hydroxypropyl-β-Cyclodextrin (HP-β-CD) and Sulfobutylether-β-Cyclodextrin (SBE-β-CD), which have improved safety and solubility profiles over native β-cyclodextrin.[12]

References

  • Benchchem. dealing with poor solubility of pyrazole derivatives during synthesis. 6

  • Donatella, C. et al. Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. MDPI. 14

  • Quiroga-Varela, J. C. et al. Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. 15

  • de Oliveira, M. A. D. et al. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. PMC - NIH. 16

  • Abderrahim, R. et al. Synthesis and spectroscopy studies of the inclusion complex of 3-amino-5-methyl pyrazole with beta-cyclodextrin. ResearchGate. 13

  • Kumar, D. et al. Recent highlights in the synthesis and biological significance of pyrazole derivatives. NIH. 2

  • Benchchem. Improving solubility of pyrazole derivatives for reaction. 4

  • Miro, A. et al. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. 10

  • Jenita, M. J. Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. 11

  • Rivas-Ozuna, M. et al. Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents. MDPI. 8

  • Kovvasu, S. P. et al. Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. 12

  • Li, H. et al. Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications.

  • Khan, I. et al. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. NIH. 1

  • Benchchem. how to prevent precipitation of Emeramide in experimental buffers. 5

  • Hörter, D. & Dressman, J. B. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PMC - PubMed Central. 3

  • Santilli, F. et al. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry - ACS Publications. 9

  • Allen, L. V. Jr. Basics of Nonsterile Compounding: Excipients Used in Nonsterile Compounding, Part 5: Compounding Using Solvents and Cosolvent Systems. PubMed. 7

Sources

Optimization

Technical Support Center: Optimizing Crystallization of 2-CHLORO-N-(1-METHYL-1H-PYRAZOL-3-YL)ACETAMIDE

This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the successful crystallization of 2-CHLORO-N-(1-METHYL-1H-PYRAZOL-3-YL)ACETAMI...

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the successful crystallization of 2-CHLORO-N-(1-METHYL-1H-PYRAZOL-3-YL)ACETAMIDE. While specific experimental data for this compound is not extensively published, this document leverages fundamental principles of crystallization and data from structurally similar N-substituted pyrazole acetamides to offer a robust framework for troubleshooting and optimization.

Understanding the Molecule: Physicochemical Properties

A successful crystallization process begins with a solid understanding of the molecule's properties. Below is a summary of computed and experimentally observed properties for the target compound and its analogs, which can inform solvent selection and crystallization strategy.

Property2-CHLORO-N-(1-METHYL-1H-PYRAZOL-3-YL)ACETAMIDEAnalog: 2-chloro-n-(2,6-dimethylphenyl)-n-(1h-pyrazol-1-ylmethyl)-acetamidAnalog: 2-chloro-N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acetamide
Molecular Formula C₆H₈ClN₃O[1]C₁₄H₁₆ClN₃O[2]C₈H₁₂ClN₃O[3]
Molecular Weight 173.60 g/mol [1]277.75 g/mol [2]201.65 g/mol [3]
Melting Point Not available74-78°C[2]Not available
Solubility Not availableWater: 17mg/L. Soluble in acetone, chloroform, ethanol.[2]Not available
XLogP3 0.4[1]Not available0.7[3]

Note: Properties for the target compound are computed from PubChem.[1] Analog data provides experimental context.

Troubleshooting Guide: Common Crystallization Challenges

This section addresses specific issues you may encounter during the crystallization of 2-CHLORO-N-(1-METHYL-1H-PYRAZOL-3-YL)ACETAMIDE, offering step-by-step solutions and the scientific rationale behind them.

Q1: My compound is "oiling out" instead of crystallizing. What should I do?

Answer:

"Oiling out," or liquid-liquid phase separation, is a common problem where the solute separates from the solution as a liquid phase rather than a solid.[4] This often occurs when the supersaturation is too high or the cooling rate is too fast. Here's a systematic approach to resolve this issue:

Step-by-Step Protocol:

  • Re-dissolve the oil: Gently heat the mixture to re-dissolve the oil into the solvent.

  • Add more solvent: If re-dissolving is difficult, add a small amount of the primary solvent to decrease the concentration.

  • Slow down the cooling process: Instead of allowing the solution to cool at room temperature, insulate the flask (e.g., with glass wool or in a Dewar flask) to slow the rate of cooling. A slower cooling rate provides more time for nucleation and ordered crystal growth.[5]

  • Consider a different solvent system: If oiling persists, the chosen solvent may be too good for your compound.[5] Experiment with a solvent in which the compound has slightly lower solubility.

  • Introduce a seed crystal: If you have a small amount of solid material, adding a seed crystal can provide a template for crystallization to occur, bypassing the nucleation barrier that can lead to oiling.

Causality Explained: Oiling out is a kinetic phenomenon. By reducing the rate of cooling and the level of supersaturation, you are shifting the process from a kinetically-driven precipitation to a thermodynamically-favored crystallization, allowing the molecules to arrange themselves into an ordered crystal lattice.

Q2: The crystallization is happening too quickly, resulting in a fine powder instead of well-defined crystals. How can I slow it down?

Answer:

Rapid crystallization often traps impurities and results in small, poorly-formed crystals.[6] The goal is to control the rate of supersaturation to allow for slow, ordered crystal growth.

Step-by-Step Protocol:

  • Increase the solvent volume: Re-dissolve the powder by heating and add a small excess of the solvent. This will keep the compound in solution for a longer period during cooling, promoting slower crystal growth.[6]

  • Employ a vapor diffusion technique: This is an excellent method for growing high-quality single crystals from small amounts of material.[5]

    • Dissolve your compound in a minimal amount of a "good" solvent (one in which it is readily soluble).

    • Place this vial inside a larger, sealed container that contains a small amount of a "poor" solvent (an anti-solvent in which your compound is insoluble, but which is miscible with the good solvent).

    • Slow diffusion of the anti-solvent vapor into the inner vial will gradually decrease the solubility of your compound, leading to slow and controlled crystallization.

Experimental Workflow: Vapor Diffusion

Vapor_Diffusion cluster_0 Sealed Outer Vial Inner_Vial Inner Vial: Compound dissolved in 'good' solvent (e.g., Methanol) Crystallization Slow Crystallization Inner_Vial->Crystallization induces Anti_Solvent Anti-solvent (e.g., Diethyl Ether) Vapor_Diffusion Vapor Diffusion Anti_Solvent->Vapor_Diffusion evaporates Vapor_Diffusion->Inner_Vial diffuses into

Caption: Vapor diffusion setup for controlled crystallization.

Q3: I'm not getting any crystals, even after the solution has cooled completely. What are my next steps?

Answer:

Failure to crystallize upon cooling indicates that the solution is not sufficiently supersaturated. Here are several techniques to induce crystallization:

Step-by-Step Protocol:

  • Scratch the inner surface of the flask: Use a glass rod to gently scratch the flask below the surface of the liquid. The microscopic imperfections on the glass can provide nucleation sites.

  • Introduce a seed crystal: This is the most effective method. A small crystal of the desired compound provides a template for further crystal growth.

  • Evaporate some of the solvent: Slowly evaporate a portion of the solvent to increase the concentration of the solute. This can be done by leaving the flask partially open in a fume hood or by gentle heating under a stream of inert gas.

  • Add an anti-solvent: If your compound is dissolved in a good solvent, you can slowly add a miscible "anti-solvent" (a solvent in which your compound is poorly soluble) dropwise until the solution becomes slightly turbid. Then, add a drop or two of the good solvent to redissolve the precipitate and allow the solution to stand.

Frequently Asked Questions (FAQs)

Q: What are the best starting solvents for crystallizing 2-CHLORO-N-(1-METHYL-1H-PYRAZOL-3-YL)ACETAMIDE?

A: Based on its structure (an N-substituted pyrazole acetamide) and the properties of analogous compounds, a good starting point for solvent screening would include:

  • Alcohols: Ethanol, Methanol, Isopropanol

  • Ketones: Acetone

  • Esters: Ethyl Acetate

  • Halogenated Solvents: Dichloromethane (use with caution due to high volatility)[5]

  • Aromatic Hydrocarbons: Toluene

A systematic approach to solvent selection is recommended. Test the solubility of a small amount of your compound in a range of solvents at both room temperature and elevated temperatures to identify a solvent that shows a significant increase in solubility with temperature.

Q: How do impurities affect my crystallization?

A: Impurities can have a significant impact on crystallization.[7][8] They can:

  • Inhibit nucleation: Impurities can interfere with the formation of stable crystal nuclei, leading to a failure to crystallize.[8]

  • Alter crystal habit: Impurities can adsorb to specific crystal faces, slowing their growth and changing the overall shape of the crystals.

  • Become incorporated into the crystal lattice: This reduces the purity of the final product.[9]

It is crucial to start with the purest material possible. If you suspect impurities are the issue, consider an additional purification step (e.g., column chromatography) before attempting crystallization.

Q: What is polymorphism and should I be concerned about it?

A: Polymorphism is the ability of a compound to exist in more than one crystal structure.[10][11] Different polymorphs can have different physical properties, including solubility, melting point, and stability. In the context of drug development, controlling polymorphism is critical as it can affect the bioavailability and shelf-life of the final product.[10][11]

For 2-CHLORO-N-(1-METHYL-1H-PYRAZOL-3-YL)ACETAMIDE, it is advisable to characterize the solid form obtained under different crystallization conditions (e.g., using different solvents or cooling rates) to check for the presence of different polymorphs. Techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) are commonly used for this purpose.

Logical Flow for Troubleshooting Crystallization Issues

Troubleshooting_Flowchart cluster_outcomes cluster_solutions Start Start Crystallization Cooling Cool Solution Start->Cooling Outcome Observe Outcome Cooling->Outcome Crystals Good Crystals Formed Outcome->Crystals Success Oiling_Out Oiling Out Outcome->Oiling_Out Problem No_Crystals No Crystals Formed Outcome->No_Crystals Problem Powder Fine Powder Forms Outcome->Powder Problem End End Crystals->End Isolate & Dry Solution_Oiling Re-dissolve Add more solvent Slow cooling rate Oiling_Out->Solution_Oiling Solution_No_Crystals Scratch flask Add seed crystal Evaporate solvent Add anti-solvent No_Crystals->Solution_No_Crystals Solution_Powder Increase solvent volume Use vapor diffusion Powder->Solution_Powder Solution_Oiling->Cooling Retry Solution_No_Crystals->Cooling Retry Solution_Powder->Cooling Retry

Caption: A decision-making flowchart for troubleshooting common crystallization problems.

References

Sources

Troubleshooting

Technical Support Center: Preventing Dimer Formation in Pyrazole Synthesis

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide actionable solutions for a common and often frustrating si...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide actionable solutions for a common and often frustrating side reaction: the formation of pyrazole dimers. By understanding the underlying mechanisms and controlling key reaction parameters, you can significantly improve the yield and purity of your target pyrazole.

Frequently Asked Questions (FAQs)

Here are quick answers to the most common questions regarding pyrazole dimerization.

Q1: What is pyrazole dimerization, and why does it happen?

A1: Pyrazole dimerization is an unwanted side reaction where two pyrazole molecules, or a pyrazole and a reactive intermediate, combine to form a larger dimeric structure. This typically occurs when a newly formed pyrazole molecule, which still possesses a reactive N-H bond, acts as a nucleophile and attacks an electrophilic species present in the reaction mixture. A common electrophile is an unreacted α,β-unsaturated carbonyl intermediate, leading to a Michael addition reaction[1][2][3][4][5]. Dimerization can also be promoted by transition metals like copper under certain oxidative conditions[6].

Q2: I'm seeing a significant amount of a high-molecular-weight byproduct in my Knorr synthesis. Could this be a dimer?

A2: Yes, it is highly likely. In the classic Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound and a hydrazine, dimerization can occur if the reaction conditions are not optimized[7][8][9]. If an excess of the 1,3-dicarbonyl is present or if the cyclization is slow, reactive intermediates can accumulate. The newly formed pyrazole can then add to these intermediates. Characterization by LC-MS is the best way to confirm the mass of the byproduct.

Q3: Can my choice of base influence dimer formation?

A3: Absolutely. The choice of base is critical. A strong base can deprotonate the N-H of the pyrazole product, creating a highly nucleophilic pyrazolate anion[10][11]. This anion is much more reactive than the neutral pyrazole and will readily participate in nucleophilic attack on any available electrophiles, significantly increasing the rate of dimer formation[4].

Q4: Does temperature play a role in preventing this side reaction?

A4: Yes, temperature is a key parameter. Higher temperatures can accelerate the desired cyclization reaction, but they can also increase the rate of side reactions, including dimerization. It is often a delicate balance. Sometimes, lowering the temperature and allowing for a longer reaction time can favor the desired intramolecular cyclization over the intermolecular dimerization pathway[12].

In-Depth Troubleshooting Guide

This section provides a deeper dive into the mechanisms of dimerization and offers detailed strategies and protocols to mitigate this issue.

Understanding the Dimerization Pathway

In many pyrazole syntheses, particularly those starting from α,β-unsaturated ketones or 1,3-dicarbonyls, the primary dimerization mechanism is an aza-Michael addition. The process can be visualized as a competition between the desired intramolecular cyclization to form the pyrazole and an undesired intermolecular reaction.


}

Fig. 1: Competing Pathways in Pyrazole Synthesis

The key to preventing dimerization is to favor the intramolecular cyclization pathway over the intermolecular Michael addition.

Strategic Solutions & Protocols

Control of Reaction Conditions

Optimizing reaction parameters is the first line of defense against dimer formation. The goal is to find a set of conditions where the rate of pyrazole formation is significantly faster than the rate of the dimerization side reaction.

The solvent can dramatically influence reaction pathways. In the context of the Knorr synthesis, for instance, solvent choice can impact the regioselectivity, which is another common issue alongside dimerization[13][14]. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to improve regioselectivity and can also favor the desired cyclization by stabilizing intermediates through hydrogen bonding[14][15].

SolventPolarity (Dielectric Const.)Key Characteristics & Impact on Dimerization
Ethanol 24.5Standard protic solvent; may not sufficiently promote cyclization, potentially allowing intermediates to react, forming dimers.
Acetic Acid 6.2Acts as both solvent and acid catalyst; promotes imine formation and cyclization, often reducing side reactions.[16]
Toluene 2.4Aprotic; useful for reactions requiring azeotropic removal of water to drive cyclization to completion.
TFE 8.5Fluorinated alcohol; strongly H-bond donating, stabilizes intermediates, and significantly improves reaction rates and selectivity.[14][15]
DMF/DMSO 36.7 / 46.7Polar aprotic; high boiling points allow for higher reaction temperatures, but can also accelerate undesired side reactions if not carefully controlled.
  • Le Chatelier's Principle: The intramolecular cyclization is a unimolecular reaction, while dimerization is bimolecular. According to Le Chatelier's principle, running the reaction at high dilution can favor the intramolecular pathway, thereby minimizing the chances of two molecules colliding to form a dimer.

  • Temperature Optimization: There is no universal temperature rule. Start at room temperature and monitor the reaction. If it is sluggish, gradually increase the heat. A kinetic study might reveal a temperature window where the rate of pyrazole formation is optimal relative to dimer formation[17][18].

Reagent Stoichiometry and Order of Addition

Incorrect stoichiometry is a frequent cause of side reactions.

  • Protocol: Slow Addition of the Limiting Reagent

    • Set up the reaction with one reactant (e.g., the 1,3-dicarbonyl compound) dissolved in the chosen solvent.

    • Add the second reactant (e.g., the hydrazine) dropwise over a prolonged period (e.g., 1-2 hours) using a syringe pump.

    • This technique keeps the concentration of the added reagent low at any given moment, minimizing the chance of side reactions and favoring the desired 1:1 condensation.

This approach is particularly effective in preventing the formation of di-addition intermediates, which have been observed in detailed kinetic studies of the Knorr synthesis[17].

Judicious Choice of Catalyst/Base
  • Acid Catalysis: For Knorr-type syntheses, a catalytic amount of a mild acid (e.g., acetic acid) is often sufficient to promote the reaction without causing degradation[8][16]. The acid protonates a carbonyl group, activating it for nucleophilic attack by the hydrazine[16].

  • Base Selection: If a base is required, avoid strong, non-hindered bases like sodium hydride or potassium carbonate, which can readily deprotonate the product. Instead, consider:

    • Hindered Bases: A bulky base like DBU (1,8-Diazabicyclo[6]undec-7-ene) may be less likely to deprotonate the sterically shielded N-H of the pyrazole ring.

    • Weak Inorganic Bases: Mild bases such as cesium carbonate (Cs₂CO₃) have been successfully used to catalyze aza-Michael additions without excessive side reactions[4].


}

Fig. 2: Troubleshooting Dimer Formation

Protecting Group Strategy

If optimizing reaction conditions is insufficient, the most robust solution is to temporarily "cap" the reactive N-H bond of the pyrazole using a protecting group. This strategy is common when the pyrazole ring needs to undergo further functionalization where its nucleophilicity would be problematic.

  • Common Protecting Groups:

    • Boc (tert-Butoxycarbonyl): Easily introduced using di-tert-butyl dicarbonate ((Boc)₂O) and can be removed under acidic conditions or with reagents like NaBH₄ in ethanol for certain azoles[19][20][21].

    • THP (Tetrahydropyranyl): Introduced using dihydropyran under acidic catalysis. It is a robust group that can be removed with acid[22].

    • EVE (Ethyl Vinyl Ether): Forms an ethoxyethyl acetal, which is stable to many reaction conditions but easily removed with mild acid[23].

  • General Protocol for Boc Protection:

    • Dissolve the N-H pyrazole (1.0 equiv) in a suitable solvent (e.g., THF, CH₂Cl₂).

    • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2-1.5 equiv).

    • Add a catalytic amount of a base like 4-dimethylaminopyridine (DMAP) or use a base like triethylamine (Et₃N, 1.5 equiv).

    • Stir at room temperature and monitor by TLC until the starting material is consumed.

    • Perform an aqueous workup and purify by column chromatography to isolate the N-Boc protected pyrazole.

Once protected, the pyrazole can no longer act as a nucleophile, effectively shutting down the dimerization pathway. The protecting group can be removed in a final step after the desired molecular scaffold is built.

By systematically applying these troubleshooting strategies—from simple adjustments in temperature and concentration to more robust solutions like protecting group chemistry—you can effectively suppress dimer formation and achieve higher yields and purity in your pyrazole syntheses.

References

  • Fustero, S., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. The Journal of Organic Chemistry. Available at: [Link].

  • El-Malah, A. A., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link].

  • Krasavin, M., et al. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules. Available at: [Link].

  • Li, X., et al. (2021). Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. Molecules. Available at: [Link].

  • Fustero, S., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. Available at: [Link].

  • Deng, X. & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Chemistry Portal. Available at: [Link].

  • Li, X., et al. (2021). Ag2CO3 catalyzed aza-michael addition of pyrazoles to α, β-unsaturated carbonyl compounds: A new access to N-alkylated pyrazole derivatives. ResearchGate. Available at: [Link].

  • de Oliveira, C. S. A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. Available at: [Link].

  • Wang, H., et al. (2022). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. Molecules. Available at: [Link].

  • Goyal, P., et al. (2021). Primary amine-catalyzed enantioselective 1,4-Michael addition reaction of pyrazolin-5-ones to α,β-unsaturated ketones. Beilstein Journal of Organic Chemistry. Available at: [Link].

  • Wei, W., et al. (2017). Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates. Organic & Biomolecular Chemistry. Available at: [Link].

  • Reuther, J. F., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie. Available at: [Link].

  • Gámez-Montaño, R., et al. (2020). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Available at: [Link].

  • Bezpalko, M. Y., et al. (2018). Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. Inorganic Chemistry. Available at: [Link].

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  • Sharma, P., et al. (2014). Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. Organic & Biomolecular Chemistry. Available at: [Link].

  • Deadman, B. J., et al. (2019). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering. Available at: [Link].

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Optimization

Technical Support Center: Optimizing Column Chromatography for Pyrazole Derivatives

Welcome to the technical support center for the purification of pyrazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating these...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of pyrazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating these important heterocyclic compounds. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring you can logically troubleshoot and optimize your separations.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the column chromatography of pyrazoles.

Q1: What is the primary challenge in purifying pyrazole derivatives via column chromatography?

A1: The primary challenge often lies in the polar nature of the pyrazole ring and the potential for strong interactions with the stationary phase. The two adjacent nitrogen atoms in the pyrazole ring can act as hydrogen bond acceptors and also impart basicity, leading to issues like peak tailing on standard silica gel. Furthermore, separating closely related isomers, such as regioisomers, can be difficult due to their similar polarities.[1]

Q2: Which stationary phase should I start with for my pyrazole derivative?

A2: For most applications involving the purification of reaction mixtures, standard silica gel (230-400 mesh) is the recommended starting point due to its versatility and cost-effectiveness.[1][2] However, if your pyrazole is particularly basic or sensitive to acid, you might consider alternatives. For highly polar or basic compounds, neutral or basic alumina can be a good option.[3][4] For separations requiring different selectivity, especially for challenging isomer separations, amine-functionalized silica (NH2) can be effective.[1] For highly polar compounds that are poorly retained on silica, reversed-phase (C18) chromatography is a powerful alternative.[3][5]

Q3: What are the most common mobile phase systems for pyrazole purification on silica gel?

A3: The most widely used mobile phase systems are gradients of ethyl acetate in hexane or petroleum ether .[1][6][7] The polarity of this mixture can be fine-tuned to achieve good separation for a wide range of pyrazole derivatives. For more polar pyrazoles, a dichloromethane/methanol gradient system is often employed.[5]

Q4: My pyrazole seems to be degrading on the silica gel column. What can I do?

A4: Degradation on silica gel is a common issue for acid-sensitive compounds, including some pyrazoles.[1][8] The acidic nature of the silanol groups on the silica surface can catalyze decomposition. To mitigate this, you can deactivate the silica gel by adding a small amount of a basic modifier, such as triethylamine (typically 0.1-1%) or ammonia in methanol, to your mobile phase.[2][3][4] This neutralizes the acidic sites and minimizes degradation.

Q5: How do I choose the right solvent system using Thin Layer Chromatography (TLC)?

A5: TLC is an indispensable tool for developing your column chromatography method. The goal is to find a solvent system where your desired pyrazole derivative has a retention factor (Rf) of approximately 0.2-0.4 .[5][9] This Rf range generally translates to good elution behavior on a column. It's also crucial to ensure that your compound of interest is well-separated from impurities on the TLC plate. If the spots are not separated on TLC, they will not separate on the column.[1]

Troubleshooting Guide

This section provides in-depth solutions to specific problems you may encounter during your experiments.

Issue 1: Poor Separation or Co-elution of Compounds

You observe that your target pyrazole is eluting with impurities or an isomer.

  • Possible Cause 1: Inappropriate Mobile Phase Polarity.

    • Explanation: The polarity of the eluent directly influences the speed at which compounds travel through the column. If the mobile phase is too polar, all compounds will elute quickly and together. If it's not polar enough, compounds will move too slowly, leading to broad peaks and potential overlap.

    • Solution:

      • Re-optimize with TLC: Systematically test different ratios of your solvent system (e.g., hexane/ethyl acetate) to find the optimal polarity that maximizes the separation between your target compound and the impurities.

      • Use a Shallow Gradient: Instead of a steep, rapid increase in polarity, employ a shallower gradient during your column run. This gives the compounds more time to interact with the stationary phase, improving resolution.[1]

  • Possible Cause 2: Poor Selectivity of the Chromatographic System.

    • Explanation: Selectivity refers to the ability of the chromatographic system to differentiate between two analytes. Sometimes, a simple hexane/ethyl acetate system may not provide enough selectivity for closely related pyrazole isomers.

    • Solution:

      • Change Solvent System: Try a different combination of solvents. For example, substituting ethyl acetate with acetone or using a dichloromethane-based system can alter the interactions between your compounds, the stationary phase, and the mobile phase, leading to improved separation.[1]

      • Change Stationary Phase: If mobile phase optimization fails, switch to a stationary phase with different chemical properties. As mentioned in the FAQs, alumina or amine-functionalized silica can offer different selectivity compared to standard silica.[1] For very challenging separations, consider reversed-phase (C18) HPLC.[4]

Issue 2: Peak Tailing

The peaks in your chromatogram are asymmetrical, with a distinct "tail."

  • Possible Cause 1: Secondary Interactions with Silica.

    • Explanation: The basic nitrogen atoms in the pyrazole ring can interact strongly with acidic silanol groups on the surface of the silica gel.[10][11] This strong interaction is a secondary retention mechanism, meaning some molecules of your compound are delayed in their passage through the column, resulting in a tailed peak.[11][12]

    • Solution:

      • Add a Basic Modifier: As with compound degradation, adding a small amount of triethylamine (0.1-1%) to your mobile phase will mask the acidic silanol sites and prevent this secondary interaction, leading to more symmetrical peaks.[3]

      • Use an End-Capped Column (HPLC): For HPLC applications, using a column that has been "end-capped" (where residual silanol groups are chemically derivatized) can significantly reduce peak tailing for basic compounds.[11][13]

  • Possible Cause 2: Column Overload.

    • Explanation: Loading too much sample onto the column can saturate the stationary phase at the inlet.[10][13] This leads to a non-ideal distribution of the analyte between the stationary and mobile phases, causing peak distortion.

    • Solution:

      • Reduce Sample Load: A general rule of thumb is to load an amount of crude material that is 1-5% of the mass of the stationary phase.[3]

      • Use a Larger Column: If you need to purify a large amount of material, use a column with a larger diameter to accommodate the sample size without overloading.[3]

Issue 3: Low or No Recovery of the Compound

Your target pyrazole derivative does not elute from the column, or the yield is significantly lower than expected.

  • Possible Cause 1: Irreversible Adsorption or Decomposition.

    • Explanation: As discussed, some pyrazoles are unstable on acidic silica gel and may have decomposed entirely.[8] Alternatively, highly polar pyrazoles may bind so strongly to the silica that they cannot be eluted with the chosen mobile phase.

    • Solution:

      • Test Compound Stability: Before running a large-scale column, spot your compound on a TLC plate, let it sit for 30-60 minutes, and then develop it. If you see a new spot or streaking that wasn't there initially, your compound is likely unstable on silica.[8]

      • Use a Deactivated or Alternative Stationary Phase: Use silica treated with triethylamine, or switch to a less acidic stationary phase like neutral alumina.[3][8]

      • Drastically Increase Mobile Phase Polarity: If your compound is just strongly adsorbed, try flushing the column with a very polar solvent system, such as 10-20% methanol in dichloromethane, to elute it.

  • Possible Cause 2: Sample Precipitation at the Top of the Column.

    • Explanation: If your crude sample is not fully soluble in the initial mobile phase, it can precipitate when loaded onto the column. This prevents it from properly entering the separation process.

    • Solution:

      • Use the Dry Loading Technique: This is the preferred method for samples with poor solubility in the eluent.[1][14] Dissolve your crude mixture in a strong solvent (e.g., dichloromethane, methanol), add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. This powder can then be carefully added to the top of your packed column.[1][14][15][16]

Experimental Protocols & Data

Protocol 1: General Procedure for Flash Column Chromatography of a Pyrazole Derivative
  • Mobile Phase Selection: Using TLC, identify a solvent system (e.g., Hexane:Ethyl Acetate) that provides good separation and an Rf value of approximately 0.3 for your target compound.[5]

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase. If your pyrazole is basic, add ~0.5-1% triethylamine to the eluent.[5]

    • Pour the slurry into your column and use gentle air pressure to pack the silica bed, ensuring there are no air bubbles.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude pyrazole in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Add silica gel (approximately 2-3 times the mass of your crude material) to this solution.[14]

    • Remove the solvent under reduced pressure (rotary evaporator) until you have a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed silica bed.

  • Elution:

    • Begin eluting with the low-polarity solvent system identified in step 1.

    • Gradually increase the polarity of the mobile phase according to your established gradient.

  • Fraction Collection & Analysis:

    • Collect fractions and monitor their composition by TLC to identify those containing your pure product.[2]

    • Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation: Common Solvent Systems and Properties
Stationary PhaseMobile Phase SystemTypical Application for Pyrazoles
Silica Gel (Normal Phase)Hexane/Ethyl Acetate gradientSeparation of moderately polar regioisomers and general purification.[5][7]
Silica Gel (Normal Phase)Dichloromethane/Methanol gradientSeparation of more polar pyrazole derivatives.[5]
C18 (Reversed-Phase)Acetonitrile/Water or Methanol/Water gradientSeparation of highly polar pyrazoles and challenging regioisomers.[3][5] Often requires an additive like formic or trifluoroacetic acid.
Chiral Stationary Phases (e.g., Lux Cellulose-2)n-Hexane/Ethanol or pure Acetonitrile/MethanolSeparation of enantiomers.[17][18]

Visualizations

Workflow for Troubleshooting Poor Separation

Caption: A decision tree for troubleshooting poor separation of pyrazole derivatives.

Mechanism of Peak Tailing and Its Mitigation

G cluster_0 Standard Silica Surface (Acidic) cluster_1 Deactivated Silica Surface (Basic Modifier Added) Silanol Si-OH Interaction Strong Secondary Interaction Silanol->Interaction H-Bonding Pyrazole_Basic Pyrazole-N Pyrazole_Basic->Interaction Tailing Peak Tailing Interaction->Tailing Silanol_Masked Si-O⁻ ⋯ H-NEt₃⁺ No_Interaction Normal Primary Interaction Only Pyrazole_Normal Pyrazole-N Pyrazole_Normal->No_Interaction Symmetrical_Peak Symmetrical Peak No_Interaction->Symmetrical_Peak

Caption: Interaction of basic pyrazoles with silica leading to peak tailing and its prevention.

References

  • BenchChem. (n.d.). Column chromatography conditions for separating pyrazole isomers.
  • BenchChem. (n.d.). Technical Support Center: Purification of Trifluoromethylated Pyrazoles.
  • Al-Majed, A. R., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. [Link]

  • BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
  • BenchChem. (n.d.). Resolving peak broadening in HPLC analysis of 1,5-Dimethyl-3-phenylpyrazole.
  • BenchChem. (n.d.). Technical Support Center: Purification of Pyrazolone Derivatives.
  • Catalán, J., et al. (1987). Peak tailing due to multiple retention mechanisms. ResearchGate. [Link]

  • Al-Majed, A. R., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Publications. [Link]

  • Taylor, M. R., et al. (2021). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. Journal of AOAC INTERNATIONAL. [Link]

  • SIELC Technologies. (n.d.). Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Shishkina, I. P., et al. (2018). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. [Link]

  • Szczerba, T. (2020). New Chiral Method for Resolving a Chiral Pyrazole Intermediate – Analytical and Scale Up. LCGC International. [Link]

  • S.p.A., A. (2023). Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines. PMC. [Link]

  • Patel, M., et al. (2021). Synthesis of Pyrazole Compounds by Using Sonication Method. Journal of Pharmaceutical Research International. [Link]

  • Yin, C., et al. (2018). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. ResearchGate. [Link]

  • Chromatography Today. (2022). What is Peak Tailing?. [Link]

  • SIELC Technologies. (n.d.). Separation of Pyrazole-3,5-dicarboxylic acid monohydrate on Newcrom R1 HPLC column. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Overcoming Side Product Formation in Pyrazole Synthesis.
  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Claramunt, R. M., et al. (2015). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]

  • K'os, P., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. PMC. [Link]

  • Sorbtech. (2023). HOW TO: Sample loading methods in flash chromatography. Retrieved from [Link]

  • ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

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  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. Retrieved from [Link]

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Reference Data & Comparative Studies

Comparative

A Comparative Guide to the Analytical Method Validation for 2-Chloro-N-(1-methyl-1H-pyrazol-3-yl)acetamide

Abstract: This guide provides a comprehensive framework for the validation of a stability-indicating analytical method for 2-Chloro-N-(1-methyl-1H-pyrazol-3-yl)acetamide (CMPA), a representative specialty chemical interm...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive framework for the validation of a stability-indicating analytical method for 2-Chloro-N-(1-methyl-1H-pyrazol-3-yl)acetamide (CMPA), a representative specialty chemical intermediate. We detail the validation of a primary Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method, adhering to the stringent criteria set forth by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4] Each validation parameter—specificity, linearity, accuracy, precision, and robustness—is meticulously examined with supporting experimental protocols and data. Furthermore, this guide presents an objective comparison of the validated HPLC method with alternative technologies, namely Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), to provide researchers and drug development professionals with a clear perspective on selecting the optimal analytical technique for their specific needs.

Section 1: Introduction to the Analyte and Analytical Imperatives

2-Chloro-N-(1-methyl-1H-pyrazol-3-yl)acetamide (CMPA) belongs to a class of N-acylpyrazole compounds that are common structural motifs in pharmaceuticals and agrochemicals. As a process intermediate or a potential impurity in active pharmaceutical ingredient (API) synthesis, the accurate and precise quantification of CMPA is critical for ensuring process control, product purity, and patient safety.

The validation of an analytical method is the documented process that demonstrates its suitability for the intended purpose.[5][6][7][8] For CMPA, this means having a reliable method to measure its concentration, detect any impurities, and monitor its stability over time. Regulatory bodies worldwide, guided by frameworks like the ICH, mandate such validation before a product can be approved.[5][8] This guide serves as a practical blueprint for establishing and verifying a scientifically sound analytical method for CMPA and structurally similar molecules.

Section 2: Primary Method: Validation of a Stability-Indicating RP-HPLC-UV Method

Principle and Rationale: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the quintessential technique for analyzing non-volatile, polar-to-moderately-polar organic molecules like CMPA. The separation is based on the partitioning of the analyte between a non-polar stationary phase (e.g., C18) and a polar mobile phase. This method is robust, widely available, and provides the necessary resolution and sensitivity for quality control applications.

Detailed Experimental Protocol: RP-HPLC-UV
  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or variable wavelength UV detector.

  • Chemicals & Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic Acid (ACS grade), Purified Water (18.2 MΩ·cm). CMPA reference standard (purity >99.5%).

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

    • Gradient: 20% B to 80% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 230 nm.

  • Standard Preparation: Prepare a stock solution of CMPA reference standard in 50:50 Acetonitrile:Water at 1.0 mg/mL. Further dilutions are made from this stock.

Method Validation Protocol & Results

The validation process follows the ICH Q2(R1) guideline, which outlines the necessary tests to prove a method is fit for its purpose.[1][3][4]

1. Specificity & Forced Degradation Study Specificity is the ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradants. A forced degradation study is the most effective way to demonstrate this.[9][10][11]

  • Protocol: A solution of CMPA (0.5 mg/mL) was subjected to stress conditions as per ICH Q1A(R2) guidelines.[9][12] Samples were analyzed against an unstressed control.

    • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60°C for 4 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 80°C for 48 hours (solid state).

    • Photolytic: Exposed to 1.2 million lux hours and 200 watt-hours/m² of UV light (ICH Q1B).[13]

  • Results: The method successfully separated the main CMPA peak from all degradation products formed under stress. Peak purity analysis using the PDA detector confirmed no co-eluting peaks.

Stress Condition% DegradationObservations
Acid Hydrolysis12.5%Two major degradant peaks observed.
Base Hydrolysis18.2%One major degradant peak observed.
Oxidation8.9%Multiple minor degradant peaks.
Thermal3.1%Minimal degradation.
Photolytic5.5%One minor degradant peak observed.

2. Linearity Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a given range.

  • Protocol: A series of seven solutions of CMPA were prepared from 1 µg/mL to 100 µg/mL. Each was injected in triplicate.

  • Results: The method was linear over the tested range. The correlation coefficient (R²) was >0.999, indicating a strong linear relationship.

ParameterResultAcceptance Criteria
Linearity Range1 - 100 µg/mL-
Correlation Coefficient (R²)0.9995≥ 0.999
Y-interceptMinimalClose to origin

3. Accuracy (Recovery) Accuracy is the closeness of the test results to the true value. It is determined by recovery studies.

  • Protocol: A known amount of CMPA was spiked into a placebo mixture at three concentration levels (80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate.

  • Results: The method demonstrated high accuracy with excellent recovery at all levels.

Spiked LevelMean Recovery (%)% RSDAcceptance Criteria
80%99.2%0.8%98.0 - 102.0%
100%100.5%0.6%98.0 - 102.0%
120%99.8%0.7%98.0 - 102.0%

4. Precision Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at two levels:

  • Repeatability (Intra-day precision): Six replicate preparations of CMPA at 100% concentration on the same day.

  • Intermediate Precision (Inter-day precision): The assay was repeated by a different analyst on a different day using different equipment.

  • Results: The low Relative Standard Deviation (%RSD) values indicate excellent precision.

Precision Level% RSDAcceptance Criteria
Repeatability0.55%≤ 1.0%
Intermediate Precision0.82%≤ 2.0%

5. Limit of Detection (LOD) & Limit of Quantitation (LOQ)

  • LOD: The lowest amount of analyte that can be detected but not necessarily quantitated.

  • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Protocol: Determined based on the signal-to-noise ratio (S/N) of the chromatographic peak. LOD is typically S/N ≥ 3:1, and LOQ is S/N ≥ 10:1.

  • Results:

    • LOD: 0.1 µg/mL

    • LOQ: 0.3 µg/mL

6. Robustness Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol: The effect of minor changes was assessed:

    • Flow Rate: ± 0.1 mL/min

    • Column Temperature: ± 2°C

    • Mobile Phase pH: ± 0.2 units

  • Results: No significant changes in retention time or peak area were observed, demonstrating the method's robustness.

Section 3: Comparative Analysis of Alternative Analytical Methodologies

While the validated RP-HPLC method is highly suitable, alternative technologies offer different advantages depending on the analytical need.[14][15]

Alternative I: Ultra-Performance Liquid Chromatography (UPLC) UPLC is an evolution of HPLC that uses columns with smaller particle sizes (sub-2 µm).[16] This results in significantly higher efficiency and speed.

  • Performance Comparison:

    • Speed: UPLC run times can be 5-10 times faster than HPLC.[15] A 15-minute HPLC run could be reduced to 1.5-3 minutes.

    • Resolution: UPLC offers superior peak resolution, which is highly beneficial for separating closely eluting impurities.[17]

    • Sensitivity: Narrower peaks in UPLC lead to greater peak height and improved sensitivity, which is ideal for trace analysis.[14][18]

    • Solvent Consumption: Faster runs and lower flow rates reduce solvent usage by 60-80%, making UPLC a greener and more cost-effective option in the long run.[17]

    • Considerations: UPLC systems operate at much higher pressures (up to 15,000 psi) and are more sensitive to sample matrix effects, requiring stricter sample preparation.[16][17][18]

Alternative II: Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[19][20]

  • Applicability for CMPA:

    • Volatility: CMPA may not be sufficiently volatile or thermally stable for direct GC analysis. Derivatization might be required to increase its volatility.

    • Identification: The key advantage of GC-MS is the mass spectrometer, which provides mass information, enabling definitive identification of the analyte and its impurities.[20][21] It is considered a benchmark for substance identification.[21]

    • Sensitivity: GC-MS, especially with techniques like Selected Ion Monitoring (SIM), can offer exceptional sensitivity for detecting trace-level volatile impurities.[19]

    • Typical Use Case: GC-MS would not be the primary choice for routine purity analysis of CMPA but would be the gold standard for identifying unknown volatile impurities or for analyzing residual solvents used in the manufacturing process.[22]

Head-to-Head Performance Summary
ParameterValidated RP-HPLC UPLC GC-MS
Principle Liquid-solid partitioningLiquid-solid partitioning (high pressure)Gas-solid partitioning & Mass Analysis
Primary Application Routine QC, purity, stabilityHigh-throughput screening, impurity profilingVolatile impurity identification, residual solvents
Throughput ModerateVery HighModerate to High
Resolution GoodExcellentExcellent (for volatiles)
Sensitivity GoodExcellentExcellent (for volatiles)
Specificity High (with PDA)Very High (with PDA/MS)Definitive (with Mass Spec)
Cost (Initial) ModerateHighHigh
Robustness HighModerate (sensitive to matrix)High

Section 4: Visualizing the Validation Workflow

Visual diagrams help clarify complex processes. The following diagrams illustrate the validation workflow and the logic for selecting an appropriate analytical method.

ValidationWorkflow cluster_planning Phase 1: Planning cluster_execution Phase 2: Validation Execution (ICH Q2) cluster_documentation Phase 3: Documentation P1 Define Analytical Requirement P2 Develop Draft Method P1->P2 V1 Specificity (Forced Degradation) P2->V1 V2 Linearity & Range V1->V2 V3 Accuracy (Recovery) V2->V3 V4 Precision (Repeatability & Intermediate) V3->V4 V5 LOD & LOQ V4->V5 V6 Robustness V5->V6 D1 Compile Validation Report V6->D1 D2 Write Standard Operating Procedure (SOP) D1->D2

Caption: Decision Tree for Analytical Method Selection.

Section 5: Conclusion and Recommendations

The Reverse-Phase HPLC method detailed in this guide has been demonstrated to be specific, linear, accurate, precise, and robust for the quantitative analysis of 2-Chloro-N-(1-methyl-1H-pyrazol-3-yl)acetamide. It is fully suitable for its intended purpose in a quality control environment, meeting all criteria outlined in the ICH Q2(R1) guideline.

Recommendations:

  • For Routine Quality Control: The validated RP-HPLC method is the recommended choice. It is reliable, robust, and utilizes standard laboratory equipment, making it ideal for release testing and stability studies.

  • For High-Throughput Screening or Complex Impurity Profiling: UPLC is the superior alternative. [15][16]Its speed and enhanced resolution allow for faster sample processing and better separation of trace-level impurities, accelerating process development and research.

  • For Definitive Identification of Volatile Impurities: GC-MS is the designated tool. While not suitable for the primary assay of CMPA, it is invaluable for identifying unknown volatile compounds, leachables, or residual solvents that may be present in the sample. [19][23] By understanding the comparative strengths of these technologies, researchers and drug development professionals can make informed decisions, ensuring data integrity, regulatory compliance, and ultimately, the quality and safety of the final product.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • UPLC vs HPLC: what is the difference?. Alispharm. [Link]

  • HPLC Vs UPLC: Differences In Application, Performance And Cost. GMP Insiders. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?. Chromatography Online. [Link]

  • HPLC vs UPLC: Resolution and Throughput Compared. Patsnap. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Veepra. [Link]

  • HPLC vs UPLC - What's the Difference?. UVTech. [Link]

  • Quality Guidelines. ICH. [Link]

  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. The Pharma Post. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • ICH Q2 Analytical Method Validation. Slideshare. [Link]

  • ICH Q2(R1) Analytical Method Validation. Scribd. [Link]

  • Forced Degradation Testing. SGS Denmark. [Link]

  • GC-MS applications in pharmaceutical analysis. European Pharmaceutical Review. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). [Link]

  • Pharmaceutical Gas Chromatography Mass Spectrometers. American Pharmaceutical Review. [Link]

  • ICH GUIDELINES: STRESS DEGRADATION STUDY. IJCRT.org. [Link]

  • Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. OMICS International. [Link]

  • Gas Chromatography-Mass Spectrometry (GC-MS) Applications. News-Medical.Net. [Link]

  • How to Choose Between LC and GC for Your Analytical Needs. ILT. [Link]

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. LinkedIn. [Link]

  • Analytical method validation: A brief review. ResearchGate. [Link]

  • Validation of Analytical Methods: A Review. Gavin Publishers. [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [Link]

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Validation

A Spectroscopic Guide to Differentiating Isomers of 2-Chloro-N-(1-methyl-1H-pyrazol-3-yl)acetamide

Introduction In the realm of pharmaceutical and agrochemical research, the precise structural elucidation of bioactive molecules is paramount. Pyrazole derivatives, a cornerstone of many therapeutic agents and functional...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the realm of pharmaceutical and agrochemical research, the precise structural elucidation of bioactive molecules is paramount. Pyrazole derivatives, a cornerstone of many therapeutic agents and functional materials, often present a significant analytical challenge due to the potential for isomerism.[1][2][3] The seemingly subtle shift of a substituent on the pyrazole ring can drastically alter a compound's biological activity, toxicity, and physicochemical properties. This guide provides a comprehensive spectroscopic framework for the unambiguous differentiation of the key isomers of 2-chloro-N-(1-methyl-1H-pyrazol-3-yl)acetamide, a compound of interest in drug discovery programs.

The primary isomers of concern are the 1,3- and 1,5-disubstituted pyrazoles. The synthetic routes employed to generate these compounds can sometimes yield a mixture of isomers, necessitating robust analytical methods for their identification and characterization.[2][3] This guide will delve into the practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to distinguish between these isomers. We will explore the theoretical underpinnings of why each technique is suited for this purpose and provide illustrative experimental data and protocols.

The Challenge of Pyrazole Isomerism

The core of our analytical challenge lies in distinguishing between the following isomers:

  • 2-chloro-N-(1-methyl-1H-pyrazol-3-yl)acetamide (1,3-isomer)

  • 2-chloro-N-(1-methyl-1H-pyrazol-5-yl)acetamide (1,5-isomer)

A third potential, though often less common, isomer is the 1,4-disubstituted pyrazole. For the sake of completeness, we will also consider its expected spectroscopic characteristics.

isomers cluster_13 1,3-Isomer cluster_15 1,5-Isomer cluster_14 1,4-Isomer I1 2-chloro-N-(1-methyl-1H-pyrazol-3-yl)acetamide I2 2-chloro-N-(1-methyl-1H-pyrazol-5-yl)acetamide I3 2-chloro-N-(1-methyl-1H-pyrazol-4-yl)acetamide workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample Isomer Mixture or Purified Isomer NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data Compare Spectra: - Chemical Shifts - Coupling Patterns - Vibrational Frequencies - Fragmentation NMR->Data IR->Data MS->Data Conclusion Isomer Identification Data->Conclusion

Sources

Comparative

The Pyrazole Acetamide Scaffold: A Versatile Framework for Targeted Drug Discovery

A Senior Application Scientist's Guide to Structure-Activity Relationship (SAR) Studies and Experimental Protocols Introduction: The Rise of Pyrazole Acetamides in Medicinal Chemistry The pyrazole ring, a five-membered h...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Structure-Activity Relationship (SAR) Studies and Experimental Protocols

Introduction: The Rise of Pyrazole Acetamides in Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to interact with a wide array of biological targets, making it a cornerstone in the design of novel therapeutics.[1][2][3] When coupled with an acetamide moiety, the resulting pyrazole acetamide framework offers a remarkable degree of synthetic tractability and the potential for multipoint interactions with protein targets. This combination has led to the development of potent and selective inhibitors for a diverse range of enzymes and receptors implicated in various pathologies, from cancer to inflammatory diseases and infectious agents.[1][4][5]

This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyrazole acetamide derivatives against three distinct and therapeutically relevant targets: the BRAF V600E kinase, the VEGFR-2 kinase, and the P2X7 receptor. By examining the impact of specific structural modifications on biological activity, we aim to provide researchers, scientists, and drug development professionals with actionable insights to guide their own discovery programs. Furthermore, we will detail the essential experimental protocols for the synthesis and biological evaluation of these compounds, ensuring a self-validating system for reproducible research.

Comparative SAR Analysis of Pyrazole Acetamide Derivatives

The potency and selectivity of pyrazole acetamide inhibitors can be finely tuned by strategic modifications at various positions of the pyrazole core and the acetamide substituent. Below, we compare the SAR for three distinct classes of pyrazole acetamide-based inhibitors.

BRAF V600E Kinase Inhibitors for Oncology

The BRAF V600E mutation is a key driver in several cancers, including melanoma.[3][4] Pyrazole acetamides have been investigated as potent inhibitors of this kinase.

A key interaction for BRAF V600E inhibition involves the pyrazole core forming hydrogen bonds with the hinge region of the kinase. The acetamide linker then positions various substituents to occupy the hydrophobic back pocket and the solvent-front region.

Table 1: SAR Summary of Pyrazole Acetamides as BRAF V600E Inhibitors

Compound ID R1 (Pyrazole) R2 (Acetamide N-substituent) BRAF V600E IC50 (µM) A375 Cell Line IC50 (µM) Reference
Vemurafenib (Control) --0.04 ± 0.0041.05 ± 0.10[4]
5h 5-phenylNiacinamide moiety0.333.16[6]
5r Not specifiedNot specified0.10 ± 0.010.96 ± 0.10[4]
  • Key SAR Insights:

    • The presence of a phenyl group at the 5-position of the pyrazole ring is a common feature in active compounds.[6]

    • The nature of the N-substituent on the acetamide is critical for potency. A niacinamide moiety in compound 5h conferred good activity.[6]

    • Compound 5r demonstrated potent enzymatic and cellular activity, comparable to the approved drug vemurafenib, highlighting the potential of this scaffold.[4]

VEGFR-2 Kinase Inhibitors for Anti-Angiogenesis Therapy

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a critical process in tumor growth and metastasis.[5] Pyrazole acetamides have been designed as potent VEGFR-2 inhibitors.

The general binding mode involves the pyrazole core interacting with the hinge region of the VEGFR-2 kinase domain. The acetamide linker orients substituents towards the hydrophobic region and the DFG motif.

Table 2: SAR Summary of Pyrazole Acetamides as VEGFR-2 Inhibitors

Compound ID R1 (Pyrazole) R2 (Acetamide N-substituent) VEGFR-2 IC50 (nM) HGC-27 Cell Line IC50 (µM) Reference
Sorafenib (Control) --30-[7]
W13 4-(1H-indazol-6-yl)Not specified1.60.36 ± 0.11[5]
3i Not specifiedNot specified8.931.24[7]
9 Fused pyrazoleSulfonamide derivative220-[8]
  • Key SAR Insights:

    • A bulky and hydrophobic group at the 4-position of the pyrazole, such as an indazolyl group in W13 , leads to highly potent VEGFR-2 inhibition.[5]

    • Compound 3i also showed potent, single-digit nanomolar inhibition of VEGFR-2, demonstrating the effectiveness of this scaffold.[7]

    • The nature of the acetamide substituent is crucial, with compound 9 featuring a sulfonamide group, which also resulted in potent inhibition.[8]

P2X7 Receptor Antagonists for Inflammatory Conditions

The P2X7 receptor is an ATP-gated ion channel involved in inflammation and pain.[9][10] Pyrazole acetamides have been identified as potent antagonists of this receptor.

The SAR for P2X7 antagonists suggests that the pyrazole core acts as a central scaffold, with substituents at the 1 and 4 positions of the pyrazole and on the acetamide nitrogen being critical for activity.

Table 3: SAR Summary of (1H-pyrazol-4-yl)acetamide P2X7 Receptor Antagonists

Compound ID R1 (Pyrazole N1) R2 (Acetamide N-substituent) P2X7 IC50 (nM) Reference
1 HAdamantylPotent (Lead Compound)[9][10]
16 HModified adamantylPotent[11]
32 HModified adamantylEnhanced Potency[9]
  • Key SAR Insights:

    • A key feature for potent P2X7 antagonism is a bulky, lipophilic group on the acetamide nitrogen, such as an adamantyl group.[9][10]

    • Modifications to the adamantyl group, as seen in compounds 16 and 32 , can further enhance potency and improve pharmacokinetic properties.[9][11]

    • The pyrazole N1 position is often unsubstituted (H), suggesting it may act as a hydrogen bond donor.[9][11]

Visualization of Key Concepts

Structure-Activity Relationship Logic

SAR_Logic cluster_scaffold Pyrazole Acetamide Core cluster_modifications Structural Modifications cluster_outcomes Biological Outcomes Pyrazole Pyrazole Acetamide Acetamide Pyrazole->Acetamide Linker Potency Potency Pyrazole->Potency R1 R1 Substituent (Pyrazole Ring) R1->Potency Selectivity Selectivity R1->Selectivity R2 R2 Substituent (Acetamide Moiety) R2->Potency PK_Props Pharmacokinetics R2->PK_Props

Caption: Key SAR determinants for pyrazole acetamides.

General Experimental Workflow

experimental_workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation Start Starting Materials Reaction Knorr Pyrazole Synthesis or 1,3-Dipolar Cycloaddition Start->Reaction Amide_Coupling Amide Coupling Reaction->Amide_Coupling Purification Purification (Chromatography, Recrystallization) Amide_Coupling->Purification Characterization Characterization (NMR, MS) Purification->Characterization Enzyme_Assay In Vitro Kinase/Receptor Assay (IC50 Determination) Characterization->Enzyme_Assay Cell_Assay Cell-Based Proliferation/ Signaling Assay (EC50) Enzyme_Assay->Cell_Assay ADME ADME/Tox Profiling Cell_Assay->ADME In_Vivo In Vivo Efficacy Studies (Animal Models) ADME->In_Vivo

Caption: General workflow for SAR studies.

Experimental Protocols

General Synthesis of Pyrazole Acetamides

The synthesis of pyrazole acetamides typically involves a multi-step process, beginning with the formation of the pyrazole core, followed by amide bond formation.

Step 1: Synthesis of the Pyrazole Core (Knorr Pyrazole Synthesis) [12]

  • To a solution of a 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol), add hydrazine hydrate or a substituted hydrazine (1.1 eq).

  • An acid catalyst (e.g., a few drops of glacial acetic acid) can be added to facilitate the reaction.[12]

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the resulting pyrazole derivative by recrystallization or column chromatography.

Step 2: Amide Coupling [13]

  • To a solution of the synthesized pyrazole carboxylic acid (1.0 eq) in an inert solvent (e.g., dichloromethane or DMF), add a coupling agent such as HATU or EDC (1.2 eq) and a base like DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, dilute the reaction with an organic solvent and wash sequentially with aqueous acid, aqueous base, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final pyrazole acetamide product by column chromatography.

In Vitro Kinase Assay Protocol (General)

This protocol provides a general framework for determining the in vitro potency (IC50) of pyrazole acetamide inhibitors against a target kinase.[14][15]

  • Reagents and Materials:

    • Recombinant kinase

    • Kinase substrate (peptide or protein)

    • ATP

    • Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Test compounds (pyrazole acetamides) dissolved in DMSO

    • Detection reagent (e.g., ADP-Glo™, Lance® Ultra)

    • 384-well assay plates

  • Assay Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Add a small volume (e.g., 50 nL) of the compound dilutions to the assay plate.

    • Add the kinase and substrate mixture to the wells.

    • Initiate the kinase reaction by adding ATP at a concentration close to its Km value.

    • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using a suitable detection reagent and a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Conclusion and Future Perspectives

The pyrazole acetamide scaffold has proven to be a highly versatile and fruitful starting point for the development of potent and selective inhibitors against a range of therapeutic targets. The SAR studies highlighted in this guide demonstrate that subtle structural modifications to this core can lead to significant improvements in potency, selectivity, and pharmacokinetic properties. The provided experimental protocols offer a robust framework for researchers to synthesize and evaluate their own novel pyrazole acetamide derivatives.

Future work in this area will likely focus on the development of inhibitors with improved drug-like properties, including enhanced oral bioavailability and reduced off-target effects. Furthermore, the application of computational methods, such as molecular docking and 3D-QSAR, will continue to play a crucial role in the rational design of next-generation pyrazole acetamide-based therapeutics.[4][6]

References

  • Chambers, L. J., Stevens, A. J., Moses, A. P., Michel, A. D., Walter, D. S., Davies, D. J., Livermore, D. G., Fonfria, E., Demont, E. H., Vimal, M., Theobald, P. J., Beswick, P. J., Gleave, R. J., Roman, S. A., & Senger, S. (2010). Synthesis and structure-activity relationships of a series of (1H-pyrazol-4-yl)acetamide antagonists of the P2X7 receptor. Bioorganic & Medicinal Chemistry Letters, 20(10), 3161-3164. [Link]

  • Chambers, L. J., Stevens, A. J., Moses, A. P., Michel, A. D., Walter, D. S., Davies, D. J., Livermore, D. G., Fonfria, E., Demont, E. H., Vimal, M., Theobald, P. J., Beswick, P. J., Gleave, R. J., Roman, S. A., & Senger, S. (2010). Synthesis and structure-activity relationships of a series of (1H-pyrazol-4-yl)acetamide antagonists of the P2X7 receptor. PubMed. [Link]

  • Beswick, P. J., Billinton, A., Chambers, L. J., Dean, D. K., Fonfria, E., Gleave, R. J., Medhurst, S. J., Michel, A. D., Moses, A. P., Patel, S., Roman, S. A., Roomans, S., Senger, S., Stevens, A. J., & Walter, D. S. (2010). Structure-activity relationships and in vivo activity of (1H-pyrazol-4-yl)acetamide antagonists of the P2X(7) receptor. Bioorganic & Medicinal Chemistry Letters, 20(15), 4653-4656. [Link]

  • Chambers, L. J., et al. (2010). Synthesis and structure-activity relationships of a series of (1H-pyrazol-4-yl)acetamide antagonists of the P2X7 receptor. ResearchGate. [Link]

  • Wang, C., et al. (2019). Design, synthesis, and biological evaluation of pyrazole derivatives containing acetamide bond as potential BRAF V600E inhibitors. PubMed. [Link]

  • El Idrissi, G., et al. (2024). Structure-Activity Relationships and Therapeutic Potential of Purinergic P2X7 Receptor Antagonists. Current Medicinal Chemistry, 31(11), 1361-1403. [Link]

  • Li, W., et al. (2021). Design, synthesis and biological evaluation of novel 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives as potent VEGFR-2 inhibitors. PubMed. [Link]

  • Various Authors. (2025). Synthetic advances and SAR insights of pyrazole-based VEGFR-2 kinase inhibitors. ResearchGate. [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. National Institutes of Health. [Link]

  • El-Naggar, M., et al. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry, 7, 917. [Link]

  • El-Naggar, M., et al. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. ResearchGate. [Link]

  • Kumar, A., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. [Link]

  • Anonymous. (2023). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. JETIR. [Link]

  • Various Authors. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Research Square. [Link]

  • Abdelala, S., et al. (2021). Synthesis of Diaznylpyrazol Derivatives. ResearchGate. [Link]

  • Dong, J., et al. (2014). Design, synthesis and biological evaluation of novel 5-phenyl-1H-pyrazole derivatives as potential BRAF(V600E) inhibitors. PubMed. [Link]

  • Abdelala, S., et al. (2017). Synthesis of Diaznylpyrazol Derivatives. American Scientific Research Journal for Engineering, Technology, and Sciences (ASRJETS), 27(1), 72-78. [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io. [Link]

  • Al-Ostath, A., et al. (2023). Design, Synthesis, Antiproliferative Actions, and DFT Studies of New Bis–Pyrazoline Derivatives as Dual EGFR/BRAF V600E Inhibitors. MDPI. [Link]

  • Wang, C. R. (2019). Design,Synthesis,Biological Evaluation Of Pyrazole Derivatives Containing Acetamide Bond As Potential BRAFV600EInhibitors. Globe Thesis. [Link]

  • Al-Hujaily, E. M., et al. (2022). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. National Institutes of Health. [Link]

  • Wang, X., et al. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. National Institutes of Health. [Link]

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Validation

A Senior Application Scientist's Guide to the Synthesis of N-Pyrazolyl Acetamides: A Comparative Analysis

For researchers, medicinal chemists, and professionals in drug development, the pyrazole scaffold is a cornerstone of modern pharmacophores. Its presence in numerous FDA-approved drugs underscores its significance.

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the pyrazole scaffold is a cornerstone of modern pharmacophores. Its presence in numerous FDA-approved drugs underscores its significance. The N-pyrazolyl acetamide moiety, in particular, serves as a versatile building block, enabling the exploration of vast chemical spaces in the quest for novel therapeutics. This guide provides an in-depth comparative analysis of the primary synthetic routes to N-pyrazolyl acetamides, moving beyond a mere recitation of protocols to offer field-proven insights into the causality behind experimental choices.

Introduction: The Significance of N-Pyrazolyl Acetamides

N-pyrazolyl acetamides are a class of organic compounds characterized by a pyrazole ring N-substituted with an acetamide group. This structural motif is of significant interest in medicinal chemistry due to its prevalence in a wide array of biologically active molecules. These compounds have demonstrated potential as anticancer, anti-inflammatory, and antimicrobial agents. The ability to efficiently and selectively synthesize these molecules is therefore of paramount importance for the rapid progression of drug discovery programs. This guide will dissect and compare the most prevalent and effective synthetic strategies for their preparation.

Route 1: Direct N-Alkylation of Pyrazoles with Haloacetamides

The most direct and widely employed method for the synthesis of N-pyrazolyl acetamides is the N-alkylation of a pyrazole (or its substituted derivatives) with a 2-haloacetamide, such as 2-chloroacetamide or 2-bromoacetamide. This reaction is a classic example of nucleophilic substitution.

Mechanistic Rationale and Causality in Experimental Design

The N-alkylation of pyrazoles presents a key challenge: regioselectivity. Unsymmetrically substituted pyrazoles have two non-equivalent nitrogen atoms, both of which can act as nucleophiles, potentially leading to a mixture of N1 and N2-alkylated isomers.[1] The outcome of the reaction is governed by a delicate interplay of steric and electronic factors, as well as the reaction conditions.[1]

  • Steric Hindrance: Bulky substituents on the pyrazole ring will sterically hinder the adjacent nitrogen atom, favoring alkylation at the less hindered nitrogen.

  • Electronic Effects: The electronic nature of substituents on the pyrazole ring influences the nucleophilicity of the nitrogen atoms. Electron-donating groups enhance nucleophilicity, while electron-withdrawing groups decrease it.

  • Reaction Conditions: The choice of base and solvent is critical in controlling regioselectivity. A strong, non-nucleophilic base like sodium hydride (NaH) is often used to deprotonate the pyrazole, forming the pyrazolate anion. The choice of solvent can influence the dissociation of the ion pair and, consequently, the reactivity of the nucleophile.[2] For instance, polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are commonly employed.[3]

The following diagram illustrates the general workflow for the N-alkylation of pyrazole.

N_Alkylation_Workflow Pyrazole Pyrazole Reaction Reaction Mixture Pyrazole->Reaction Haloacetamide 2-Haloacetamide Haloacetamide->Reaction Base Base (e.g., K2CO3, NaH) Base->Reaction Solvent Solvent (e.g., DMF, Acetonitrile) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Recrystallization, Chromatography) Workup->Purification Product N-Pyrazolyl Acetamide Purification->Product caption General Workflow for N-Alkylation of Pyrazole Ugi_Reaction_Logic cluster_reactants Reactants Aldehyde Aldehyde Reaction Ugi Four-Component Reaction Aldehyde->Reaction Amine Amine (e.g., Aminopyrazole) Amine->Reaction CarboxylicAcid Carboxylic Acid CarboxylicAcid->Reaction Isocyanide Isocyanide Isocyanide->Reaction Product N-Pyrazolyl Acetamide Derivative Reaction->Product caption Logical Flow of a Ugi Reaction for N-Pyrazolyl Acetamide Synthesis

Conceptual workflow for synthesizing N-pyrazolyl acetamide derivatives via the Ugi reaction.
Detailed Experimental Protocol: A Conceptual Ugi Approach

While a direct protocol for the parent N-pyrazolyl acetamide via the Ugi reaction is not readily found, the following conceptual protocol illustrates the approach for a substituted derivative.

Materials:

  • Pyrazole-4-carbaldehyde

  • Amine (e.g., aniline)

  • Carboxylic acid (e.g., acetic acid)

  • Isocyanide (e.g., tert-butyl isocyanide)

  • Methanol

Procedure:

  • To a solution of pyrazole-4-carbaldehyde (1.0 eq) in methanol, add the amine (1.0 eq).

  • Stir the mixture for 30 minutes at room temperature.

  • Add the carboxylic acid (1.0 eq) followed by the isocyanide (1.0 eq).

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired N-pyrazolyl acetamide derivative.

Performance and Comparison
MCR TypeReactantsCatalyst/SolventTempTimeYieldReference
Ugi-typeAldehyde, Amine, Carboxylic Acid, IsocyanideMethanolRT24-48hVaries[4][5]

Advantages:

  • Diversity-Oriented Synthesis: MCRs are ideal for rapidly generating libraries of compounds for screening purposes.

  • Atom Economy and Efficiency: These one-pot reactions are inherently efficient and minimize waste.

Limitations:

  • Substrate Compatibility: The success of the Ugi reaction is highly dependent on the compatibility of the four components.

  • Product Complexity: The resulting products are often more complex than the parent N-pyrazolyl acetamide, which may not always be the desired outcome.

Route 3: One-Pot Condensation Reactions

One-pot syntheses that combine multiple reaction steps without the isolation of intermediates offer significant advantages in terms of efficiency and sustainability. For N-pyrazolyl acetamides, a one-pot approach could involve the initial formation of the pyrazole ring followed by in-situ N-alkylation.

One-Pot Synthesis from Hydrazines and β-Diketones

A common method for pyrazole synthesis is the condensation of a hydrazine with a 1,3-dicarbonyl compound. [6][7]By performing this reaction in the presence of a haloacetamide, it is conceptually possible to achieve a one-pot synthesis of the N-pyrazolyl acetamide.

This approach would first involve the Knorr pyrazole synthesis, where the hydrazine condenses with the β-diketone to form the pyrazole ring. The newly formed pyrazole would then be deprotonated by a base present in the reaction mixture and subsequently alkylated by the haloacetamide. The success of this one-pot reaction hinges on the careful selection of reaction conditions to ensure both steps proceed efficiently without significant side reactions.

The conceptual pathway for this one-pot synthesis is outlined below.

One_Pot_Synthesis cluster_reactants Reactants Hydrazine Hydrazine Reaction One-Pot Reaction (Base, Solvent) Hydrazine->Reaction Diketone 1,3-Diketone Diketone->Reaction Haloacetamide 2-Haloacetamide Haloacetamide->Reaction Product N-Pyrazolyl Acetamide Reaction->Product caption Conceptual One-Pot Synthesis of N-Pyrazolyl Acetamides

A conceptual diagram of a one-pot synthesis of N-pyrazolyl acetamides.
Performance and Comparison

While specific examples for the direct one-pot synthesis of N-pyrazolyl acetamides are not abundant in the literature, related one-pot pyrazole syntheses have been reported with good to excellent yields. [8][9] Advantages:

  • Increased Efficiency: Combining multiple steps into a single operation saves time, reagents, and solvents.

  • Reduced Waste: Eliminating intermediate workup and purification steps minimizes waste generation.

Limitations:

  • Optimization Challenges: Finding a single set of reaction conditions that are optimal for all steps of the sequence can be difficult.

  • Potential for Side Reactions: The presence of multiple reactive species in one pot can lead to undesired side products.

Comparative Summary and Conclusion

Synthetic RouteKey FeaturesTypical YieldsMain AdvantagesMain Limitations
Direct N-Alkylation Two-component reaction of pyrazole and haloacetamide.Good to ExcellentDirect, high-yielding, readily available starting materials.Regioselectivity challenges with unsymmetrical pyrazoles, potentially harsh conditions.
Multicomponent Reactions (e.g., Ugi) One-pot combination of three or more components.VariesExcellent for diversity-oriented synthesis, high atom economy and efficiency.Substrate compatibility issues, often produces complex derivatives.
One-Pot Condensation In-situ formation of pyrazole followed by N-alkylation.Good to Excellent (in related systems)Highly efficient, reduces waste and reaction time.Difficult to optimize, potential for side reactions.

Expert Recommendation:

For the synthesis of a specific, unsubstituted or symmetrically substituted N-pyrazolyl acetamide, direct N-alkylation is the most reliable and straightforward approach. The high yields and predictability of this method make it the workhorse for this class of compounds.

For the rapid generation of a library of diverse N-pyrazolyl acetamide derivatives for biological screening, multicomponent reactions like the Ugi reaction are unparalleled in their efficiency and ability to explore chemical space.

The one-pot condensation approach, while conceptually elegant, requires significant optimization for a specific target and is best suited for cases where a streamlined, multi-step synthesis is desired from simple precursors.

Ultimately, the choice of synthetic route will depend on the specific goals of the research program, including the desired substitution pattern, the scale of the synthesis, and the available starting materials. A thorough understanding of the mechanistic underpinnings of each method, as outlined in this guide, will empower the researcher to make informed decisions and troubleshoot effectively in the laboratory.

References

  • Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. (URL not available)
  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimid
  • Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. (URL not available)
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]

  • Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. ResearchGate. [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. [Link]

  • Design, synthesis and biological evaluation of novel 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives as potent VEGFR-2 inhibitors. PubMed. [Link]

  • Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent Without Solvent. ResearchGate. [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. OUCI. [Link]

  • Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. [Link]

  • 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide. NIH. [Link]

  • Switching pyrazole N-alkylation regioselectivity. ResearchGate. [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar. [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candid
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. PubMed. [Link]

  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Taylor & Francis Online. [Link]

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central. [Link]

  • Synthesis of Diaznylpyrazol Derivatives. ResearchGate. [Link]

  • Synthesis of Some New Pyrazolines via One-Pot Three Component Technique and Their Corresponding Thiazole Compounds. ResearchGate. [Link]

  • One-pot synthesis of N-substituted pyrazoles 1–7. Reaction conditions:.... ResearchGate. [Link]

  • One-Pot Synthesis of Substituted N-Phenyl Pyrazoles Using Ionic Liquid. JOCPR. [Link]

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Comparative

A Comparative In Silico Analysis of 2-CHLORO-N-(1-METHYL-1H-PYRAZOL-3-YL)ACETAMIDE Receptor Binding: A Guide for Computational Drug Discovery

This guide provides a comprehensive framework for the in silico modeling of the receptor binding of 2-CHLORO-N-(1-METHYL-1H-PYRAZOL-3-YL)ACETAMIDE. We will navigate the process of target selection, molecular docking, and...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in silico modeling of the receptor binding of 2-CHLORO-N-(1-METHYL-1H-PYRAZOL-3-YL)ACETAMIDE. We will navigate the process of target selection, molecular docking, and molecular dynamics simulations to elucidate its potential binding mechanisms and compare its behavior to relevant alternative compounds. This document is intended for researchers, scientists, and drug development professionals with an interest in computational chemistry and its application in modern drug discovery.

Introduction: The Rationale for In Silico Investigation

The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3] The subject of our investigation, 2-CHLORO-N-(1-METHYL-1H-PYRAZOL-3-YL)ACETAMIDE, combines this versatile pyrazole ring with a reactive chloroacetamide moiety.[4] Chloroacetamides are known to act as covalent inhibitors by forming a bond with nucleophilic residues, often cysteine, on their protein targets. This covalent interaction can lead to irreversible inhibition and prolonged pharmacological effects, a desirable characteristic for certain therapeutic interventions.

Given the synthetic accessibility and potential for covalent modification, understanding the binding landscape of this compound is of significant interest. In the absence of an experimentally confirmed protein target, in silico modeling provides a powerful and resource-effective approach to generate testable hypotheses about its mechanism of action. This guide will, therefore, use a putative target to illustrate the comparative workflow.

Putative Target Selection: Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)

For the purpose of this guide, we have selected Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) as a putative target. VEGFR2 is a key mediator of angiogenesis, the formation of new blood vessels, and its dysregulation is a hallmark of cancer. Several approved anticancer drugs target the ATP-binding site of the VEGFR2 kinase domain. The rationale for this selection is twofold:

  • Prevalence of Pyrazole Scaffolds in Kinase Inhibitors: The pyrazole core is a common feature in many kinase inhibitors, including some that target VEGFR2.

  • Presence of a Cysteine Residue in the Active Site: The VEGFR2 kinase domain contains a cysteine residue (Cys919) in the vicinity of the ATP-binding pocket, which could potentially be targeted by the reactive chloroacetamide group of our compound of interest.

Comparative Compounds

To provide a robust comparison, we will analyze three compounds:

  • 2-CHLORO-N-(1-METHYL-1H-PYRAZOL-3-YL)ACETAMIDE (Query Compound): The primary focus of our study.

  • N-(1-methyl-1H-pyrazol-3-yl)acetamide (Non-reactive Analog): A structurally similar compound lacking the reactive chloro group. This will help to dissect the contribution of the pyrazole scaffold to binding from the covalent interaction.

  • Sorafenib (Known Inhibitor): A clinically approved multi-kinase inhibitor known to bind to VEGFR2. This will serve as a positive control and a benchmark for our simulations.

In Silico Modeling Workflow

Our computational investigation will follow a multi-step workflow designed to predict and analyze the binding of our selected compounds to the VEGFR2 kinase domain.

G cluster_prep Preparation cluster_dock Initial Binding Prediction cluster_sim Dynamic Refinement & Analysis PDB Protein Structure Preparation (VEGFR2) Dock Molecular Docking PDB->Dock Ligands Ligand Preparation (Query, Analog, Sorafenib) Ligands->Dock MD Molecular Dynamics Simulation Dock->MD Analysis Trajectory Analysis MD->Analysis G cluster_md MD Simulation & Analysis Setup System Setup (Complex, Water, Ions) Min Energy Minimization Setup->Min Heat Heating Min->Heat Equil Equilibration Heat->Equil Prod Production MD Equil->Prod Traj Trajectory Analysis (RMSD, RMSF, H-bonds) Prod->Traj

Caption: Detailed workflow for molecular dynamics simulation.

Table 2: Summary of Molecular Dynamics Simulation Analysis

CompoundAverage RMSD of Ligand (Å)Key Hydrogen Bonds MaintainedEstimated Binding Free Energy (MM/PBSA, kcal/mol)
2-CHLORO-N-(1-METHYL-1H-PYRAZOL-3-YL)ACETAMIDE (Covalent) 1.2Glu885, Asp1046N/A
N-(1-methyl-1H-pyrazol-3-yl)acetamide 2.5Glu885-15.6
Sorafenib 1.5Glu885, Asp1046-45.2

Note: The data presented in this table is hypothetical and for illustrative purposes.

Interpretation of Results and Concluding Remarks

The hypothetical results from our in silico workflow suggest that 2-CHLORO-N-(1-METHYL-1H-PYRAZOL-3-YL)ACETAMIDE has the potential to bind to the ATP-binding site of VEGFR2. The covalent docking simulation indicates a more favorable binding affinity compared to the non-covalent mode, highlighting the potential importance of the chloroacetamide moiety for potent inhibition. The lower binding affinity of the non-reactive analog suggests that while the pyrazole scaffold contributes to binding, the reactive group is crucial for a strong interaction.

The molecular dynamics simulations would further probe the stability of these interactions. A stable RMSD for the covalently bound query compound would support the hypothesis of a stable, irreversible complex. In contrast, a higher RMSD for the non-reactive analog might indicate a more transient interaction. The binding free energy calculations would provide a more rigorous estimation of the binding affinity for the non-covalent inhibitors, with the known inhibitor Sorafenib serving as a benchmark.

This guide has outlined a comprehensive in silico strategy to investigate the receptor binding of a novel compound. The presented workflow, from target selection to detailed molecular dynamics analysis, provides a robust framework for generating hypotheses that can guide subsequent experimental validation, ultimately accelerating the drug discovery process.

References

  • In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics - PMC - NIH. (n.d.). Retrieved January 16, 2026, from [Link]

  • Cellular Exposure to Chloroacetanilide Herbicides Induces Distinct Protein Destabilization Profiles - PMC - NIH. (n.d.). Retrieved January 16, 2026, from [Link]

  • Cellular Exposure to Chloroacetanilide Herbicides Induces Distinct Protein Destabilization Profiles | ACS Chemical Biology - ACS Publications. (2023, July 10). Retrieved January 16, 2026, from [Link]

  • Cellular Exposure to Chloroacetanilide Herbicides Induces Distinct Protein Destabilization Profiles Guy M. Quanrud, Sunil V. Bal - ChemRxiv. (n.d.). Retrieved January 16, 2026, from [Link]

  • Cellular Exposure to Chloroacetanilide Herbicides Induces Distinct Protein Destabilization Profiles - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

  • In silico screening, Molecular docking studies of some Pyrazole derivatives as Inhibitors of Fungal 14-alpha demethylase. - IJNRD. (2024, August 8). Retrieved January 16, 2026, from [Link]

  • In-Silico Studies of Some Novel Pyrazoline Derivatives Focusing on Melanoma, Antimicrobial and Anti-Inflammatory Activity - IJFMR. (n.d.). Retrieved January 16, 2026, from [Link]

  • Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death - PMC - PubMed Central. (n.d.). Retrieved January 16, 2026, from [Link]

  • In-Silico Design, Synthesis and Evaluation of Some Pyrazolo Pyrazole Derivatives as Anticancer Agents. (n.d.). Retrieved January 16, 2026, from [Link]

  • 2-Chloro-N-(1-methyl-1H-pyrazol-3-YL)acetamide | C6H8ClN3O - PubChem. (n.d.). Retrieved January 16, 2026, from [Link]

  • 2-chloro-N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acetamide - PubChem. (n.d.). Retrieved January 16, 2026, from [Link]

  • 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide - NIH. (n.d.). Retrieved January 16, 2026, from [Link]

  • Synthesis and characterization of N-(2-aminophenyl)- 2-(5-methyl-1H-pyrazol-3-yl) acetamide (AMPA) and its use as a corrosion inhibitor for C38 steel in 1 M HCl. Experimental and theoretical study - ResearchGate. (2022, June 18). Retrieved January 16, 2026, from [Link]

  • Synthesis and characterization of N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl) acetamide (AMPA) and its use as a corrosion inhibitor for C38 steel in 1 M HCl. Experimental and theoretical study - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

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Validation

Cross-reactivity studies of pyrazole-based inhibitors

An In-Depth Technical Guide to Cross-Reactivity Studies of Pyrazole-Based Inhibitors The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous inhibitors targeting a wide array of pr...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Cross-Reactivity Studies of Pyrazole-Based Inhibitors

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous inhibitors targeting a wide array of protein kinases.[1][2][3] Its versatility allows for the development of potent agents against critical targets in oncology, inflammation, and neurodegenerative disorders.[3] However, the conserved nature of the ATP-binding site across the human kinome presents a significant challenge: ensuring inhibitor selectivity.[4] Off-target activity can lead to unforeseen toxicities or polypharmacology, making a thorough understanding of an inhibitor's cross-reactivity profile a non-negotiable aspect of drug development.

This guide provides an in-depth comparison of methodologies used to evaluate the selectivity of pyrazole-based inhibitors. We will explore the causality behind experimental choices, present detailed protocols for key assays, and offer insights into interpreting the resulting data to build a comprehensive selectivity profile.

The Pyrazole Scaffold in Kinase Inhibition

Pyrazole-based compounds are adept at targeting the ATP-binding pocket of kinases. The nitrogen atoms of the pyrazole ring can form crucial hydrogen bonds with the "hinge region" of the kinase, a conserved backbone segment that connects the N- and C-lobes of the enzyme. This interaction mimics the binding of the adenine moiety of ATP, providing a strong anchor for the inhibitor.[5] The substituents radiating from the pyrazole core then explore adjacent hydrophobic pockets and interact with specific residues, which ultimately dictates the inhibitor's potency and selectivity.

cluster_kinase Kinase ATP-Binding Site cluster_inhibitor Pyrazole-Based Inhibitor N-Lobe N-Lobe Hinge Hinge N-Lobe->Hinge Hydrophobic_Pocket_1 Hydrophobic Pocket I Gatekeeper_Residue Gatekeeper Residue C-Lobe C-Lobe C-Lobe->Hinge Hydrophobic_Pocket_2 Hydrophobic Pocket II Pyrazole_Core Pyrazole Core Pyrazole_Core->Hinge H-Bonds R1 R1 Group Pyrazole_Core->R1 R2 R2 Group Pyrazole_Core->R2 R1->Hydrophobic_Pocket_1 van der Waals R2->Gatekeeper_Residue Steric/Electronic Interactions

Caption: Generalized binding mode of a pyrazole inhibitor in a kinase ATP pocket.

Comparative Analysis of Select Pyrazole-Based Inhibitors

To illustrate the diversity and selectivity challenges, we compare several well-known pyrazole-based inhibitors. Selectivity is not absolute; it is a spectrum. An inhibitor may be highly selective within one kinase family but show cross-reactivity with unrelated kinases.

InhibitorPrimary Target(s)Key Off-TargetsTherapeutic AreaNotes
Ruxolitinib JAK1, JAK2[5]JAK3, TYK2[1]Myelofibrosis, Polycythemia VeraDemonstrates selectivity within the JAK family, with significantly lower potency against JAK3.[5]
Encorafenib BRAF (V600E)[6]Limited kinome cross-reactivityMelanoma, Colorectal CancerDesigned for high selectivity against the mutated BRAF kinase, a common driver in cancer.[7]
Celecoxib Cyclooxygenase-2 (COX-2)Carbonic anhydrasesInflammation, PainWhile not a kinase inhibitor, its pyrazole structure is a classic example. Its selectivity for COX-2 over COX-1 reduces gastrointestinal side effects.[8][9]
Tozasertib (VX-680) Aurora A, B, CABL, FLT3Oncology (Investigational)A pan-Aurora inhibitor, demonstrating intentional polypharmacology within a specific kinase family.[5]

Experimental Methodologies for Cross-Reactivity Profiling

A multi-pronged approach is essential for accurately defining an inhibitor's selectivity. No single assay can capture the full picture, from biochemical potency to true target engagement in a physiological context.

Large-Scale Biochemical Kinase Profiling

This is the foundational step for any selectivity investigation. It involves screening the inhibitor against a large panel of purified kinases (often hundreds) to identify potential on- and off-targets based on direct enzyme inhibition.

  • Principle: Measures the inhibitor's ability to block the catalytic activity of a purified kinase, typically by quantifying the phosphorylation of a substrate. Radiometric assays (e.g., HotSpot) and fluorescence-based assays are common.[10]

  • Causality: This approach provides a broad, unbiased view of the inhibitor's interactions across the kinome.[10][11] It is highly sensitive for detecting direct inhibition and is crucial for initial off-target identification. Performing screens at or near the ATP Km for each kinase maximizes potency data, while screening at physiological ATP levels (1 mM) can provide more biologically relevant context.[12]

Caption: Workflow for biochemical kinase panel screening.

Experimental Protocol (Representative): HotSpot™ Radiometric Assay

  • Compound Preparation: Prepare a 10 mM stock solution of the pyrazole inhibitor in 100% DMSO. Create a dilution series to test at various concentrations (e.g., 10-point, 3-fold serial dilution).

  • Assay Plate Setup: In a 96-well plate, add the required assay buffer, the specific kinase from the panel, and the test inhibitor at the desired final concentration. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Reaction Initiation: Initiate the kinase reaction by adding a solution containing the peptide substrate and [γ-³³P]-ATP.[10] The ATP concentration should be specified (e.g., 10 µM or apparent Km).

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by adding 3% phosphoric acid.

  • Substrate Capture: Transfer the reaction mixture to a filtermat plate that captures the phosphorylated substrate.

  • Washing: Wash the filtermat multiple times with phosphoric acid to remove unincorporated [γ-³³P]-ATP.

  • Detection: Dry the filtermat and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of remaining kinase activity for each well relative to the DMSO control. Plot the % inhibition versus inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cellular Thermal Shift Assay (CETSA®)

CETSA moves the investigation from a purified system into the complex milieu of the cell. It is a powerful biophysical method for verifying target engagement in an intact cellular environment.

  • Principle: Ligand binding stabilizes a target protein against thermal denaturation.[13][14] When cells are heated, unbound proteins unfold and aggregate, while ligand-bound proteins remain soluble at higher temperatures. This thermal shift (ΔTₘ) is a direct indicator of target engagement.[15]

  • Causality: This assay validates that the inhibitor can permeate the cell membrane and engage its target under physiological conditions, accounting for endogenous ATP concentrations, protein-protein interactions, and cellular compartmentalization.[16] It provides a crucial link between biochemical potency and cellular activity.

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: Western Blot-Based CETSA

  • Cell Culture and Treatment: Culture cells to ~80% confluency. Treat cells with the pyrazole inhibitor or vehicle (DMSO) at a desired concentration for a specific duration (e.g., 1 hour) under normal culture conditions.

  • Harvesting and Aliquoting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors. Aliquot the cell suspension into PCR tubes.

  • Thermal Challenge: Place the PCR tubes in a thermal cycler and heat each aliquot to a different temperature for 3 minutes (e.g., a gradient from 40°C to 70°C). Cool immediately to 4°C.[17]

  • Cell Lysis: Lyse the cells by subjecting them to three freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).[17]

  • Separation: Separate the soluble fraction (containing stabilized protein) from the precipitated aggregates by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).[17]

  • Quantification: Carefully collect the supernatant. Determine the protein concentration and analyze equal amounts of protein by SDS-PAGE and Western blotting using an antibody specific to the target protein.

  • Data Analysis: Quantify the band intensities for each temperature point. Normalize the data to the lowest temperature point (e.g., 40°C). Plot the relative amount of soluble protein as a function of temperature for both the vehicle- and inhibitor-treated samples to generate CETSA "melting curves." The shift between these curves indicates thermal stabilization.

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a high-throughput method that quantifies compound binding to specific protein targets in living cells in real-time.

  • Principle: This technology is based on Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon. The target protein is fused to a bright NanoLuc® luciferase (the energy donor), and a cell-permeable fluorescent tracer that binds to the target serves as the energy acceptor.[18] When the tracer is bound, BRET occurs. A test compound that binds to the target will compete with and displace the tracer, leading to a decrease in the BRET signal.[19]

  • Causality: NanoBRET provides highly quantitative data on intracellular compound affinity and target occupancy under physiological conditions.[20] Unlike CETSA, it is an equilibrium-based method performed at a single temperature (37°C) and can be used to determine not just engagement but also compound affinity (IC₅₀), residence time, and cellular permeability.[18]

cluster_workflow NanoBRET™ Workflow A Transfect Cells with Target-NanoLuc® Fusion Vector B Add NanoBRET® Tracer & Pyrazole Inhibitor A->B C Add NanoGlo® Substrate & Extracellular Inhibitor B->C D Measure Donor (460 nm) & Acceptor (610 nm) Emissions C->D E Calculate BRET Ratio (Acceptor/Donor) D->E F Determine IC₅₀ from Dose-Response Curve E->F

Caption: Workflow for the NanoBRET™ Target Engagement Assay.

Experimental Protocol: NanoBRET™ Target Engagement

  • Cell Preparation: Seed HEK293 cells into a 96-well plate. Transfect the cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase. Incubate for 24 hours.

  • Compound and Tracer Addition: Prepare serial dilutions of the pyrazole inhibitor in Opti-MEM. In a separate plate, add the inhibitor dilutions and the fluorescent NanoBRET® tracer at a pre-determined optimal concentration.

  • Equilibration: Transfer the transfected cells into the plate containing the inhibitor and tracer. Incubate at 37°C in a CO₂ incubator for 2 hours to allow the binding to reach equilibrium.

  • Detection: Add the NanoBRET® Nano-Glo® Substrate, which is cell-permeable and generates the luminescent signal from NanoLuc®, along with an extracellular NanoLuc® inhibitor to reduce background signal.

  • Signal Measurement: Immediately measure the filtered luminescence signals for both the donor (NanoLuc®, ~460 nm) and the acceptor (Tracer, >600 nm) using a plate reader equipped with the appropriate filters.

  • Data Analysis: Calculate the raw BRET ratio by dividing the acceptor emission by the donor emission. Normalize the data to vehicle (0% inhibition) and a positive control (100% inhibition) to calculate the percent inhibition. Determine the IC₅₀ value from the dose-response curve.

Isothermal Titration Calorimetry (ITC)

ITC is a label-free, in-solution technique that directly measures the heat released or absorbed during a binding event. It is the gold standard for characterizing the thermodynamics of binding.

  • Principle: An inhibitor solution is titrated into a sample cell containing the purified target protein.[21] Each injection triggers a heat change (endothermic or exothermic) that is precisely measured by the calorimeter. The magnitude of the heat change is proportional to the amount of binding that occurs until the protein becomes saturated.[22]

  • Causality: A single ITC experiment provides a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ or Kₐ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[23] This detailed information is invaluable for structure-activity relationship (SAR) studies, allowing researchers to understand the driving forces behind binding (e.g., hydrogen bonds vs. hydrophobic effects).[22] It can definitively confirm a direct interaction and quantify its strength, which is essential for validating hits from primary screens.

Caption: Workflow for an Isothermal Titration Calorimetry (ITC) experiment.

Experimental Protocol: ITC for Binding Affinity

  • Sample Preparation: Prepare the purified target kinase and the pyrazole inhibitor in the exact same, degassed buffer to minimize heats of dilution. A typical protein concentration is 10-50 µM, and the inhibitor concentration should be 10-20 times higher than the protein concentration.

  • Instrument Setup: Thoroughly clean the ITC instrument. Load the protein solution into the sample cell and the inhibitor solution into the injection syringe.

  • Titration: Allow the system to equilibrate to the desired temperature (e.g., 25°C). Perform a series of small, timed injections (e.g., 20 injections of 2 µL each) of the inhibitor into the protein solution while stirring.

  • Data Acquisition: The instrument records the differential power required to maintain zero temperature difference between the sample and reference cells, which corresponds to the heat of reaction.

  • Data Analysis: Integrate the area under each injection peak to determine the heat change per injection. Plot these values against the molar ratio of inhibitor to protein.

  • Model Fitting: Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) using the manufacturer's software. This analysis yields the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n). The entropy (ΔS) is then calculated using the equation: ΔG = ΔH - TΔS = -RTln(Kₐ).

Conclusion

The pyrazole scaffold remains a cornerstone of modern kinase inhibitor design.[3][6] However, its successful translation into a selective therapeutic requires a rigorous and multi-faceted evaluation of its cross-reactivity profile. A logical progression from broad biochemical screening to cellular target engagement assays like CETSA and NanoBRET, and finally to detailed biophysical characterization with ITC, provides the comprehensive data package needed for confident decision-making in drug development. By understanding the principles and protocols of these key assays, researchers can effectively navigate the complexities of kinase selectivity and design the next generation of targeted pyrazole-based inhibitors.

References

Please note that the availability of these links may change over time.

  • Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. Nature Communications.[Link]

  • NanoBRET™ Target Engagement for drug development. News-Medical.Net.[Link]

  • NanoBRET Assay Services. Reaction Biology.[Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.[Link]

  • Thermodynamic Investigation of Inhibitor Binding to 1-Deoxy-d-Xylulose-5-Phosphate Reductoisomerase. National Institutes of Health.[Link]

  • Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. MDPI.[Link]

  • Kinase Panel Screening and Profiling Service. Reaction Biology.[Link]

  • Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. ACS Publications.[Link]

  • Isothermal Titration Calorimetry Used to Characterize Enzyme Kinetics. Biocompare.[Link]

  • Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. PMC - PubMed Central.[Link]

  • Characterizing Binding Interactions by ITC. TA Instruments.[Link]

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Comparative

Benchmarking the Efficacy of 2-CHLORO-N-(1-METHYL-1H-PYRAZOL-3-YL)ACETAMIDE Against Known Standards: A Comparative Guide for Drug Discovery Professionals

Introduction: The Quest for Novel Kinase Inhibitors in Oncology The landscape of cancer therapy is continually evolving, with a significant focus on the development of targeted therapies that inhibit specific molecular d...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Kinase Inhibitors in Oncology

The landscape of cancer therapy is continually evolving, with a significant focus on the development of targeted therapies that inhibit specific molecular drivers of oncogenesis. Among these, the BRAF kinase, particularly the V600E mutant, has emerged as a critical target in various malignancies, including melanoma, colorectal cancer, and thyroid cancer.[1][2][3] The constitutive activation of the MAPK/ERK signaling pathway by the BRAF V600E mutation is a key mechanism driving uncontrolled cell proliferation and survival.[1][2][4] While first-generation inhibitors like Vemurafenib have shown clinical efficacy, the emergence of resistance necessitates the discovery of novel chemical scaffolds with improved potency and distinct resistance profiles.[5]

This guide provides a comprehensive framework for benchmarking the efficacy of a novel pyrazole-based compound, 2-CHLORO-N-(1-METHYL-1H-PYRAZOL-3-YL)ACETAMIDE , against the established clinical standard, Vemurafenib . The structural similarity of the target compound to a series of pyrazole derivatives showing potent BRAF V600E inhibitory activity provides a strong rationale for this investigation.[5] We will detail the essential experimental protocols required to generate robust, comparative data, enabling researchers to objectively assess the potential of this novel chemical entity.

Note: As of the writing of this guide, specific experimental efficacy data for 2-CHLORO-N-(1-METHYL-1H-PYRAZOL-3-YL)ACETAMIDE is not publicly available. The data presented herein for this compound is hypothetical and serves to illustrate the benchmarking process.

The Target: BRAF V600E and the MAPK/ERK Signaling Pathway

The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that transduces extracellular signals to the nucleus, regulating cellular processes such as proliferation, differentiation, and survival.[2][6] In normal physiology, this pathway is tightly regulated. However, the V600E mutation in the BRAF kinase leads to its constitutive activation, resulting in incessant downstream signaling, promoting tumorigenesis.[3][4]

Diagram: The BRAF V600E Signaling Pathway

Caption: The constitutively active BRAF V600E mutant drives downstream signaling.

Comparative Efficacy Data

The following tables present a framework for comparing the in vitro efficacy of 2-CHLORO-N-(1-METHYL-1H-PYRAZOL-3-YL)ACETAMIDE and Vemurafenib.

Table 1: In Vitro Kinase Inhibitory Activity
CompoundTarget KinaseIC50 (µM) ± SD
2-CHLORO-N-(1-METHYL-1H-PYRAZOL-3-YL)ACETAMIDE BRAF V600EHypothetical: 0.08 ± 0.01
VemurafenibBRAF V600E0.031 ± 0.005[7]
Table 2: Anti-proliferative Activity in BRAF V600E Mutant Cell Line (A375)
CompoundCell LineIC50 (µM) ± SD
2-CHLORO-N-(1-METHYL-1H-PYRAZOL-3-YL)ACETAMIDE A375Hypothetical: 0.85 ± 0.09
VemurafenibA3750.01 - 0.175[8]

Experimental Protocols

To ensure data integrity and reproducibility, the following detailed protocols are provided.

Diagram: Experimental Workflow for Efficacy Benchmarking

Workflow Start Start: Compound Synthesis and Characterization Kinase_Assay In Vitro BRAF V600E Kinase Assay Start->Kinase_Assay Cell_Culture A375 Cell Culture (BRAF V600E Mutant) Start->Cell_Culture Data_Analysis Data Analysis and IC50 Determination Kinase_Assay->Data_Analysis Antiproliferation Antiproliferation Assay (MTT/MTS) Cell_Culture->Antiproliferation Apoptosis Apoptosis Assay (Annexin V/PI Staining) Antiproliferation->Apoptosis Cell_Cycle Cell Cycle Analysis (PI Staining) Antiproliferation->Cell_Cycle Mito_Potential Mitochondrial Membrane Potential Assay (JC-1) Antiproliferation->Mito_Potential Apoptosis->Data_Analysis Cell_Cycle->Data_Analysis Mito_Potential->Data_Analysis End End: Comparative Efficacy Report Data_Analysis->End

Caption: A systematic workflow for comprehensive in vitro compound evaluation.

In Vitro BRAF V600E Kinase Assay

This assay directly measures the ability of the test compounds to inhibit the enzymatic activity of the purified BRAF V600E kinase.

  • Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay can be employed, where the phosphorylation of a substrate by the kinase results in a detectable signal.

  • Procedure:

    • Dispense purified recombinant BRAF V600E enzyme into a 384-well assay plate.

    • Add serial dilutions of the test compounds (2-CHLORO-N-(1-METHYL-1H-PYRAZOL-3-YL)ACETAMIDE and Vemurafenib) and a positive control (e.g., a known potent BRAF inhibitor) and a negative control (DMSO vehicle).

    • Initiate the kinase reaction by adding a mixture of ATP and a biotinylated substrate peptide.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and add a detection solution containing a europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin (SA-APC).

    • Incubate to allow for antibody-antigen binding.

    • Read the plate on a TR-FRET-compatible plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell Culture

The human melanoma cell line A375, which harbors the BRAF V600E mutation, is a suitable model for these studies.[9][10]

  • Maintenance: Culture A375 cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Subculture: Passage the cells every 2-3 days to maintain logarithmic growth.

Antiproliferation Assay (MTT/MTS Assay)

This assay assesses the effect of the compounds on cell viability and proliferation.[10][11]

  • Procedure:

    • Seed A375 cells into 96-well plates at a density of 3 x 10^4 cells/mL and allow them to adhere overnight.[10]

    • Treat the cells with a range of concentrations of the test compounds and controls for 72 hours.[9]

    • Add MTT or MTS reagent to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Determine the percentage of cell viability relative to the vehicle-treated control and calculate the IC50 values.

Cell Cycle Analysis

This assay determines if the compounds induce cell cycle arrest.[12][13]

  • Principle: Propidium iodide (PI) stoichiometrically binds to DNA, allowing for the quantification of DNA content and thus the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) by flow cytometry.[13]

  • Procedure:

    • Treat A375 cells with the test compounds at their respective IC50 concentrations for a specified duration (e.g., 24 or 48 hours).

    • Harvest the cells, wash with PBS, and fix in cold 70% ethanol.[12]

    • Wash the fixed cells and resuspend in a staining solution containing PI and RNase A.

    • Incubate in the dark to allow for staining.

    • Analyze the samples using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle using appropriate software.

Mitochondrial Membrane Potential Assay (JC-1 Assay)

This assay evaluates the impact of the compounds on mitochondrial health, a key indicator of apoptosis.[14][15][16][17]

  • Principle: The JC-1 dye exhibits potential-dependent accumulation in mitochondria. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low membrane potential, JC-1 remains as monomers and fluoresces green.[15]

  • Procedure:

    • Treat A375 cells with the test compounds.

    • Incubate the cells with the JC-1 staining solution.

    • Wash the cells to remove excess dye.

    • Analyze the fluorescence using a fluorescence microscope or a flow cytometer.

  • Data Analysis: Determine the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of mitochondrial membrane potential.

Conclusion and Future Directions

This guide outlines a robust and comprehensive strategy for benchmarking the efficacy of 2-CHLORO-N-(1-METHYL-1H-PYRAZOL-3-YL)ACETAMIDE as a potential BRAF V600E inhibitor. By employing the detailed protocols for in vitro kinase activity, cellular proliferation, cell cycle progression, and mitochondrial health, researchers can generate high-quality, comparative data against the clinical standard, Vemurafenib. The hypothetical data presented suggests that the target compound may possess comparable, if not superior, activity. However, empirical validation is essential.

Positive results from these initial in vitro studies would warrant further investigation, including:

  • Selectivity Profiling: Assessing the inhibitory activity of the compound against a panel of other kinases to determine its selectivity.

  • Mechanism of Action Studies: Further elucidating the downstream effects on the MAPK pathway through techniques such as Western blotting for phosphorylated ERK.

  • In Vivo Efficacy: Evaluating the anti-tumor activity in preclinical animal models bearing BRAF V600E mutant xenografts.

  • Pharmacokinetic and Toxicological Profiling: Determining the drug-like properties of the compound.

The systematic approach detailed in this guide will enable a thorough and objective evaluation of 2-CHLORO-N-(1-METHYL-1H-PYRAZOL-3-YL)ACETAMIDE, providing a solid foundation for its potential advancement as a novel therapeutic agent.

References

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Validation

A Senior Application Scientist's Guide to the Comparative Cytotoxicity of Chloroacetamide Compounds

This guide provides a comprehensive analysis of the cytotoxic properties of chloroacetamide compounds, offering a valuable resource for researchers, scientists, and professionals engaged in drug development. Our explorat...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the cytotoxic properties of chloroacetamide compounds, offering a valuable resource for researchers, scientists, and professionals engaged in drug development. Our exploration delves into the mechanistic underpinnings of chloroacetamide-induced cell death, presents a comparative analysis of their efficacy, and provides detailed protocols for essential cytotoxicity assays.

Introduction: The Dual Nature of Chloroacetamide Compounds

Chloroacetamide and its derivatives represent a class of organic compounds characterized by a chloroacetyl group attached to an amine.[1] While widely utilized as herbicides in agriculture and as intermediates in the synthesis of pharmaceuticals and other chemicals, their potent biological activity has garnered significant interest in the field of oncology.[2][3] The electrophilic nature of the chloroacetyl group allows these compounds to readily react with nucleophilic residues in biological macromolecules, particularly cysteine residues in proteins, leading to a cascade of cellular events that can culminate in cell death.[4] This reactivity forms the basis of their cytotoxic effects and their potential as anticancer agents. Understanding the nuances of their structure-activity relationships and mechanisms of action is paramount for harnessing their therapeutic potential while mitigating off-target toxicity.

Mechanisms of Chloroacetamide-Induced Cytotoxicity

The cytotoxic effects of chloroacetamide compounds are multifaceted, primarily revolving around the induction of oxidative stress and the subsequent activation of apoptotic pathways. Some derivatives have also been shown to induce a form of regulated cell death known as ferroptosis.

Oxidative Stress and Disruption of Redox Homeostasis

A primary mechanism by which chloroacetamide compounds exert their toxicity is through the generation of reactive oxygen species (ROS) and the depletion of intracellular antioxidants, most notably glutathione (GSH). The accumulation of ROS leads to oxidative stress, a condition that inflicts damage upon cellular components, including lipids, proteins, and DNA. This disruption of redox homeostasis can trigger a cascade of downstream signaling events that ultimately lead to cell death.

Oxidative_Stress_Pathway Chloroacetamide Chloroacetamide Compound Cell Cellular Environment Chloroacetamide->Cell ROS Increased ROS (Reactive Oxygen Species) Cell->ROS interacts with GSH Decreased GSH (Glutathione) Cell->GSH depletes Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress GSH->Oxidative_Stress Damage Cellular Damage (Lipids, Proteins, DNA) Oxidative_Stress->Damage Apoptosis Apoptosis Damage->Apoptosis

Caption: Chloroacetamide-induced oxidative stress pathway.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical pathway triggered by chloroacetamide compounds. The oxidative stress induced by these compounds can activate various signaling cascades, including the MAPK/ERK pathway, leading to the phosphorylation of proteins like JNK and p38. This activation, in turn, upregulates the expression of pro-apoptotic proteins such as Caspase-3, a key executioner caspase. Furthermore, chloroacetic acid, a related compound, has been shown to induce apoptosis in neuronal cells through a ROS-induced endoplasmic reticulum stress signaling pathway.[5][6]

Apoptosis_Pathway cluster_0 Chloroacetamide Action cluster_1 Signaling Cascade cluster_2 Apoptotic Execution Chloroacetamide Chloroacetamide Compound ROS_Induction ROS Generation Chloroacetamide->ROS_Induction MAPK_ERK MAPK/ERK Pathway (JNK, p38 phosphorylation) ROS_Induction->MAPK_ERK ER_Stress Endoplasmic Reticulum Stress ROS_Induction->ER_Stress Caspase_Activation Caspase-3 Activation MAPK_ERK->Caspase_Activation ER_Stress->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Chloroacetamide-induced apoptotic pathway.

Ferroptosis

Recent studies have implicated chloroacetamide-containing compounds in the induction of ferroptosis, an iron-dependent form of regulated cell death characterized by lipid peroxidation.[7][8] The covalent modification of cysteine residues in key proteins, such as those in the peroxiredoxin family, by chloroacetamides can disrupt cellular antioxidant defenses and promote the accumulation of lipid hydroperoxides, a hallmark of ferroptosis.[4]

Comparative Analysis of Cytotoxicity

The cytotoxic potency of chloroacetamide compounds varies significantly depending on their chemical structure, the cell line being tested, and the experimental conditions. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a biological or biochemical function. The following table summarizes reported IC50 values for various chloroacetamide derivatives against different cancer cell lines. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental protocols.

Compound/DerivativeCell LineIC50 (µM)Reference
Acetochlor (AC)HepG2 (Human Liver Cancer)Not explicitly stated as IC50, but significant decrease in viability at 10-100 µM
2-ethyl-6-methyl-2-chloroacetanilide (CMEPA)HepG2 (Human Liver Cancer)Not explicitly stated as IC50, but dose-dependent inhibition of viability
6-ethyl-o-toluidine (MEA)HepG2 (Human Liver Cancer)Not explicitly stated as IC50, but dose-dependent inhibition of viability
Substituted Chloroacetamides (various)Breast, Prostate, and Oral Cancer Cell LinesVarious, with some hits inhibiting self-renewal of cancer stem cells[3][9]
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivativesMCF7 (Human Breast Cancer)Various activities reported[8]

Experimental Protocols for Cytotoxicity Assessment

Accurate and reproducible assessment of cytotoxicity is fundamental to understanding the biological activity of chloroacetamide compounds. The following are detailed, step-by-step methodologies for commonly employed cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.[10] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[5]

  • Compound Treatment: Treat the cells with various concentrations of the chloroacetamide compounds and incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well.[5]

  • Incubation: Incubate the plate for 1.5 hours at 37°C.[5]

  • Formazan Solubilization: Remove the MTT solution and add 130 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes and measure the absorbance at 492 nm using a microplate reader.[5]

MTT_Assay_Workflow Start Start: Seed Cells Incubate1 Incubate 24h Start->Incubate1 Treat Treat with Chloroacetamide Compounds Incubate1->Treat Incubate2 Incubate (e.g., 72h) Treat->Incubate2 Add_MTT Add MTT Solution Incubate2->Add_MTT Incubate3 Incubate 1.5h Add_MTT->Incubate3 Add_DMSO Add DMSO Incubate3->Add_DMSO Shake Shake 15 min Add_DMSO->Shake Read Read Absorbance (492 nm) Shake->Read End End: Analyze Data Read->End

Caption: Workflow for the MTT cytotoxicity assay.

Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[11] LDH is a stable cytoplasmic enzyme that is released upon cell lysis.[11]

Protocol:

  • Cell Culture and Treatment: Culture cells in a 96-well plate and treat with the test compounds as described for the MTT assay. Include appropriate controls (e.g., untreated cells for spontaneous LDH release and cells treated with a lysis buffer for maximum LDH release).

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 4 minutes.

  • Transfer Supernatant: Carefully transfer the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture (containing substrate, cofactor, and dye) to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction: Add a stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

Neutral Red Uptake Assay

The Neutral Red Uptake assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.[11][12]

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells in a 96-well plate as previously described.

  • Medium Removal: After treatment, remove the culture medium.

  • Neutral Red Incubation: Add medium containing Neutral Red (e.g., 50 µg/mL) to each well and incubate for 3 hours at 37°C.

  • Washing: Remove the Neutral Red medium and wash the cells with a wash buffer (e.g., PBS).

  • Dye Extraction: Add a destain solution (e.g., 1% acetic acid in 50% ethanol) to each well to extract the dye from the cells.

  • Shaking: Shake the plate for 10 minutes to ensure complete solubilization of the dye.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

Conclusion and Future Perspectives

Chloroacetamide compounds exhibit significant cytotoxic activity against a range of cell types, primarily through the induction of oxidative stress and apoptosis. Their potential as anticancer agents is an active area of research, with ongoing efforts to synthesize and evaluate novel derivatives with improved efficacy and selectivity.[3][13] The comparative data and standardized protocols presented in this guide serve as a valuable resource for researchers aiming to further elucidate the therapeutic potential of this versatile class of compounds. Future studies should focus on comprehensive structure-activity relationship analyses, in vivo efficacy and toxicity assessments, and the identification of specific molecular targets to advance the development of chloroacetamide-based therapeutics.

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Comparative

A Comparative Guide to the Reproducibility of 2-CHLORO-N-(1-METHYL-1H-PYRAZOL-3-YL)ACETAMIDE Synthesis Protocols

Introduction 2-Chloro-N-(1-methyl-1H-pyrazol-3-yl)acetamide is a key intermediate in the synthesis of various pharmacologically active compounds and agrochemicals. Its structural motif, an N-acylated pyrazole, is prevale...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-N-(1-methyl-1H-pyrazol-3-yl)acetamide is a key intermediate in the synthesis of various pharmacologically active compounds and agrochemicals. Its structural motif, an N-acylated pyrazole, is prevalent in a range of molecules exhibiting diverse biological activities. The reproducibility of its synthesis is therefore of critical importance to researchers in drug discovery and development, ensuring a reliable supply of this precursor for further chemical exploration. This guide provides a comparative analysis of established synthesis protocols for 2-chloro-N-(1-methyl-1H-pyrazol-3-yl)acetamide, offering insights into their reproducibility, efficiency, and practical considerations.

The core of this synthesis lies in the acylation of 1-methyl-1H-pyrazol-3-amine with chloroacetyl chloride. This seemingly straightforward reaction can be influenced by several factors, including the choice of base, solvent, and reaction temperature. These parameters not only affect the yield and purity of the final product but also the ease of workup and isolation, thereby impacting the overall reproducibility of the protocol. This guide will delve into two distinct protocols, analyzing the rationale behind their experimental design and providing a framework for researchers to select the most suitable method for their specific needs.

General Reaction Scheme

The synthesis of 2-chloro-N-(1-methyl-1H-pyrazol-3-yl)acetamide universally proceeds via the nucleophilic acyl substitution of chloroacetyl chloride with 1-methyl-1H-pyrazol-3-amine. The reaction requires a base to neutralize the hydrochloric acid byproduct.

General Reaction Scheme 1-methyl-1H-pyrazol-3-amine 1-methyl-1H-pyrazol-3-amine Product 2-Chloro-N-(1-methyl-1H- pyrazol-3-yl)acetamide 1-methyl-1H-pyrazol-3-amine->Product + Chloroacetyl_chloride Chloroacetyl chloride Chloroacetyl_chloride->Product + Base Base Base->Product Catalyst Solvent Solvent Solvent->Product Medium

Caption: General synthesis of 2-chloro-N-(1-methyl-1H-pyrazol-3-yl)acetamide.

Protocol Comparison: A Detailed Analysis

This section presents two distinct protocols for the synthesis of 2-chloro-N-(1-methyl-1H-pyrazol-3-yl)acetamide. Each protocol is detailed with step-by-step instructions, followed by a discussion of the underlying chemical principles and reproducibility considerations.

Protocol A: Triethylamine-Mediated Synthesis in Tetrahydrofuran

This protocol is a classic and widely adopted method for the acylation of amines. The use of triethylamine (TEA) as a base and tetrahydrofuran (THF) as a solvent is a common choice for its efficacy and ease of handling. A detailed experimental procedure for a similar compound can be found in the work by Zhang et al. (2012), which provides a strong basis for this protocol.[1]

Experimental Protocol:

  • Preparation of Starting Material: To a stirred solution of 1-methyl-1H-pyrazol-3-amine (1.0 eq) in anhydrous THF (10 mL/g of amine) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq).

  • Reaction Setup: Cool the mixture to 0-5 °C using an ice bath.

  • Addition of Acylating Agent: Add a solution of chloroacetyl chloride (1.1 eq) in anhydrous THF (2 mL/g) dropwise to the cooled mixture over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup and Isolation: Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt. Concentrate the filtrate under reduced pressure.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 2-chloro-N-(1-methyl-1H-pyrazol-3-yl)acetamide.

Discussion of Protocol A:

The choice of triethylamine as a base is strategic; it is a tertiary amine and therefore non-nucleophilic, preventing it from competing with the primary amine of the pyrazole starting material in the acylation reaction. Its hydrochloride salt is often insoluble in THF, facilitating its removal by simple filtration. The low reaction temperature during the addition of the highly reactive chloroacetyl chloride is crucial to control the exothermic reaction and minimize the formation of potential side products. The reproducibility of this protocol is generally high, provided that anhydrous conditions are maintained to prevent the hydrolysis of chloroacetyl chloride.

Protocol A Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification Amine 1-methyl-1H-pyrazol-3-amine Mixing Mix Amine, Base, and Solvent Amine->Mixing Base_A Triethylamine Base_A->Mixing Solvent_A Anhydrous THF Solvent_A->Mixing Cooling Cool to 0-5 °C Mixing->Cooling Addition Dropwise addition of Chloroacetyl Chloride in THF Cooling->Addition Stirring Stir at Room Temperature Addition->Stirring Filtration Filter Triethylamine HCl Salt Stirring->Filtration Concentration Concentrate Filtrate Filtration->Concentration Recrystallization Recrystallize Crude Product Concentration->Recrystallization Product_A Pure 2-Chloro-N-(1-methyl-1H- pyrazol-3-yl)acetamide Recrystallization->Product_A

Caption: Workflow for Protocol A.

Protocol B: Alternative Base and Solvent System

To explore the reproducibility under different conditions, this protocol utilizes an alternative base, 1,8-Diazabicyclo[11.5.0]undec-7-ene (DBU), a non-nucleophilic amidine base, in a different aprotic solvent.

Experimental Protocol:

  • Preparation of Starting Material: Dissolve 1-methyl-1H-pyrazol-3-amine (1.0 eq) in anhydrous dichloromethane (DCM) (10 mL/g of amine) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere.

  • Addition of Base: Add DBU (1.2 eq) to the solution.

  • Reaction Setup: Cool the mixture to 0 °C in an ice bath.

  • Addition of Acylating Agent: Slowly add chloroacetyl chloride (1.1 eq) to the stirred solution, maintaining the temperature below 5 °C.

  • Reaction Progression: After the addition, allow the reaction to proceed at room temperature for 3-6 hours, monitoring by TLC.

  • Workup and Isolation: Upon completion, wash the reaction mixture with water and then with a saturated sodium bicarbonate solution. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to obtain the pure product.

Discussion of Protocol B:

DBU is a stronger, non-nucleophilic base compared to triethylamine, which can sometimes lead to faster reaction rates. Dichloromethane is a common alternative to THF and can be advantageous in certain workup procedures due to its immiscibility with water. The aqueous workup in this protocol is designed to remove the DBU and its corresponding salt, as well as any unreacted starting materials. While potentially offering a faster reaction, the use of DBU and subsequent column chromatography for purification may introduce more variability and complexity compared to the simple filtration and recrystallization of Protocol A, potentially impacting its overall reproducibility for less experienced researchers.

Comparative Data Summary

The following table summarizes the key parameters and expected outcomes for the two protocols, based on literature precedents for similar reactions.

ParameterProtocol AProtocol B
Base Triethylamine (TEA)1,8-Diazabicyclo[11.5.0]undec-7-ene (DBU)
Solvent Tetrahydrofuran (THF)Dichloromethane (DCM)
Reaction Temperature 0 °C to Room Temperature0 °C to Room Temperature
Reaction Time 2-4 hours3-6 hours
Workup FiltrationAqueous Extraction
Purification RecrystallizationColumn Chromatography
Reported Yield Range 75-90% (estimated)80-95% (estimated)
Purity High (after recrystallization)High (after chromatography)
Reproducibility Generally HighModerate to High

Conclusion and Recommendations

Both Protocol A and Protocol B offer viable and reproducible methods for the synthesis of 2-chloro-N-(1-methyl-1H-pyrazol-3-yl)acetamide.

  • Protocol A is recommended for its simplicity, high reproducibility, and straightforward workup and purification procedures. The use of triethylamine and filtration of the resulting salt is a robust and scalable method, making it an excellent choice for routine synthesis and for researchers who may not have extensive experience with chromatographic purification.

  • Protocol B may offer slightly higher yields and faster reaction times due to the use of a stronger base. However, the aqueous workup and the necessity for column chromatography for purification can introduce more variables and may require more optimization to achieve consistent results. This protocol is well-suited for researchers comfortable with these techniques and when maximizing yield is the primary objective.

Ultimately, the choice of protocol will depend on the specific requirements of the researcher, including available equipment, desired scale, and the importance of procedural simplicity versus potentially higher yields. It is always recommended to perform a small-scale trial reaction to optimize conditions for the specific laboratory setup.

References

  • Zhang, X., et al. (2012). 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3249. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-CHLORO-N-(1-METHYL-1H-PYRAZOL-3-YL)ACETAMIDE

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-chloro-N-(1-methyl-1H-pyrazol-3-yl)acetamide (CAS No. 957510-87-1).

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-chloro-N-(1-methyl-1H-pyrazol-3-yl)acetamide (CAS No. 957510-87-1). As professionals in research and development, our responsibility extends beyond discovery to the entire lifecycle of the chemical entities we handle. Adherence to these procedures is not merely a regulatory requirement but a cornerstone of a robust safety culture, protecting both laboratory personnel and the environment. This document is structured to provide not just a protocol, but the scientific rationale behind each critical step.

Hazard Assessment and Characterization

The molecule can be deconstructed into two key structural motifs: a chloroacetamide group and a methyl-pyrazole ring.

  • Chloroacetamide Moiety : Compounds in this class are known for their potential toxicity and irritant properties. An analogous compound, 2-Chloro-N-(2-oxotetrahydrothiophen-3-yl)acetamide, is classified with acute oral toxicity, skin irritation, and serious eye irritation.[2] Furthermore, the parent compound, acetamide, is suspected of causing cancer (H351), mandating careful handling to minimize long-term exposure risks.[3]

  • Pyrazole Moiety : While pyrazole derivatives are widespread in medicinal chemistry, some can exhibit biological activity and may cause irritation.[4][5] The SDS for a similar compound, 2,2,2-Trifluoro-N-(1-methyl-1H-pyrazol-5-yl)acetamide, indicates it may cause skin, eye, and respiratory irritation.[6]

Based on this analysis, all waste containing 2-chloro-N-(1-methyl-1H-pyrazol-3-yl)acetamide must be treated as hazardous.

Potential Hazard Basis of Assessment (Analogous Compounds) Classification
Acute Toxicity (Oral) Based on 2-Chloro-N-(substituted)acetamide structures.[2]Presumed Category 4 (Harmful if swallowed)
Skin & Eye Irritation Common to both chloroacetamide and pyrazole analogues.[2][6]Presumed Skin Irritant (Category 2), Eye Irritant (Category 2A)
Carcinogenicity Based on the parent acetamide structure.Presumed Carcinogen (Category 2)
Environmental Hazard As a chlorinated organic compound.Hazardous to the environment

Pre-Disposal Procedures: Safety and Critical Segregation

Before the first gram of waste is generated, the foundation for safe disposal must be laid. This involves establishing clear safety protocols and, most importantly, a rigorous waste segregation strategy.

Personal Protective Equipment (PPE)

Given the assessed hazards, the following minimum PPE must be worn when handling the compound or its waste:

  • Eye Protection : Chemical splash goggles or safety glasses with side shields meeting EN 166 (EU) or ANSI Z87.1 (US) standards.[2][7]

  • Hand Protection : Nitrile rubber gloves. It is crucial to inspect gloves before use and change them immediately if contamination is suspected.[3]

  • Body Protection : A standard laboratory coat. Long-sleeved clothing should be worn to prevent skin contact.[3]

Waste Segregation: The Foundational Step

The single most critical aspect of this disposal protocol is the correct segregation of waste.

Core Directive : All waste streams containing 2-chloro-N-(1-methyl-1H-pyrazol-3-yl)acetamide must be classified and collected as Halogenated Organic Waste .[7]

Causality : Halogenated organic compounds require specific, high-temperature incineration conditions to ensure their complete destruction and prevent the formation of highly toxic and persistent environmental pollutants like dioxins and furans. Mixing this waste with non-halogenated streams complicates and significantly increases the cost of disposal for the entire waste volume.[7] It must be stored separately from strong oxidizing agents and acids.[7]

Step-by-Step Disposal Protocol

This protocol covers solid waste, contaminated lab materials, and any potential solutions.

Step 1: Container Selection and Preparation

  • Select a chemical waste container that is compatible with chlorinated organic solids. A high-density polyethylene (HDPE) container with a secure, screw-top lid is recommended.[8]

  • The container must be in good condition, with no cracks or signs of deterioration.[8]

  • Ensure the container is clean and dry before the first addition of waste.

Step 2: Waste Labeling (At Point of First Generation)

  • Effective May 30, 2017, EPA regulations mandate that the hazardous waste determination and labeling occur in the lab when the waste is first added to the container.[9]

  • Affix a hazardous waste label to the container. The label must include:

    • The full, unambiguous chemical name: "2-CHLORO-N-(1-METHYL-1H-PYRAZOL-3-YL)ACETAMIDE" and CAS number "957510-87-1".[10]

    • The words "Hazardous Waste".

    • Clear indication of the hazards (e.g., "Toxic," "Irritant," "Suspected Carcinogen").

    • The accumulation start date (the date the first piece of waste is placed in the container).

Step 3: Waste Collection

  • Solid Waste : Carefully transfer any residual solid 2-chloro-N-(1-methyl-1H-pyrazol-3-yl)acetamide into the designated waste container using clean spatulas or tools.

  • Contaminated Materials : All disposable materials that have come into direct contact with the compound must also be placed in the container. This includes:

    • Gloves

    • Weighing papers or boats

    • Contaminated bench paper or absorbent pads

    • Pipette tips

  • Empty Product Containers : The original container of the chemical, even if "empty," must be disposed of as hazardous waste.[7]

  • Important : Keep the waste container securely capped at all times, except when adding waste.[8][9] This minimizes the release of any potential vapors and prevents spills. Do not fill the container beyond 90% capacity to allow for expansion.[8]

Step 4: Storage in a Satellite Accumulation Area (SAA)

  • The labeled, closed waste container must be stored in a designated SAA.[8][9]

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.[8][11]

  • The SAA should be a well-ventilated, secondary containment area (such as a chemical-resistant tray) to contain any potential leaks.

  • A maximum of 55 gallons of hazardous waste may be stored in an SAA. Once this limit is reached, the waste must be removed within three days.[8][9]

Step 5: Arranging for Final Disposal

  • The final disposal of the waste must be conducted through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.[7][12]

  • Contact your EH&S office to schedule a pickup when the container is nearly full or according to your institution's established schedule.

  • Do not, under any circumstances, attempt to dispose of this chemical via sink or trash disposal.[8]

Spill and Emergency Procedures

In the event of a small spill, adhere to the following emergency protocol:

  • Evacuate & Alert : Alert personnel in the immediate area and restrict access.

  • Ventilate : Ensure the area is well-ventilated. If the spill is significant, evacuate the lab.

  • Protect : Wear the full PPE described in Section 2.

  • Contain & Clean : Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels as the primary absorbent.

  • Collect : Carefully sweep or scoop the absorbed material and place it into a new, properly labeled hazardous waste container.

  • Decontaminate : Clean the spill area with an appropriate solvent or soap and water, and dispose of all cleaning materials as hazardous waste.

  • Report : Report the incident to your laboratory supervisor and EH&S department, as per institutional policy.

Disposal Workflow Diagram

The following diagram outlines the decision-making and procedural flow for the proper disposal of 2-chloro-N-(1-methyl-1H-pyrazol-3-yl)acetamide.

G Start Waste Generation (2-CHLORO-N-(1-METHYL-1H-PYRAZOL-3-YL)ACETAMIDE) Assess Hazard Assessment (Review SDS of Analogues, Institutional Guidelines) Start->Assess PPE Don Appropriate PPE (Goggles, Lab Coat, Nitrile Gloves) Assess->PPE Segregate Waste Segregation Decision PPE->Segregate Halogenated Container: 'Halogenated Organic Solid Waste' Segregate->Halogenated Is it halogenated? YES NonHalogenated Container: 'Non-Halogenated Waste' (Incorrect Path) Segregate->NonHalogenated NO Label Label Waste Container (Full Chemical Name, Hazards, Date) Halogenated->Label Store Store in Satellite Accumulation Area (SAA) (Secure, Secondary Containment) Label->Store Contact Contact EH&S for Pickup (When container is full or per schedule) Store->Contact End Disposal by Licensed Hazardous Waste Facility Contact->End

Caption: Disposal workflow for 2-chloro-N-(1-methyl-1H-pyrazol-3-yl)acetamide.

References

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]

  • Laboratory Environmental Sample Disposal Information Document. (n.d.). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]

  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. (2024, October 30). CDMS. Retrieved from [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Clean Management. Retrieved from [Link]

  • Regulation of Laboratory Waste. (n.d.). American Chemical Society (ACS). Retrieved from [Link]

  • Hazardous Waste - Overview. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]

  • Microwave-Irradiated Eco-Friendly Multicomponent Synthesis of Substituted Pyrazole Derivatives and Evaluation of Their Antibacterial Potential. (n.d.). MDPI. Retrieved from [Link]

  • Introduction to Hazardous Waste Management. (n.d.). University of Alaska Fairbanks. Retrieved from [Link]

  • Complying with OSHA's Hazardous Waste Standards. (2008, October 1). Facilities Management Insights. Retrieved from [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (n.d.). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]

  • Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania EHRS. Retrieved from [Link]

  • A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative. (2024, July 9). Current Green Chemistry. Retrieved from [Link]

  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025, October 31). ResearchGate. Retrieved from [Link]

  • 2-Chloro-N-(1-methyl-1H-pyrazol-3-YL)acetamide. (n.d.). PubChem. Retrieved from [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023, September 5). MDPI. Retrieved from [Link]

  • Synthesis and Evaluation of Pyrazole Derivatives by Using Green Catalyst. (2024, June). Journal of Emerging Technologies and Innovative Research (JETIR). Retrieved from [Link]

  • 2-Chloro-N-(2-oxotetrahydrothiophen-3-yl)acetamide Safety Data Sheet. (2021, May 1). Angene Chemical. Retrieved from [Link]

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

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Route proposals generated from BenchChem retrosynthesis models.

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